molecular formula C7H11N3O2 B1501558 N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 875553-40-5

N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B1501558
CAS No.: 875553-40-5
M. Wt: 169.18 g/mol
InChI Key: WFPRMBBULIQPAQ-UHFFFAOYSA-N
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Description

N-Methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS 875553-40-5) is a chemical building block of significant interest in research and development, particularly in the fields of agrochemistry and medicinal chemistry. It belongs to the class of pyrazole-carboxamide compounds, which are recognized for their versatile biological profiles and wide range of applications. This compound serves as a key synthetic intermediate for the discovery and optimization of novel Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides widely used in crop protection. Research into pyrazole-carboxamide derivatives bearing specific substituents has demonstrated potent antifungal activities, guiding the discovery of highly efficient novel antifungal leads . Furthermore, the pyrazole-carboxamide scaffold is a privileged structure in pharmaceutical research. Structural analogs of this compound have been investigated as potential cysteine protease inhibitors for the treatment of neglected tropical diseases like Chagas disease and as potent inhibitors of carbonic anhydrase I and II isoenzymes, which are relevant targets for conditions such as glaucoma, epilepsy, and altitude sickness . The molecular formula of this compound is C7H11N3O2, with a molecular weight of 169.18 g/mol . For stability, it is recommended to be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the buyer to determine the suitability of this product for their intended application.

Properties

IUPAC Name

N-methoxy-N,1-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-9-5-4-6(8-9)7(11)10(2)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPRMBBULIQPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693342
Record name N-Methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875553-40-5
Record name N-Methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable Weinreb amide intermediate in medicinal chemistry and drug development. The document details two primary methodologies for the crucial amide bond formation: the acyl chloride approach and a direct coupling method utilizing 1,1'-carbonyldiimidazole (CDI). Emphasis is placed on the underlying chemical principles, procedural rationale, and self-validating protocols to ensure reproducibility and high purity of the target compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

This compound belongs to the class of Weinreb-Nahm amides, which are renowned for their utility in the synthesis of ketones and aldehydes from organometallic reagents without the common issue of over-addition.[1] The stability of the N-methoxy-N-methyl amide moiety towards strong nucleophiles, which forms a stable chelated tetrahedral intermediate, makes it an indispensable tool in complex molecule synthesis.

The synthesis of this target molecule is logically approached in a two-stage process:

  • Formation of the Core Heterocycle: Synthesis of the key precursor, 1-methyl-1H-pyrazole-3-carboxylic acid.

  • Amide Bond Formation: Coupling of the pyrazole carboxylic acid with N,O-dimethylhydroxylamine.

This guide will elaborate on robust and scalable protocols for each stage, providing the necessary experimental details and the rationale behind the chosen conditions.

Synthesis of the Precursor: 1-methyl-1H-pyrazole-3-carboxylic acid

The most common and efficient route to 1-methyl-1H-pyrazole-3-carboxylic acid involves the hydrolysis of its corresponding ester, which is synthesized through cyclocondensation followed by N-alkylation.

Stage 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

The initial pyrazole ring is typically formed via the Knorr pyrazole synthesis or a similar cyclocondensation reaction. Subsequent methylation of the pyrazole nitrogen affords the desired N-methylated intermediate. Modern approaches often favor greener methylating agents like dimethyl carbonate over hazardous alternatives such as dimethyl sulfate.[2]

Stage 2: Hydrolysis to 1-methyl-1H-pyrazole-3-carboxylic acid

The hydrolysis of the ethyl ester to the carboxylic acid is a straightforward saponification reaction, typically carried out under basic conditions.[3][4]

Experimental Protocol: Hydrolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Dissolution: In a round-bottom flask, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 v/v ratio).

  • Saponification: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

  • Heating: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~3-4 with a dilute solution of hydrochloric acid (e.g., 2 M HCl).

    • The carboxylic acid product will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrazole-3-carboxylic acid.

Core Synthesis: Formation of the Weinreb Amide

The final step is the coupling of 1-methyl-1H-pyrazole-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved through several methods, with the most common involving the activation of the carboxylic acid. We present two highly reliable protocols.

Method A: The Acyl Chloride Approach

This classic and robust method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then immediately reacted with N,O-dimethylhydroxylamine.[5]

Causality and Expertise: The conversion to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic N,O-dimethylhydroxylamine. The use of a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid.

Experimental Protocol:

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-3-carbonyl chloride, which is often used directly in the next step.[6][7]

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours or until completion as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Method B: Direct Coupling with 1,1'-Carbonyldiimidazole (CDI)

This method provides a milder alternative to the acyl chloride approach, avoiding the use of harsh reagents like thionyl chloride. CDI acts as an efficient activating agent for the carboxylic acid.[8]

Causality and Expertise: CDI reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. This intermediate is more stable and selective than an acyl chloride but still readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine. The evolution of CO₂ gas during the activation step drives the reaction forward.[9][10]

Experimental Protocol:

  • Activation:

    • To a stirred solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

    • Stir the mixture for 45-60 minutes at room temperature. The completion of the activation step is indicated by the cessation of CO₂ evolution.

  • Amide Coupling:

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture in one portion. If the hydrochloride salt is used, a full equivalent of a base like triethylamine should be added concurrently to liberate the free amine.

    • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Workflow and Mechanism

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Weinreb Amide Formation Ester Ethyl 1-methyl-1H- pyrazole-3-carboxylate Acid 1-methyl-1H-pyrazole- 3-carboxylic acid Ester->Acid  NaOH, EtOH/H₂O  Reflux   Product N-methoxy-N,1-dimethyl- 1H-pyrazole-3-carboxamide Acid->Product  CDI or (SOCl₂ then Amine)  DCM/THF   Amine N,O-dimethylhydroxylamine hydrochloride Amine->Product

Caption: Overall workflow for the synthesis of the target Weinreb amide.

CDI_Mechanism RCOOH Pyrazole-COOH Intermediate N-Acylimidazolide Intermediate RCOOH->Intermediate + CDI CDI CDI CDI->Intermediate Product Weinreb Amide Intermediate->Product + Amine Imidazole Imidazole Intermediate->Imidazole CO2 CO₂ Intermediate->CO2 Amine Me(MeO)NH Amine->Product

Caption: Mechanism of CDI-mediated amide coupling.

Data Presentation and Characterization

Reagent Summary Table
ReagentMolar Eq. (Acyl Chloride)Molar Eq. (CDI)Purpose
1-methyl-1H-pyrazole-3-carboxylic acid1.01.0Starting material
Thionyl Chloride (SOCl₂)1.5 - 2.0-Carboxylic acid activation
1,1'-Carbonyldiimidazole (CDI)-1.1Carboxylic acid activation
N,O-dimethylhydroxylamine hydrochloride1.11.1Amine nucleophile
Triethylamine (TEA) or DIPEA2.21.1Base to neutralize HCl salt
Anhydrous DCM, THF, or Toluene--Reaction Solvent
Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Table of Expected NMR Data (in CDCl₃, estimated from analogous structures) [13][14][15][16]

NucleusAssignmentExpected Chemical Shift (δ, ppm)Multiplicity
¹HPyrazole C4-H6.5 - 7.0s
¹HPyrazole C5-H7.3 - 7.8s
¹HN-CH₃ (pyrazole ring)3.9 - 4.2s
¹HN-OCH₃ (amide)3.6 - 3.8s
¹HN-CH₃ (amide)3.2 - 3.4s
¹³CC=O (amide carbonyl)162 - 166-
¹³CPyrazole C3145 - 150-
¹³CPyrazole C5135 - 140-
¹³CPyrazole C4105 - 110-
¹³CN-OCH₃ (amide)60 - 63-
¹³CN-CH₃ (pyrazole ring)38 - 41-
¹³CN-CH₃ (amide)32 - 35-

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals. The methods detailed in this guide, utilizing either an acyl chloride intermediate or direct CDI coupling, offer reliable and efficient pathways to this valuable Weinreb amide. Adherence to the described protocols, with an understanding of the underlying chemical principles, will enable researchers to consistently obtain the target compound in high yield and purity, facilitating further synthetic endeavors.

References

  • SFU Summit. (n.d.). Appendix D. Experimental Data for Chapter 4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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  • Barboza, C. A., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Retrieved from [Link]

  • Arts, M., et al. (2021).
  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
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  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

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  • PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

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Sources

An In-depth Technical Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide is a specialized chemical compound that belongs to the class of Weinreb amides. This functional group, characterized by an N-methoxy-N-methyl amide, is a cornerstone in modern organic synthesis due to its remarkable stability and controlled reactivity towards a variety of nucleophiles. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, reactivity profile, and potential applications of this compound, a valuable building block in medicinal chemistry and materials science. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities.[1][2] The combination of the versatile pyrazole moiety with the synthetically useful Weinreb amide functionality makes this compound a highly valuable intermediate for the synthesis of complex molecules.

Molecular Structure and Physicochemical Properties

The structure of this compound features a 1,5-dimethylpyrazole ring substituted at the 3-position with an N-methoxy-N-methyl carboxamide group.

Table 1: Physicochemical Properties of this compound (Predicted and Estimated)

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂-
Molecular Weight 183.21 g/mol -
Appearance Predicted to be a white to off-white solid or a colorless to pale yellow oilGeneral knowledge of similar small organic molecules
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.General knowledge of Weinreb amides and pyrazole derivatives.
CAS Number Not explicitly found, but commercially available.[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2).[4][5] The most common and reliable method involves the conversion of the carboxylic acid to an activated species, such as an acid chloride or an active ester, followed by reaction with N,O-dimethylhydroxylamine.[6][7]

Experimental Protocol: Synthesis via the Acid Chloride

This two-step protocol is a robust method for the preparation of the title compound.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

  • Materials:

    • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (3.0 eq)

    • Anhydrous dichloromethane (DCM) or toluene

    • Round-bottom flask with a reflux condenser and a magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a stirred suspension of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM, add thionyl chloride dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.[8]

    • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

    • The resulting crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (CAS 49783-84-8) can be used in the next step without further purification.[9][10]

Step 2: Synthesis of this compound

  • Materials:

    • 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (from Step 1) (1.0 eq)

    • N,O-dimethylhydroxylamine hydrochloride (1.1 eq)

    • Triethylamine (Et₃N) or pyridine (2.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the solution to liberate the free N,O-dimethylhydroxylamine.

    • To this mixture, add a solution of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation Carboxylic_Acid 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid Reagent1 SOCl₂ Intermediate 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride Reagent1->Intermediate Reflux Reagent2 N,O-Dimethylhydroxylamine·HCl, Et₃N Product This compound Reagent2->Product 0 °C to rt

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts/Peaks
¹H NMR δ (ppm): ~6.5-6.8 (s, 1H, pyrazole C4-H), ~3.9 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~2.3 (s, 3H, C5-CH₃)
¹³C NMR δ (ppm): ~165 (C=O), ~148 (pyrazole C5), ~140 (pyrazole C3), ~110 (pyrazole C4), ~61 (O-CH₃), ~37 (N-CH₃ on pyrazole), ~34 (N-CH₃ on amide)
IR ν (cm⁻¹): ~1650-1670 (C=O stretch), ~1500-1550 (pyrazole ring stretch), ~2900-3000 (C-H stretch)
MS (EI) m/z: 183 (M⁺), fragments corresponding to the loss of -OCH₃, -N(CH₃)OCH₃, and cleavage of the pyrazole ring.

Chemical Reactivity: The Utility of a Weinreb Amide

The primary utility of this compound lies in its nature as a Weinreb amide. This functionality allows for the controlled addition of one equivalent of a strong nucleophile to form a stable tetrahedral intermediate, which upon acidic workup, collapses to a ketone. This prevents the over-addition that is commonly observed with more reactive acylating agents like acid chlorides or esters.

Reaction with Organometallic Reagents

The most significant reaction of this compound is its use in the synthesis of ketones. Treatment with Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by an aqueous workup will yield the corresponding 3-acyl-1,5-dimethylpyrazole.[17][18]

Reactivity_Diagram Weinreb_Amide N-methoxy-N,1-dimethyl-1H- pyrazole-3-carboxamide Grignard 1. R-MgX 2. H₃O⁺ Hydride 1. LiAlH₄ or DIBAL-H 2. H₃O⁺ Ketone 3-Acyl-1,5-dimethylpyrazole Grignard->Ketone Ketone Synthesis Aldehyde 1,5-Dimethyl-1H-pyrazole- 3-carbaldehyde Hydride->Aldehyde Aldehyde Synthesis

Caption: Key reactions of this compound.

Reduction to Aldehydes

The Weinreb amide functionality can also be selectively reduced to the corresponding aldehyde using mild hydride reducing agents such as diisobutylaluminium hydride (DIBAL-H) or a controlled amount of lithium aluminum hydride (LiAlH₄).[19] This provides a straightforward route to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, another versatile synthetic intermediate.

Applications in Research and Development

Pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities.[1][20] Consequently, this compound serves as a key intermediate in the synthesis of novel bioactive molecules.

  • Drug Discovery: The pyrazole scaffold is present in numerous approved drugs. The ability to introduce various acyl groups at the 3-position of the pyrazole ring via the Weinreb amide allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][21][22]

  • Agrochemicals: Many commercial fungicides and herbicides contain the pyrazole carboxamide moiety. This compound can be used to synthesize new analogues with potentially improved efficacy and selectivity.

  • Materials Science: Pyrazole-containing ligands are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carbonyl group introduced via the Weinreb amide can serve as a coordination site for metal ions.

Safety and Handling

While a specific safety data sheet for this compound is not publicly available, general precautions for handling similar chemical compounds should be followed. Based on data for related pyrazole derivatives, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its utility stems from the stable yet reactive nature of the Weinreb amide, which allows for the controlled and efficient synthesis of a wide range of 3-acyl and 3-formyl pyrazole derivatives. The prevalence of the pyrazole scaffold in pharmaceuticals and agrochemicals underscores the importance of this building block in the development of new and improved bioactive molecules. This guide provides the fundamental chemical knowledge and practical synthetic guidance for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Royal Society of Chemistry. (2018). Supplementary Information.
  • MySkinRecipes. (n.d.). N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • Molbase. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE | CAS 49783-84-8. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • ACS Publications. (2014). Reactions of Grignard Reagents with Nitrous Oxide. Retrieved from [Link]

  • Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]

  • MDPI. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubMed. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). CID 157050772 | C10H16N4. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-, nitrate (1:?). Retrieved from [Link]

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An In-depth Technical Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, a member of the versatile pyrazole carboxamide class of compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical research who are interested in the synthesis, properties, and potential applications of this molecule. While a specific CAS number for this compound is not publicly cataloged, this guide offers a detailed protocol for its synthesis from a known precursor and discusses its characteristics based on closely related analogues.

Introduction: The Pyrazole Carboxamide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1][2] The derivatization of the pyrazole core, particularly with a carboxamide functional group, has yielded compounds with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] this compound, as a Weinreb amide derivative, is a valuable intermediate for further chemical synthesis, allowing for the introduction of various functional groups to explore its therapeutic and biological potential.

Physicochemical and Structural Information

PropertyExpected Value/Information
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Precursor CAS No. 5744-59-2 (for 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid)

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol: Weinreb Amide Formation

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, via a standard Weinreb amide formation protocol. This process typically involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

Rationale for Experimental Choices

The chosen synthetic route is a well-established and reliable method for the preparation of Weinreb amides.[3] The activation of the carboxylic acid to an acid chloride using thionyl chloride is a common and efficient procedure. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine, proceeds smoothly to yield the desired N-methoxy-N-methylamide. The use of a non-nucleophilic base is crucial to prevent side reactions.

Step-by-Step Synthesis Workflow

Starting Material: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 5744-59-2) Reagents: Thionyl chloride (SOCl₂), N,O-dimethylhydroxylamine hydrochloride, Triethylamine (TEA), Dichloromethane (DCM)

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Formation of the Weinreb Amide

  • In a separate flask under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (2.5 eq) to the solution and stir for 15-20 minutes.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G start 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid step1 Acid Chloride Formation (SOCl2, DCM, Reflux) start->step1 intermediate 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride step1->intermediate step2 Weinreb Amide Formation (Me(OMe)NH.HCl, TEA, DCM) intermediate->step2 purification Purification (Column Chromatography) step2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activity data for this compound is not extensively published, the broader class of pyrazole carboxamides has shown significant promise in several areas:

  • Fungicides: A number of N-methoxy pyrazole carboxamides have been synthesized and evaluated as potent succinate dehydrogenase inhibitors (SDHIs).[4][5] SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi, and its inhibition leads to potent fungicidal activity.[4][5] This makes the target compound a promising candidate for development as a novel agrochemical.

  • Anticancer Agents: The pyrazole scaffold is a common feature in many anticancer drugs. Pyrazole derivatives have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation and survival. The this compound core provides a versatile platform for the synthesis of a library of compounds to be screened for anticancer activity.

  • Anti-inflammatory Agents: Certain pyrazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). Further investigation into the anti-inflammatory potential of this compound and its derivatives is warranted.

G compound This compound moa Potential Mechanism: Succinate Dehydrogenase (SDH) Inhibition compound->moa outcome Disruption of Fungal Respiration moa->outcome application Fungicidal Activity outcome->application

Caption: Potential mechanism of action for fungicidal activity.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Based on data from similar compounds, the following spectral characteristics are expected:

  • ¹H NMR: Resonances corresponding to the two methyl groups on the pyrazole ring and the N-methoxy group, as well as the proton on the pyrazole ring.

  • ¹³C NMR: Signals for the carbons of the pyrazole ring, the carboxamide carbonyl, and the methyl groups.

  • IR Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Conclusion

This compound is a valuable chemical entity with significant potential in both the pharmaceutical and agrochemical sectors. This guide provides a robust framework for its synthesis and an understanding of its potential applications based on the well-documented activities of related pyrazole carboxamides. Further research into the specific biological profile of this compound is highly encouraged to unlock its full therapeutic and commercial potential.

References

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. [Link]

  • N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide. MySkinRecipes. [Link]

  • N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

  • Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

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  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
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  • EP0749963A1 - N-alkylation method of pyrazole.
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The Definitive Guide to the Structural Elucidation of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding the Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, a substituted pyrazole carrying a Weinreb amide moiety, represents a class of compounds with significant potential in medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the Weinreb amide functionality serves as a versatile synthetic handle for the construction of complex molecules.[1][2] Understanding the exact three-dimensional arrangement of atoms within this molecule is not merely an academic exercise; it is the foundational step that informs its reactivity, biological activity, and safety profile.

This technical guide provides a comprehensive, in-depth walkthrough of the multifaceted process of elucidating the structure of this compound. We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of spectroscopic and spectrometric data to build a cohesive and irrefutable structural assignment. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust and field-proven methodology for the structural characterization of novel small molecules.

Strategic Approach to Structure Elucidation: A Logic-Driven Workflow

The elucidation of a molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and it is the logical assembly of these clues that reveals the final picture. For this compound, our strategy will be anchored in a synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Assembly synthesis Synthesis of Target Molecule purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d molecular_formula Determine Molecular Formula (from MS) ms->molecular_formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d functional_groups Identify Functional Groups & Proton/Carbon Environments (from 1D NMR) nmr_1d->functional_groups connectivity Establish Connectivity (from 2D NMR) nmr_2d->connectivity molecular_formula->connectivity functional_groups->connectivity final_structure Assemble & Verify Final Structure connectivity->final_structure

A logic-driven workflow for the structure elucidation of this compound.

Synthesis of this compound: A Plausible Route

The synthesis logically commences with the preparation of the pyrazole core, followed by the installation of the Weinreb amide functionality. A plausible synthetic route starts from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Acid Chloride Formation

  • To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Weinreb Amide Formation

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine (2.5 eq) or N,N-diisopropylethylamine (DIPEA) (2.5 eq), dropwise.

  • Slowly add a solution of the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride from Step 1 in anhydrous DCM to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Mass Spectrometry: Determining the Molecular Blueprint

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule. For our target compound, we would expect to observe a protonated molecular ion ([M+H]⁺) in the positive ion mode.

Expected HRMS Data:

ParameterExpected Value
Molecular FormulaC₇H₁₁N₃O₂
Exact Mass169.0851
[M+H]⁺170.0929

The observation of a molecular ion with a mass-to-charge ratio (m/z) corresponding to the expected value provides strong evidence for the successful synthesis of the target molecule. Isotope pattern analysis can further corroborate the elemental composition.

1D NMR Spectroscopy: Unveiling the Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Based on the analysis of analogous pyrazole derivatives, we can predict the expected chemical shifts for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5s1HH4 (pyrazole ring)
~3.9s3HN1-CH₃ (pyrazole ring)
~3.7s3HO-CH₃ (methoxy)
~3.3s3HN-CH₃ (amide)

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~162C=O (carboxamide)
~148C5 (pyrazole ring)
~140C3 (pyrazole ring)
~108C4 (pyrazole ring)
~62O-CH₃ (methoxy)
~38N1-CH₃ (pyrazole ring)
~34N-CH₃ (amide)

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides information about the individual components of the molecule, 2D NMR experiments are essential for establishing the connectivity between these components.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals protons that are coupled to each other, typically through two or three bonds. In our target molecule, we do not expect to see any significant COSY correlations as all the protons are on methyl groups or are isolated on the pyrazole ring, and are therefore not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for unambiguously assigning the carbon signals based on their corresponding proton signals.

Expected HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most critical for elucidating the structure of a novel compound. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations allow us to piece together the molecular skeleton.

Key Expected HMBC Correlations:

  • H4 to C3 and C5: The proton at position 4 of the pyrazole ring should show correlations to the carbon atoms at positions 3 and 5, confirming the pyrazole ring structure.

  • N1-CH₃ protons to C5 and C-N1: The protons of the methyl group at the N1 position should show correlations to the C5 carbon of the pyrazole ring and the carbon of the N1-CH₃ group itself.

  • N-CH₃ protons to C=O: The protons of the amide methyl group should show a correlation to the carbonyl carbon of the carboxamide group.

  • O-CH₃ protons to C=O: The protons of the methoxy group should show a correlation to the carbonyl carbon of the carboxamide group.

hmbc_correlations H4 H4 C3 C3 H4->C3 ³J(C,H) C5 C5 H4->C5 ²J(C,H) N1_CH3_H N1-CH₃ (protons) N1_CH3_H->C5 ³J(C,H) N1_CH3_C C-N1 N1_CH3_H->N1_CH3_C ¹J(C,H) N_CH3_H N-CH₃ (protons) C_O C=O N_CH3_H->C_O ²J(C,H) O_CH3_H O-CH₃ (protons) O_CH3_H->C_O ²J(C,H)

Key expected HMBC correlations for the structural elucidation of this compound.

Conclusion: A Confirmed Molecular Identity

By systematically acquiring and interpreting the data from mass spectrometry and a suite of 1D and 2D NMR experiments, we can confidently assemble the structure of this compound. The combination of an accurate mass measurement to establish the molecular formula, 1D NMR to identify the individual proton and carbon environments, and 2D NMR to piece together the connectivity, provides a self-validating system for structure elucidation. This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing a compound through the drug discovery and development pipeline.

References

  • KuJia. (n.d.). Cas no 875553-40-5 (this compound). Retrieved from [Link]

  • MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molecules, 27(15), 4933. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 682832, N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. Retrieved from [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). dimethyl 1-(4-methoxyphenyl)pyrazole-3,5-dicarboxylate. Retrieved from [Link]

  • Tandel, H., & Patel, S. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(1), 744-750. Retrieved from [Link]

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The Multifaceted Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole carboxamide scaffold represents a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the diverse pharmacological and biological properties of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic and crop protection agents.

Introduction: The Versatility of the Pyrazole Carboxamide Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, endows its derivatives with unique physicochemical properties that facilitate interactions with a wide array of biological targets.[1][2][3][4][5] The incorporation of a carboxamide linkage further enhances the molecule's ability to form crucial hydrogen bonds with protein residues, making the pyrazole carboxamide scaffold a versatile platform for designing potent and selective modulators of biological function. The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen, a key principle in their rational design.[6] This guide will explore the significant therapeutic and agrochemical applications of pyrazole carboxamide derivatives, categorized by their primary biological activities.

Antifungal Activity: Targeting Fungal Respiration

A significant number of commercialized and investigational pyrazole carboxamide derivatives exhibit potent antifungal properties.[7] Their primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain.[8][9][10][11] By blocking SDH, these compounds disrupt fungal respiration, leading to a depletion of cellular energy and ultimately, cell death.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of many pyrazole carboxamide derivatives is directly linked to their ability to bind to the ubiquinone-binding (Qp) site of the SDH complex. This binding event prevents the reduction of ubiquinone to ubiquinol, thereby halting the flow of electrons and inhibiting ATP synthesis. Molecular docking and enzyme activity assays have been instrumental in elucidating the specific interactions between these inhibitors and the amino acid residues within the Qp site.[8][9] For instance, studies have shown that specific substitutions on the pyrazole and carboxamide moieties can significantly enhance the binding affinity and, consequently, the antifungal potency.[10][11]

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a standard method for evaluating the in vitro antifungal activity of pyrazole carboxamide derivatives against various phytopathogenic fungi.

1. Materials:

  • Test compounds (pyrazole carboxamide derivatives)
  • Positive control (e.g., Carbendazim, Boscalid)[7][8]
  • Solvent (e.g., DMSO)
  • Potato Dextrose Agar (PDA) medium
  • Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)
  • Sterile petri dishes (90 mm)
  • Sterile cork borer (5 mm)
  • Incubator

2. Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., 10 mg/mL in DMSO).
  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C.
  • Dosing the Medium: Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening).[7] Ensure thorough mixing. A solvent control (containing only the solvent) should also be prepared.
  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
  • Fungal Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it in the center of each PDA plate.
  • Incubation: Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 25-28°C) in the dark.
  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the solvent control plate reaches the edge of the dish.
  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
  • Inhibition (%) = [(dc - dt) / dc] x 100
  • Where:
  • dc = average diameter of the fungal colony in the solvent control
  • dt = average diameter of the fungal colony in the treated plate
  • EC₅₀ Determination: For compounds showing significant inhibition (>50%) in the initial screen, perform a dose-response study with a series of concentrations to determine the half-maximal effective concentration (EC₅₀) value.[7]

Table 1: Antifungal Activity of Selected Pyrazole Carboxamide Derivatives

CompoundFungal StrainEC₅₀ (µg/mL)Reference
7ai (isoxazolol pyrazole carboxylate)Rhizoctonia solani0.37[7]
E1 (oxime ether derivative)Rhizoctonia solani1.1[8]
7dRhizoctonia solani0.046[10]
12bRhizoctonia solani0.046[10]
6iValsa mali1.77[9]
19iValsa mali1.97[9]
6dRhizoctonia cerealis5.11[12]
6jRhizoctonia cerealis8.14[12]

Diagram 1: Workflow for In Vitro Antifungal Activity Assay

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions Dose_Medium Dose Medium with Test Compounds Compound_Prep->Dose_Medium Medium_Prep Prepare and Sterilize PDA Medium Medium_Prep->Dose_Medium Pour_Plates Pour Amended PDA into Plates Dose_Medium->Pour_Plates Inoculation Inoculate Plates with Fungal Mycelia Pour_Plates->Inoculation Incubation Incubate Plates Inoculation->Incubation Measure_Colony Measure Colony Diameter Incubation->Measure_Colony Calculate_Inhibition Calculate Percent Inhibition Measure_Colony->Calculate_Inhibition Determine_EC50 Determine EC₅₀ (if applicable) Calculate_Inhibition->Determine_EC50

Caption: Workflow for evaluating in vitro antifungal activity.

Herbicidal and Insecticidal Activities: Protecting Crops

Pyrazole carboxamide derivatives have also emerged as potent agents for crop protection, exhibiting both herbicidal and insecticidal activities.

Herbicidal Activity

Certain pyrazole carboxamide derivatives function as effective herbicides by inhibiting vital plant processes.[13][14] For instance, some derivatives have been shown to induce bleaching activity in weeds, suggesting interference with pigment biosynthesis.[13][14] The herbicidal efficacy and crop selectivity are highly dependent on the substitution patterns on the pyrazole ring and the carboxamide moiety.[13][14] Another identified mechanism of action is the inhibition of transketolase (TKL), a key enzyme in the pentose phosphate pathway, which is crucial for plant growth.[15][16]

Table 2: Herbicidal Activity of Selected Pyrazole Carboxamide Derivatives

CompoundTarget WeedActivityReference
KPP-297Annual lowland weedsGood herbicidal activity and crop safety at 100 g a.i./ha[13][14]
7rDigitaria sanguinalis, Amaranthus retroflexus>90% inhibition at 150 g ai/ha[15][16]
6a, 6cDigitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata50-60% inhibition at 150 g a.i./hm²[17]
Insecticidal and Acaricidal Activity

The insecticidal and acaricidal properties of pyrazole carboxamide derivatives are often attributed to their ability to disrupt the mitochondrial electron transport chain in insects, similar to their antifungal mechanism. These compounds can exhibit both stomach and contact activity against a range of pests, including Lepidoptera, aphids, and mites.[18][19] The structure-activity relationship studies have shown that modifications at the 4-position of the pyrazole ring can significantly impact the insecticidal and acaricidal potency.[18][19] Some derivatives have also been designed to target the GABA receptor in insects.[20]

Table 3: Insecticidal/Acaricidal Activity of Selected Pyrazole Carboxamide Derivatives

CompoundTarget PestActivityReference
Ij, Il, IIeCotton bollworm (Helicoverpa armigera)60% stomach activity at 5 mg kg⁻¹[18][19]
Ic, Id, Ie, IIfBean aphid (Aphis craccivora)95-100% foliar contact activity at 200 mg kg⁻¹[18][19]
IIiSpider mite (Tetranychus cinnabarinus)95% miticidal and ovicidal activity at 200 mg kg⁻¹[18][19]
IA-8Mythimna separataComparable to fluralaner[20]
4a-14Plutella xylostella, Frankliniella occidentalis, Aphis craccivora, Nilaparvata lugensExcellent insecticidal activity[21]

Antimicrobial Activity: Combating Bacterial and Tubercular Pathogens

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. Pyrazole carboxamide derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][22][23][24][25] Furthermore, some derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis.[23][24] The antimicrobial spectrum and potency are influenced by the substituents on the pyrazole and carboxamide moieties, with electron-donating groups sometimes enhancing activity.[23]

Experimental Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole carboxamide derivatives against bacterial strains.

1. Materials:

  • Test compounds
  • Positive control (e.g., Ciprofloxacin, Ampicillin)[4]
  • Solvent (e.g., DMSO)
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
  • Mueller-Hinton Broth (MHB)
  • Sterile 96-well microtiter plates
  • Spectrophotometer or microplate reader

2. Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds and positive control in MHB directly in the 96-well plates.
  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
  • Incubation: Incubate the plates at 37°C for 18-24 hours.
  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram 2: Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow Prep_Culture Prepare Bacterial Inoculum Inoculate_Plate Inoculate 96-well Plate Prep_Culture->Inoculate_Plate Prep_Compounds Prepare Serial Dilutions of Compounds Prep_Compounds->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Caption: Workflow for determining antibacterial MIC.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazole carboxamide scaffold is a prominent feature in many small molecule kinase inhibitors developed for cancer therapy.[26][27][28] These compounds exert their anticancer effects by targeting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Pyrazole carboxamide derivatives have been shown to inhibit a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and promote apoptosis.[26][29]

  • Aurora Kinases: Inhibition of Aurora kinases A and B disrupts mitosis, leading to polyploidy and cell death.[30][31]

  • Fms-like Tyrosine Kinase 3 (FLT3): Potent inhibition of FLT3 is a therapeutic strategy for acute myeloid leukemia (AML).[32]

  • c-Jun N-terminal Kinase (JNK): JNK inhibitors have potential applications in both cancer and inflammatory diseases.[33]

The pyrazole moiety often acts as a hinge-binder, forming critical hydrogen bonds with the kinase's ATP-binding pocket.[27] The carboxamide group and its substituents can then extend into other regions of the active site, contributing to potency and selectivity. Some derivatives have also been found to induce apoptosis or autophagy in cancer cells through mechanisms that may or may not be dependent on kinase inhibition.[34]

Table 4: Anticancer Activity of Selected Pyrazole Carboxamide Derivatives

CompoundTarget/Cell LineIC₅₀Reference
24CDK225 nM[29]
36CDK2, EGFRSimilar to carboplatin[29]
8tFLT30.089 nM[32]
8tMV4-11 (AML cells)1.22 nM[32]
6kHeLa cells0.43 µM[30]
6kHepG2 cells0.67 µM[30]
6kAurora Kinase A16.3 nM[30]
6kAurora Kinase B20.2 nM[30]
43PI3 KinasePotent inhibitor[28]
43MCF7 breast cancer cells0.25 µM[28]

Diagram 3: Simplified Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_signaling Oncogenic Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival, Metastasis Transcription_Factor->Cell_Response Inhibitor Pyrazole Carboxamide Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Pyrazole carboxamides inhibiting oncogenic kinase signaling.

Anti-inflammatory, Antiviral, and Other Activities

The versatility of the pyrazole carboxamide scaffold extends to several other therapeutic areas.

Anti-inflammatory Activity

Pyrazole carboxamide derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[35][36][37][38] This selective inhibition of COX-2 is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs) as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[35] Some derivatives also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines or by inhibiting other targets in the inflammatory cascade, such as JNK.[33][35][39]

Antiviral Activity

Several pyrazole carboxamide derivatives have been investigated for their antiviral activity against a range of viruses.[40][41][42] For instance, certain derivatives have shown activity against vaccinia virus, tobacco mosaic virus (TMV), and various coronaviruses, including SARS-CoV-2.[41][42][43] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes.

Cannabinoid Receptor Antagonism

A notable class of pyrazole carboxamide derivatives, exemplified by SR141716A (rimonabant), act as potent and selective antagonists of the cannabinoid receptor 1 (CB1).[44][45][46] These compounds have been explored for the treatment of obesity and related metabolic disorders. Structure-activity relationship studies have defined the key structural requirements for high-affinity binding to the CB1 receptor.[44][45]

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold is a testament to the power of heterocyclic chemistry in generating diverse and potent biologically active molecules. From protecting crops to combating human diseases, these derivatives have demonstrated a remarkable range of applications. The continued exploration of structure-activity relationships, coupled with modern drug design techniques such as computational modeling, will undoubtedly lead to the discovery of new pyrazole carboxamide derivatives with enhanced potency, selectivity, and improved safety profiles. The insights provided in this guide are intended to facilitate these future discoveries and contribute to the development of the next generation of therapeutics and agrochemicals.

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Sources

"mechanism of action of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Introduction: The Ascendancy of Pyrazole Carboxamides in Bio-regulation

The pyrazole carboxamide scaffold has become a cornerstone in the development of a diverse range of biologically active molecules. This chemical class is particularly prominent in the field of agricultural science, where its derivatives are widely recognized as potent fungicides.[1] The core strength of these compounds lies in their highly specific and effective mechanism of action, which has been the subject of extensive research. This guide will provide a detailed exploration of the putative mechanism of action of this compound, a representative member of this class. Based on a wealth of data from structurally related analogues, we will delve into its primary molecular target, the downstream cellular consequences of its activity, and the experimental methodologies required to validate these claims.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The principal mode of action for the vast majority of fungicidal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial respiratory chain.[1][2][3] This enzyme is a critical hub in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

Molecular Interaction with the SDH Enzyme

This compound is hypothesized to bind to the ubiquinone-binding (Qp) site of the SDH enzyme. This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, a crucial step in cellular respiration. Molecular docking studies on similar pyrazole carboxamides have revealed that the pyrazole ring and the carboxamide linker are essential for orienting the molecule within the Qp site, while various substituents on the pyrazole and amide nitrogen fine-tune the binding affinity and specificity.[3][4] The N-methoxy group, in particular, has been a feature of recently developed, highly potent SDH inhibitors.[4]

Downstream Cellular Consequences

The inhibition of SDH initiates a cascade of events that are detrimental to the fungal cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain directly halts the process of oxidative phosphorylation, leading to a rapid depletion of cellular ATP, the primary energy currency.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The stalled electron flow within the respiratory chain can lead to the incomplete reduction of oxygen, generating superoxide radicals and other reactive oxygen species. This induces significant oxidative stress, causing damage to lipids, proteins, and DNA.[1]

  • Disruption of the TCA Cycle: As a key enzyme in the TCA cycle, the inhibition of SDH leads to the accumulation of succinate and the disruption of central carbon metabolism, further crippling the cell's ability to produce energy and essential biosynthetic precursors.[1]

Sources

An In-Depth Technical Guide to the In Vitro Screening of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel small molecule entities, using the pyrazole derivative, N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, as a representative candidate. The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, known to produce potent inhibitors of various protein kinases and other enzyme classes.[1][2][3] This document outlines a strategic, tiered approach to in vitro screening, beginning with primary assays for hit identification and progressing through detailed secondary and tertiary assays for mechanism of action (MoA) elucidation, selectivity profiling, and early safety assessment. Each section details the scientific rationale behind assay selection, provides validated protocols, and explains how to interpret the resulting data to build a robust pharmacological profile for lead optimization.

Introduction: The Rationale for a Structured In Vitro Cascade

The journey of a novel chemical entity from initial synthesis to a viable drug candidate is a multi-stage process designed to systematically de-risk the asset. Early and comprehensive in vitro testing is paramount to this process, providing critical data on a compound's biological activity, potency, selectivity, and potential liabilities long before resource-intensive in vivo studies are initiated.[4] The subject of this guide, this compound, belongs to the pyrazole carboxamide class. This class has yielded numerous inhibitors of therapeutically relevant targets, including Cyclin-Dependent Kinases (CDKs), Fms-like Tyrosine Kinase 3 (FLT3), and c-Jun N-terminal kinase (JNK).[1][3][5]

Given this background, our screening strategy is built upon the hypothesis that our lead compound is likely a kinase inhibitor. The following tiered cascade is designed to efficiently test this hypothesis, confirm target engagement, and build a comprehensive data package to support its advancement.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit-to-Lead Characterization cluster_2 Tier 3: Lead Optimization Support a Biochemical Kinase Assay (e.g., FLT3, CDK2) c IC50 Potency Determination (Dose-Response) a->c Active Hit b Cellular Viability Assay (e.g., MTT on AML Cell Line) b->c Active Hit d Kinase Selectivity Panel (e.g., 48-Kinase Panel) c->d Potent Hit e Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) c->e Potent Hit f Mechanism of Action (MoA) (Western Blot for Signaling) d->f Selective Hit e->f Target Engaged g In Vitro ADME Profiling (Metabolic Stability, Solubility) f->g Confirmed MoA h Off-Target Cytotoxicity (Non-cancerous Cell Line) f->h Confirmed MoA

Figure 1: A tiered in vitro screening cascade for a novel pyrazole carboxamide.

Tier 1: Primary Screening for Biological Activity

The initial goal is to ascertain if this compound possesses any biological activity against a relevant target class. Based on its structural class, we will employ a dual-pronged primary screen: a direct biochemical assay and a broader cell-based viability assay.

Biochemical Kinase Inhibition Assay

Rationale: A biochemical assay provides the cleanest initial assessment of direct target interaction, free from confounding factors like cell permeability or metabolism. Given that many pyrazole carboxamides target kinases implicated in Acute Myeloid Leukemia (AML), such as FLT3, this is a logical starting point.[1]

Protocol: FLT3 Kinase Assay (Example)

  • Reagents: Recombinant human FLT3 enzyme, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer.

  • Plate Preparation: Add 5 µL of kinase buffer to all wells of a 384-well plate.

  • Compound Addition: Add 50 nL of this compound (from a 10 mM DMSO stock) for a final screening concentration of 10 µM. Include a known FLT3 inhibitor (e.g., Quizartinib) as a positive control and DMSO as a negative (vehicle) control.

  • Enzyme Addition: Add 2.5 µL of FLT3 enzyme solution to all wells except for the "no enzyme" control.

  • Reaction Initiation: Add 2.5 µL of ATP/substrate mix to initiate the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that measures kinase activity by quantifying the amount of ADP produced. Read luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls. A hit is typically defined as >50% inhibition.

Cellular Viability Assay

Rationale: A cellular assay complements the biochemical screen by confirming that the compound can cross the cell membrane and exert a biological effect in a more complex physiological context. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7] An AML cell line (e.g., MV4-11, which is FLT3-ITD positive) is a highly relevant choice.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to acclimate.[6]

  • Compound Treatment: Treat cells with the test compound at a final concentration of 10 µM. Include a positive control (e.g., Staurosporine) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a spectrophotometric plate reader.

  • Analysis: Calculate the percent viability relative to the vehicle-treated cells. A hit is defined as a significant reduction in cell viability.

Tier 2: Hit-to-Lead Characterization

Positive results from Tier 1 trigger a more in-depth characterization to confirm the initial hit, determine its potency and selectivity, and verify that it engages the intended target in a cellular environment.

Potency Determination (IC50/EC50)

Rationale: A single-point screen is insufficient. A dose-response curve is essential to determine the concentration at which the compound elicits 50% of its maximal effect (IC50 for inhibition, EC50 for an effect). This is a critical parameter for ranking compounds and establishing a structure-activity relationship (SAR).

Protocol: IC50 Determination This protocol follows the same procedure as the primary assays (both biochemical and cellular), with one key difference:

  • Compound Addition: Instead of a single concentration, the compound is added in a serial dilution series, typically spanning 8 to 12 concentrations (e.g., from 100 µM down to 1 nM).

  • Data Analysis: The resulting data (percent inhibition or percent viability) is plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50/EC50 value.

CompoundBiochemical IC50 (FLT3, nM)Cellular EC50 (MV4-11, nM)
Test Compound 89250
Quizartinib (Control) 2.35.1
Hypothetical data for this compound.
Selectivity Profiling

Rationale: A potent compound is of little therapeutic value if it inhibits numerous targets indiscriminately, as this can lead to off-target toxicity. Selectivity profiling involves testing the compound against a panel of related kinases to assess its specificity. A selective compound will show high potency against the primary target and significantly lower potency against other kinases.

Workflow: The compound is submitted to a commercial or in-house kinase screening panel (e.g., a 48-kinase panel). The assay is typically run at a single high concentration (e.g., 1 µM), and the percent inhibition for each kinase is reported. Follow-up IC50 determinations are then performed for any kinases that show significant inhibition (>50%).

Cellular Target Engagement

Rationale: Demonstrating that a compound inhibits a purified enzyme is not sufficient proof that it engages the same target inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures drug-target interaction in intact cells.[10][11] The principle is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[12][13][14]

G cluster_workflow CETSA Workflow A 1. Treat Intact Cells (Vehicle vs. Compound) B 2. Heat Cells (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble Target (e.g., Western Blot) D->E F 6. Plot Melting Curve E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat two populations of cells (e.g., MV4-11) with either vehicle (DMSO) or a saturating concentration of the test compound (e.g., 10x IC50) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation.

  • Quantification: Analyze the amount of soluble target protein (e.g., FLT3) remaining in the supernatant at each temperature using Western blotting.

  • Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating thermal stabilization.[14]

Tier 3: Lead Optimization Support

With potency, selectivity, and target engagement confirmed, the focus shifts to assays that provide deeper mechanistic insight and assess drug-like properties, guiding further chemical optimization.

Mechanism of Action (MoA) Elucidation

Rationale: If the compound inhibits an upstream kinase, it should modulate the downstream signaling pathway. Western blotting is the gold-standard technique to visualize these changes, for instance, by measuring the phosphorylation status of key downstream substrates.[15][16] For an FLT3 inhibitor, one would expect to see a decrease in the phosphorylation of STAT5, a key downstream effector.

Protocol: Western Blot for p-STAT5

  • Cell Treatment: Treat MV4-11 cells with increasing concentrations of the test compound for a set time (e.g., 2 hours).

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Add a chemiluminescent substrate and image the blot.

  • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: A dose-dependent decrease in the p-STAT5 signal relative to total STAT5 confirms the on-target mechanism of action.

G FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Compound N-methoxy-N,1-dimethyl- 1H-pyrazole-3-carboxamide Compound->FLT3 Inhibition pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation

Figure 3: Hypothesized signaling pathway inhibited by the test compound.

In Vitro ADME & Early Toxicology

Rationale: Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for a compound's success. Early in vitro ADME assays can flag potential liabilities such as poor solubility or rapid metabolic breakdown.[17][18][19]

Assay TypeDescriptionRationale
Kinetic Solubility Measures solubility in a buffer system.Poor solubility can lead to unreliable assay results and poor absorption in vivo.[17]
Metabolic Stability Incubates the compound with liver microsomes to measure its rate of metabolism.[17][20]A compound that is too rapidly metabolized will have a short half-life and poor in vivo exposure.
hERG Inhibition Assesses inhibition of the hERG potassium channel.hERG inhibition is linked to cardiotoxicity and is a major reason for drug candidate failure.[17]
Cytotoxicity Measures toxicity in a non-cancerous, healthy cell line (e.g., HEK293T).Differentiates targeted anti-proliferative effects from general, non-specific toxicity.

These assays are typically run in standardized, high-throughput formats by specialized groups or contract research organizations (CROs).[4][18] The data generated is crucial for guiding the medicinal chemistry team in optimizing the compound's structure to improve its drug-like properties while maintaining potency.

Conclusion

This technical guide outlines a logical and efficient in vitro screening cascade for characterizing novel pyrazole carboxamide derivatives, exemplified by this compound. By systematically progressing from broad primary screens to detailed mechanistic and safety-oriented assays, researchers can build a robust data package. This structured approach, grounded in sound scientific principles and validated protocols, ensures that only the most promising candidates with a clear mechanism of action and favorable drug-like properties are advanced toward preclinical in vivo studies, ultimately increasing the probability of success in the drug development pipeline.

References

  • Charles River Laboratories. In Vitro ADME Assays. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2024. Available from: [Link]

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An In-depth Technical Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, a member of the versatile pyrazole carboxamide class of compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical research who are interested in the synthesis and potential applications of this and related molecules. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents and crop protection agents.[1] This guide will delve into the synthetic pathways, characterization, and prospective uses of this specific Weinreb amide derivative.

The Pyrazole Carboxamide Scaffold: A Privileged Structure in Chemical Biology

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts a unique set of electronic and steric properties.[1] This structural motif is found in a wide array of biologically active compounds, exhibiting activities ranging from anti-inflammatory and anticancer to antifungal and insecticidal.[2] The carboxamide linkage further enhances the molecule's ability to form hydrogen bonds and interact with biological targets. Consequently, pyrazole carboxamides have been extensively explored in both the pharmaceutical and agrochemical industries.[2] this compound, as a Weinreb amide, serves as a valuable synthetic intermediate, readily convertible into ketones and other functionalities, making it a versatile building block for the synthesis of diverse compound libraries.

Synthesis of this compound

The synthesis of this compound can be logically approached in two main stages: the preparation of the key intermediate, 1-methyl-1H-pyrazole-3-carboxylic acid, followed by its conversion to the target Weinreb amide.

Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid

The synthesis of the N-methylated pyrazole carboxylic acid core is a critical first step. A plausible and scalable route can be adapted from patented methods for similar pyrazole derivatives.[3] The general strategy involves the condensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of the precursor is outlined below.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate.

  • Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to 1-methyl-1H-pyrazole-3-carboxylic acid

  • The ethyl 1-methyl-1H-pyrazole-3-carboxylate from the previous step is dissolved in a mixture of ethanol and water.

  • An excess of a base, such as sodium hydroxide (2-3 equivalents), is added to the solution.

  • The mixture is heated to reflux for 2-4 hours, or until the ester is fully consumed as indicated by TLC.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-methyl-1H-pyrazole-3-carboxylic acid.

Diagram of the Synthetic Workflow for 1-methyl-1H-pyrazole-3-carboxylic acid:

G cluster_0 Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid start Ethyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate + Methylhydrazine step1 Cyclization (Reflux in Ethanol) start->step1 intermediate Ethyl 1-methyl-1H-pyrazole-3-carboxylate step1->intermediate step2 Hydrolysis (NaOH, EtOH/H2O, Reflux) intermediate->step2 product 1-methyl-1H-pyrazole-3-carboxylic acid step2->product

Caption: Synthetic route to 1-methyl-1H-pyrazole-3-carboxylic acid.

Conversion to this compound (Weinreb Amide)

With the pyrazole carboxylic acid in hand, the final step is the formation of the Weinreb amide. This can be achieved through several reliable methods. Two common and effective protocols are presented here: one utilizing 1,1'-Carbonyldiimidazole (CDI) as a coupling agent, and an alternative route via the acid chloride.

Protocol 1: CDI-Mediated Coupling

This method is often preferred due to its mild reaction conditions and the avoidance of harsh reagents.[4]

  • To a stirred solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add 1,1'-Carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.

  • The reaction mixture is stirred for 1-2 hours at room temperature, during which the formation of the acylimidazole intermediate can be observed.

  • N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) is then added to the reaction mixture, followed by a suitable base such as triethylamine (1.2 equivalents) to neutralize the hydrochloride salt.

  • The reaction is stirred at room temperature for an additional 12-24 hours.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Protocol 2: Acid Chloride Route

This classic approach involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with N,O-dimethylhydroxylamine.[5]

  • A mixture of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) and thionyl chloride (2-3 equivalents) in a suitable solvent like toluene or dichloromethane is heated to reflux for 2-3 hours.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3-carbonyl chloride.

  • The crude acid chloride is dissolved in an anhydrous aprotic solvent and cooled in an ice bath.

  • A solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or triethylamine (2.2 equivalents) in the same solvent is added dropwise to the cooled acid chloride solution.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is worked up by adding water and extracting the product. The organic phase is washed, dried, and concentrated, followed by purification to afford the final product.

Diagram of the Weinreb Amide Formation Workflows:

G cluster_1 Protocol 1: CDI-Mediated Coupling cluster_2 Protocol 2: Acid Chloride Route start1 1-methyl-1H-pyrazole-3-carboxylic acid reagent1 CDI start1->reagent1 Activation intermediate1 Acylimidazole Intermediate reagent1->intermediate1 reagent2 N,O-dimethylhydroxylamine HCl, Et3N intermediate1->reagent2 Coupling product1 N-methoxy-N,1-dimethyl-1H- pyrazole-3-carboxamide reagent2->product1 start2 1-methyl-1H-pyrazole-3-carboxylic acid reagent3 SOCl2 start2->reagent3 Activation intermediate2 1-methyl-1H-pyrazole-3-carbonyl chloride reagent3->intermediate2 reagent4 N,O-dimethylhydroxylamine HCl, Pyridine intermediate2->reagent4 Coupling product2 N-methoxy-N,1-dimethyl-1H- pyrazole-3-carboxamide reagent4->product2

Caption: Two reliable synthetic routes to the target Weinreb amide.

Characterization

While specific experimental data for this compound is not extensively published, its characteristic spectroscopic data can be predicted based on the analysis of similar pyrazole carboxamide structures.[2]

Spectroscopic Data Predicted Characteristics
¹H NMR Signals corresponding to the N-methyl and methoxy protons are expected in the aliphatic region (around 3-4 ppm). The pyrazole ring protons will appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon of the amide, the carbons of the pyrazole ring, and the methyl and methoxy carbons are anticipated. The chemical shifts will be indicative of the electronic environment of each carbon atom.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the amide is expected around 1640-1680 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₇H₁₁N₃O₂) would be observed, along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery and Agrochemicals

The pyrazole carboxamide scaffold is a well-established pharmacophore and toxophore, suggesting a range of potential applications for this compound as a synthetic intermediate.

  • Fungicides: A significant number of commercial fungicides are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs).[6] The title compound could serve as a key building block for the synthesis of novel SDHI fungicides with potentially improved efficacy or a different resistance profile.

  • Insecticides and Acaricides: Pyrazole carboxamides have also been developed as potent insecticides and acaricides.[2] The this compound intermediate can be elaborated to explore new insecticidal agents.

  • Pharmaceuticals: The pyrazole nucleus is present in numerous drugs with diverse therapeutic actions, including anti-inflammatory, analgesic, and anticancer properties.[1] The versatility of the Weinreb amide functionality allows for the introduction of various substituents, enabling the generation of libraries of novel pyrazole derivatives for screening against a wide range of biological targets.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new bioactive molecules. This technical guide has provided a detailed, literature-informed overview of its synthesis, including robust experimental protocols for the preparation of its key precursor and its conversion to the final Weinreb amide. While specific biological data for this compound is limited, the well-documented activities of the broader pyrazole carboxamide class strongly suggest its utility in the discovery of novel fungicides, insecticides, and therapeutic agents. The synthetic routes and characterization data presented herein provide a solid foundation for researchers to explore the chemistry and potential applications of this versatile building block.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide. As direct experimental data for this specific molecule is not publicly available, this document serves as a predictive and methodological resource for researchers in synthetic chemistry and drug development. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. Furthermore, it details robust, field-proven protocols for acquiring high-fidelity spectra, ensuring data integrity and reproducibility. The causality behind experimental choices is explained, empowering scientists to not only acquire data but to understand and validate their findings.

Introduction: The Need for Rigorous Spectroscopic Validation

The synthesis of novel chemical entities is the cornerstone of pharmaceutical and materials science research. This compound, a derivative of the versatile pyrazole scaffold and incorporating a Weinreb amide moiety, represents a compound of interest for further chemical exploration. The Weinreb amide (N-methoxy-N-methylamide) is a particularly valuable functional group in organic synthesis, known for its ability to react with organometallic reagents to form ketones without over-addition.

Before any functional or biological evaluation, unambiguous confirmation of the molecular structure is paramount. This is achieved through a combination of spectroscopic techniques. This guide provides the predicted spectral data and the requisite experimental workflows to confirm the successful synthesis and purity of this compound.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₁N₃O₂

  • Molecular Weight: 169.18 g/mol

Figure 1: Chemical Structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H and ¹³C NMR Spectra

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations for the target molecule, assuming deuterated chloroform (CDCl₃) as the solvent. These predictions are based on the analysis of similar pyrazole and N-methoxy-N-methylamide structures.

Assignment (Atom No.) Predicted ¹H NMR (ppm) Multiplicity Integration Predicted ¹³C NMR (ppm) Notes
H-4 (4)~6.5 - 6.7d1H~105 - 110Pyrazole ring proton, coupled to H-5.
H-5 (5)~7.3 - 7.5d1H~138 - 142Pyrazole ring proton, coupled to H-4.
N-CH₃ (6)~3.9 - 4.1s3H~38 - 40Methyl group on the pyrazole ring nitrogen.
N-CH₃ (Amide) (7)~3.3 - 3.5s3H~32 - 35N-methyl of the Weinreb amide. Rotamers may cause broadening.
O-CH₃ (8)~3.7 - 3.9s3H~61 - 63N-methoxy of the Weinreb amide.
C=O (Carbonyl) (9)---~162 - 165Amide carbonyl carbon.
C-3 (3)---~145 - 150Pyrazole ring carbon attached to the amide.
C-5 (5)---~138 - 142Corresponds to the position of H-5.
Rationale for Predictions
  • Pyrazole Protons (H-4, H-5): In 1-methylpyrazole, the H-5 proton is typically downfield of the H-4 proton due to the influence of the adjacent nitrogen atom. Their mutual coupling should result in a doublet for each.

  • N-Methyl Protons (N1-CH₃): The methyl group directly attached to the pyrazole ring nitrogen is expected in the 3.9-4.1 ppm range, a typical value for N-alkylated heterocycles.

  • Weinreb Amide Protons (N-CH₃, O-CH₃): Data for N-methoxy-N-methylbenzamide shows the O-CH₃ protons around 3.7-3.8 ppm and the N-CH₃ protons around 3.3-3.4 ppm. These are characteristic shifts for this functional group. Due to restricted rotation around the amide C-N bond, the N-CH₃ peak may be broadened at room temperature.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is predicted to be in the 162-165 ppm range, which is typical for this functional group and less deshielded than a ketone.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, using the solvent deuterium lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A 45° pulse and a shorter relaxation delay (e.g., 1-2 seconds) are typically used. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing a Weigh 5-10 mg of Compound b Dissolve in 0.6 mL CDCl3 + TMS a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Acquire 1D ¹H & ¹³C Spectra d->e f Acquire 2D Spectra (COSY, HSQC) e->f g Fourier Transform & Phasing f->g h Calibrate to TMS (0.00 ppm) g->h i Integrate & Assign Peaks h->i j j i->j Final Report

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The following table lists the predicted characteristic vibrational frequencies (in cm⁻¹) for this compound.

Wavenumber (cm⁻¹) Vibration Intensity Functional Group
3000 - 2850C-H stretchMediumAliphatic (Methyl groups)
~1660 - 1680C=O stretchStrongN-methoxy-N-methylamide (Weinreb Amide)
~1500 - 1550C=N stretchMediumPyrazole ring
~1400 - 1460C-H bendMediumMethyl groups
~1150 - 1200C-N stretchMediumAmide and Pyrazole
~950 - 1050N-O stretchMediumN-methoxy group
Rationale for Predictions
  • C=O Stretch: The most prominent peak is expected to be the strong carbonyl stretch of the Weinreb amide. This is typically found at a slightly higher frequency (around 1660 cm⁻¹) compared to tertiary amides due to the electronic effect of the methoxy group.

  • C-H Stretches: Aliphatic C-H stretching from the three methyl groups will appear just below 3000 cm⁻¹.

  • Ring Vibrations: The pyrazole ring will have characteristic C=N and C=C stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).

Experimental Protocol for IR Data Acquisition

For a solid sample, the thin solid film or KBr pellet method is standard.

  • Sample Preparation (Thin Film Method):

    • Place a small amount of the solid sample (10-20 mg) in a clean vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.

    • Deposit one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Visualization of IR Workflow

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve ~15mg of Compound in CH2Cl2 b Apply drop to NaCl/KBr plate a->b c Evaporate Solvent b->c d Acquire Background Spectrum (Air) c->d e Place Sample Plate in Spectrometer d->e f Acquire Sample Spectrum e->f g Background Subtraction f->g h Identify & Label Peak Frequencies g->h i i h->i Final Spectrum

Caption: Workflow for IR sample preparation and spectral acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation, which helps in confirming its structure. High-Resolution Mass Spectrometry (HRMS) is the gold standard for new compounds.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺. HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Ion Predicted m/z (Monoisotopic) Formula Notes
[M+H]⁺170.0924C₇H₁₂N₃O₂⁺Protonated molecular ion. This should be the base peak in ESI-MS.
[M+Na]⁺192.0743C₇H₁₁N₃O₂Na⁺Sodium adduct, commonly observed.
[M-OCH₃]⁺138.0662C₆H₈N₃O⁺Loss of the methoxy radical from the molecular ion.
[C₅H₇N₂O]⁺123.0553C₅H₇N₂O⁺Resulting from cleavage of the amide C-N bond, forming the pyrazole acylium ion.

Fragmentation Rationale: Under ESI conditions, fragmentation is typically minimal. However, if collision-induced dissociation (CID) is performed (MS/MS), the most likely fragmentation pathway is the cleavage of the amide bond (CO-N), as this is a common fragmentation pattern for amides. The loss of the methoxy group is also a plausible fragmentation pathway.

Experimental Protocol for HRMS Data Acquisition

This protocol is designed for obtaining an accurate mass measurement to confirm the elemental composition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup (e.g., Q-TOF or Orbitrap):

    • Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy (< 5 ppm).

    • Set the ionization source to positive ion electrospray mode (ESI+).

    • Optimize source parameters such as capillary voltage, gas flow, and temperature.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

    • Ensure the resolution is set to a high value (e.g., >20,000 FWHM).

  • Data Processing:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

    • Compare the measured mass to the theoretical mass for C₇H₁₁N₃O₂. The mass error should be less than 5 ppm.

Visualization of HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Q-TOF/Orbitrap) cluster_proc Data Analysis a Prepare dilute solution (1-10 µg/mL) b Add 0.1% Formic Acid (for ESI+) a->b c Calibrate Mass Analyzer b->c d Infuse Sample into ESI Source c->d e Acquire Full Scan HRMS Data d->e f Identify [M+H]⁺ Ion e->f g Calculate Elemental Composition f->g h Confirm Mass Accuracy (< 5 ppm) g->h i i h->i Verified Formula

Caption: Workflow for HRMS sample preparation, acquisition, and data analysis.

Conclusion

The successful synthesis of this compound can be unequivocally confirmed by following the rigorous spectroscopic protocols outlined in this guide. The combination of ¹H and ¹³C NMR will elucidate the precise connectivity of the molecule's framework, IR spectroscopy will confirm the presence of key functional groups, particularly the Weinreb amide carbonyl, and High-Resolution Mass Spectrometry will verify the elemental composition with high accuracy. The predicted data herein serves as a benchmark against which experimentally acquired spectra should be compared, providing researchers with a trusted and self-validating system for structural verification.

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  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016). Available at: [Link]

  • Simon Fraser University Summit. Appendix D. Experimental Data for Chapter 4. Available at: [Link]

  • ACS Publications. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method. (2017). Available at: [Link]

  • ResearchGate. High Resolution Mass Spectrometry. Available at: [Link]

  • YouTube. What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. (2024). Available at: [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. (2023). Available at: [Link]

  • Study.com. Describe the procedure for preparing a liquid sample for infrared examination. Available at: [Link]

Methodological & Application

"N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide as a fungicide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide as a Fungicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental properties and evaluation methodologies for this compound, a representative molecule from the pyrazole carboxamide class of fungicides. Pyrazole carboxamide derivatives are a critical component of modern agriculture, offering broad-spectrum activity against a host of plant pathogenic fungi.[1][2] Their prominence is largely due to their specific and highly effective mechanism of action, which provides a vital tool in managing fungal diseases and addressing the ongoing challenge of fungicide resistance.[2][3]

This document provides a comprehensive overview of the compound's mechanism of action, a representative synthesis protocol, and detailed experimental protocols for its biological evaluation, designed for professionals engaged in the research and development of novel agrochemicals.

Section 1: Mechanism of Action - Targeting Fungal Respiration

The primary mode of action for this compound, like other pyrazole carboxamides, is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[2][3][4] SDH is a crucial enzymatic complex that plays a dual role in cellular metabolism: it is a key enzyme in the tricarboxylic acid (TCA) cycle and an integral component of the electron transport chain.[2][4]

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[2] This disruption has two catastrophic consequences for the fungal cell:

  • Interruption of ATP Production : The blockage of the electron transport chain halts aerobic respiration, severely depleting the cell's primary energy currency, ATP.

  • Metabolic Gridlock : The inhibition of the TCA cycle disrupts essential metabolic pathways required for fungal growth and survival.[4]

This targeted action makes SDH inhibitors (SDHIs) highly effective. The structural design of this compound is optimized for potent binding to the fungal SDH enzyme, providing a basis for its fungicidal activity.

Mechanism of SDHI Fungicides in the Mitochondrial Electron Transport Chain.

Section 2: Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a suitable pyrazole carboxylic acid precursor. The following protocol is a representative method based on established chemical literature for creating pyrazole carboxamides.[5][6]

Protocol 2.1: Representative Synthesis of this compound

Causality Statement: This two-step procedure is a standard and efficient method for amide bond formation. The first step activates the carboxylic acid by converting it into a more reactive acyl chloride. The second step involves the nucleophilic attack of the N,O-dimethylhydroxylamine on the acyl chloride to form the final Weinreb amide product.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (3 equivalents) to the flask.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation) to yield the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a non-nucleophilic base, such as triethylamine or pyridine (2.2 equivalents), to the solution to neutralize the hydrochloride salt.

  • Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride from Step 1 in the same aprotic solvent.

  • Add the acyl chloride solution dropwise to the cold N,O-dimethylhydroxylamine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final this compound.

Synthesis_Workflow start 1,5-dimethyl-1H-pyrazole- 3-carboxylic acid step1 React with Thionyl Chloride (SOCl₂) Reflux for 2-3 hours start->step1 intermediate 1,5-dimethyl-1H-pyrazole- 3-carbonyl chloride step1->intermediate step2 React with N,O-dimethylhydroxylamine in presence of base (e.g., Pyridine) 0°C to Room Temp. intermediate->step2 product N-methoxy-N,1-dimethyl- 1H-pyrazole-3-carboxamide step2->product purification Workup and Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Representative synthesis workflow for the target compound.

Section 3: In Vitro Antifungal Efficacy Assessment

Determining the in vitro activity of a novel fungicide is a critical first step in its evaluation. The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7][8]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Causality Statement: This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a reproducible method to quantify antifungal activity.[8] Using RPMI-1640 medium buffered with MOPS ensures a stable pH environment conducive to fungal growth. Standardizing the fungal inoculum to a 0.5 McFarland standard is crucial for consistent and comparable results across experiments.[7]

1. Materials:

  • This compound

  • Reference fungicides (e.g., Fluxapyroxad, Boscalid)[9][10]

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well U-bottom microtiter plates

  • Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)[9][11]

  • Spectrophotometer

2. Media and Reagent Preparation:

  • RPMI-MOPS Medium: Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS. Sterilize by filtration.

  • Stock Solutions: Prepare a 10 mg/mL stock solution of the test compound and reference fungicides in DMSO. Store at -20°C.

3. Inoculum Preparation:

  • Subculture fungal strains on Potato Dextrose Agar (PDA) plates and incubate under appropriate conditions until sufficient growth or sporulation occurs.

  • For yeast-like fungi or spore-producing fungi, harvest cells/spores and suspend them in sterile saline. For mycelial fungi, small fragments can be used to create a suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10⁶ CFU/mL at 530 nm).[7]

  • Dilute this suspension in RPMI-MOPS medium to achieve the final target inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts, or 0.4-5 x 10⁴ CFU/mL for filamentous fungi).[12]

4. Assay Procedure:

  • In a 96-well microtiter plate, add 100 µL of RPMI-MOPS medium to all wells except the first column.

  • Add 200 µL of the working stock solution of the test compound (at twice the highest desired final concentration) to the first column.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing across the plate. Discard 100 µL from the last dilution column. This creates a concentration gradient.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum in medium without any compound) and a sterility control well (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the growth rate of the fungus.

5. Reading the MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the drug-free growth control.[8]

Data Presentation: In Vitro Antifungal Activity
Fungal PathogenTest Compound MIC (µg/mL)Reference Fungicide MIC (µg/mL)
Botrytis cinerea
Rhizoctonia solani
Sclerotinia sclerotiorum
Puccinia sorghi
Alternaria alternata

Section 4: In Vivo Plant Protection Efficacy Assessment

Greenhouse trials are essential to evaluate a fungicide's performance under more realistic conditions, including its ability to be absorbed by, and move within, the plant, and its stability.[13] Efficacy trials must be carefully designed to provide reliable data.[14]

Protocol 4.1: Greenhouse Efficacy Trial - Protective Activity

Causality Statement: This protocol assesses the compound's ability to prevent infection when applied before the pathogen. This is a critical measure for most agricultural fungicides, which are used prophylactically. The inclusion of an untreated, inoculated control is mandatory to ensure that disease pressure is sufficient for a valid test.[13] A healthy, untreated control confirms that any observed symptoms are due to the pathogen.

1. Plant Propagation:

  • Grow a susceptible host plant (e.g., tomato for Alternaria solani, wheat for Puccinia triticina) in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., 2-4 true leaves). Ensure uniformity among plants.

2. Compound Application:

  • Prepare a formulation of the test compound by dissolving it in a minimal amount of a solvent (e.g., acetone) and then diluting it in water with a surfactant to ensure even coverage.

  • Apply the compound solution to the plant foliage as a fine spray until runoff. Apply different concentrations to determine a dose-response.

  • Include control groups:

    • Untreated Inoculated Control: Sprayed with the solvent/surfactant solution only.

    • Healthy Control: Sprayed with the solvent/surfactant solution and not inoculated.

    • Reference Fungicide Control: Sprayed with a commercial standard.

3. Pathogen Inoculation:

  • After the applied solution has dried on the leaves (typically 24 hours), inoculate the plants with a standardized spore or mycelial suspension of the target pathogen.

  • Ensure a uniform application of the inoculum across all treated and control plants (except the healthy control).

4. Incubation and Disease Development:

  • Move the plants to a growth chamber or greenhouse with optimal conditions (temperature, humidity, light) for disease development. This is crucial for consistent infection.

5. Disease Assessment:

  • After a set incubation period (e.g., 7-14 days), assess disease severity on each plant. This is typically done by visually estimating the percentage of leaf area affected by disease symptoms.

  • Calculate the percent disease control using the formula:

    • % Control = 100 * (Disease Severity in Untreated Control - Disease Severity in Treatment) / Disease Severity in Untreated Control

In_Vivo_Workflow start Propagate Uniform Host Plants application Apply Fungicide Treatments (Test Compound, Reference, Control) start->application dry Allow Foliage to Dry (e.g., 24 hours) application->dry inoculation Inoculate with Pathogen Suspension dry->inoculation incubation Incubate under Optimal Conditions for Disease Development inoculation->incubation assessment Assess Disease Severity (e.g., 7-14 days post-inoculation) incubation->assessment analysis Calculate Percent Disease Control assessment->analysis

Workflow for a Protective In Vivo Fungicide Efficacy Trial.
Data Presentation: In Vivo Protective Efficacy
TreatmentApplication Rate (µg/mL)Mean Disease Severity (%)Disease Control (%)
Untreated Control00
Test Compound10
Test Compound50
Test Compound100
Reference Fungicide100

References

  • Vertex AI Search.
  • MDPI.
  • SpringerLink.
  • ACS Publications.
  • ScienceDirect.
  • Wikipedia. Fluxapyroxad.
  • BenchChem. The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
  • BenchChem. Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609.
  • CABI Digital Library.
  • iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Government of Canada Publications. Efficacy Guidelines for Plant Protection Products - ORI2002-01.
  • MDPI. Overview of commercialized pyrazole carboxamide and benzimidazole fungicides.
  • ACS Publications. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.
  • EPPO.
  • American Society for Microbiology. Antifungal Susceptibility Testing: Current Approaches.
  • ChemicalBook. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis.
  • Google Patents. Pyrazole carboxanilide fungicides and use.

Sources

Application Notes & Protocols for the Investigation of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide (PZ-341) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the preclinical evaluation of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, herein designated as PZ-341, a novel investigational compound centered on the pyrazole scaffold. Pyrazole derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, with numerous examples demonstrating potent anti-cancer activity.[1][2][3][4] This guide is structured to provide researchers with both the theoretical framework and detailed, field-proven protocols to systematically characterize the effects of PZ-341 on cancer cell lines. We postulate a mechanism of action involving the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression that is frequently dysregulated in cancer.[5][6] The protocols herein describe methods to assess cytotoxicity, quantify apoptosis, analyze cell cycle distribution, and confirm the molecular mechanism of action through immunoblotting.

Introduction: Targeting the Cell Cycle with a Novel Pyrazole Compound

The eukaryotic cell cycle is a tightly regulated process that ensures the high-fidelity replication and segregation of the genome. Cyclin-dependent kinases (CDKs) are the master engine of this process, driving cells through the distinct phases of growth and division.[7] In many human cancers, the proteins that regulate CDK activity are mutated or aberrantly expressed, leading to uncontrolled cellular proliferation.[8]

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partner Cyclin E, plays a pivotal role in the G1-to-S phase transition. This complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which in turn activates the genes necessary for DNA replication.[8] Overexpression of Cyclin E or hyperactivity of CDK2 is associated with tumor growth and poor prognosis in several cancers, making selective CDK2 inhibition a compelling therapeutic strategy.[5][7]

PZ-341 (this compound) is a novel small molecule designed around a pyrazole core, a scaffold known to be effective for targeting kinase active sites.[4] We hypothesize that PZ-341 acts as a selective inhibitor of CDK2, thereby inducing cell cycle arrest and subsequent apoptosis in cancer cells with a dependency on this pathway.

node_g1 G1 Phase node_rb_e2f Rb-E2F (Active Repressor) node_s S Phase (DNA Synthesis) node_cdk2 CDK2 / Cyclin E Complex node_prb p-Rb (Inactive) node_cdk2->node_prb Phosphorylates node_e2f E2F (Active) node_rb_e2f->node_prb Inactivates Repressor node_rb_e2f->node_e2f Releases node_e2f->node_s Activates Genes node_pz341 PZ-341 node_pz341->node_cdk2 Inhibits

Caption: The G1/S checkpoint is controlled by the CDK2/Cyclin E complex.

Compound Handling and Stock Preparation

Scientific Rationale: Proper handling and solubilization of investigational compounds are critical for experimental reproducibility. Small molecules are typically dissolved in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) at a high concentration to create a master stock. This minimizes the final concentration of the solvent in the cell culture medium, which can itself be toxic to cells at concentrations typically above 0.5%.

Safety Precautions: While a specific Safety Data Sheet (SDS) for PZ-341 is not available, researchers should handle the compound according to standard laboratory procedures for novel chemical entities.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

  • Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[11]

  • Consult the SDS for similar pyrazole-based compounds for detailed handling and disposal information.[12][13]

Protocol 2.1: Preparation of PZ-341 Stock Solution

  • Aliquoting: Aseptically weigh out 5-10 mg of solid PZ-341 powder.

  • Solubilization: Dissolve the compound in sterile, anhydrous DMSO to create a 10 mM master stock solution.

  • Mixing: Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Application 1: Determination of Cytotoxicity (IC50)

Scientific Rationale: The first step in characterizing any potential anti-cancer agent is to determine its dose-dependent effect on cell viability. This establishes the concentration range over which the compound is active and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency. We recommend a luminescence-based assay, such as the CellTiter-Glo® assay, which measures intracellular ATP levels as a direct indicator of metabolically active, viable cells.[14]

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 (72h) A Seed cells in 96-well plate B Treat with serial dilutions of PZ-341 A->B C Add CellTiter-Glo® Reagent B->C D Incubate & Lyse C->D E Measure Luminescence D->E

Caption: Workflow for determining compound cytotoxicity using an ATP-based assay.

Protocol 3.1: Cell Viability Assay

  • Cell Seeding: Seed cancer cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C, 5% CO2.[14]

  • Compound Preparation: Prepare a 2X serial dilution series of PZ-341 in complete medium from your 10 mM stock. A typical final concentration range to test would be 0.1 nM to 100 µM. Also prepare a vehicle control (DMSO at the highest equivalent concentration) and a "no cells" blank control.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final compound concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells.

    • Plot the percent viability versus the log-transformed concentration of PZ-341 and fit a non-linear regression curve (log[inhibitor] vs. response) to calculate the IC50 value.

Table 1: Example IC50 Data for PZ-341 after 72h Treatment

Cell Line Cancer Type IC50 (µM) Selectivity Index (SI)*
MDA-MB-231 Triple-Negative Breast 0.45 44.4
A549 Non-Small Cell Lung 1.2 16.7
HCT116 Colorectal 0.88 22.7
MRC-5 Normal Lung Fibroblast > 20 -

*Selectivity Index = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Application 2: Analysis of Apoptosis Induction

Scientific Rationale: A key hallmark of effective cancer therapeutics is the ability to induce programmed cell death, or apoptosis.[15] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. By co-staining with Annexin V and PI, flow cytometry can distinguish between four populations:

  • Viable cells: Annexin V- / PI-

  • Early Apoptotic cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

A Treat cells with PZ-341 (e.g., 24h) B Harvest cells (including supernatant) A->B C Wash with cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Experimental workflow for the detection of apoptosis by Annexin V/PI staining.

Protocol 4.1: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with PZ-341 at relevant concentrations (e.g., 1X and 2X the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, and place it into a labeled flow cytometry tube.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached adherent cells with their corresponding supernatant in the flow tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold 1X PBS. Repeat this wash step.[16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution (concentration may vary by kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer. Be sure to include single-stain controls for proper compensation.[14]

Application 3: Cell Cycle Analysis

Scientific Rationale: As PZ-341 is hypothesized to inhibit CDK2, its most direct and observable effect should be an arrest of the cell cycle at the G1/S transition. This can be quantified using flow cytometry by staining DNA with a stoichiometric dye like Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cell populations based on their DNA content:

  • G0/G1 Phase: 2n DNA content

  • S Phase: >2n but <4n DNA content

  • G2/M Phase: 4n DNA content

A Treat cells with PZ-341 (e.g., 24h) B Harvest & Wash A->B C Fix in cold 70% Ethanol B->C D Wash & Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for analyzing cell cycle distribution via PI staining.

Protocol 5.1: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with PZ-341 (e.g., at IC50 concentration) and a vehicle control for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest and wash cells as described in Protocol 4.1, Step 3.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes at 4°C (or overnight).[17]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of PBS.[17]

  • Staining:

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[17] The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with a CDK2 inhibitor is expected to cause a significant increase in the G1 population.

Application 4: Mechanistic Validation by Western Blot

Scientific Rationale: Western blotting allows for the detection of specific proteins in a complex lysate, providing a powerful tool to validate the molecular mechanism of a drug.[18] To confirm that PZ-341 inhibits CDK2 activity, we can probe for the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb). Active CDK2 phosphorylates Rb at specific serine/threonine residues (e.g., Ser780, Ser807/811). Inhibition of CDK2 should lead to a marked decrease in phosphorylated Rb (p-Rb).

Protocol 6.1: Western Blot for p-Rb and Total Rb

  • Cell Lysis: Treat cells in a 6-well or 10 cm dish with PZ-341 for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[19]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Rb Ser807/811) overnight at 4°C with gentle agitation.

  • Secondary Antibody & Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to assess the specific decrease in the phosphorylated form of the protein.

Table 2: Recommended Antibodies for Western Blot Analysis

Target Protein Purpose Supplier Example Recommended Dilution
Phospho-Rb (Ser807/811) Measures CDK2/4 activity Cell Signaling Tech. #8516 1:1000
Rb (Total) Protein level control Cell Signaling Tech. #9309 1:1000
Cyclin E1 CDK2 regulatory partner Abcam #ab33911 1:2000

| GAPDH | Loading Control | Cell Signaling Tech. #5174 | 1:1000 |

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  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay on cancer cell lines in presence of MG and TPT. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link][10]

  • Ortiz-Soto, G., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Pharmaceuticals, 15(7), 856. [Link][1]

  • Ortiz-Vazquez, E., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. [Link]

  • Mohammadi-Far, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 408-420. [Link][2]

  • El-Sharkawy, A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Link][22]

  • ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • PubMed. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(10), 1673. [Link][3]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6202. [Link][4]

  • Zhang, H., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(18), 5342-5346. [Link]

Sources

Application Note & Protocol: Dissolution of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide for Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific rationale for the dissolution of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, a compound featuring a pyrazole core and a Weinreb amide functional group. Proper solubilization is a critical first step for accurate and reproducible results in any biological or chemical assay. This guide outlines a primary dissolution method using dimethyl sulfoxide (DMSO) and provides guidance for selecting alternative solvents based on experimental needs. The principles discussed are grounded in the known physicochemical properties of pyrazole derivatives and Weinreb amides, ensuring a robust starting point for researchers.

Introduction: The Significance of Proper Dissolution

This compound belongs to a class of pyrazole-containing compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] The molecule also incorporates a Weinreb amide (N-methoxy-N-methylamide) functional group, a structure renowned in organic synthesis for its stability and controlled reactivity, particularly in the formation of ketones and aldehydes.[3][4][5]

The reliability and reproducibility of data generated from in vitro and in vivo assays are fundamentally dependent on the complete and stable dissolution of the test compound. Incomplete solubilization can lead to inaccurate concentration determination, precipitation during experiments, and consequently, misleading biological data. This protocol provides a validated starting point for the dissolution of this compound to generate stock solutions suitable for a wide range of downstream applications.

Physicochemical Properties and Solvent Selection Rationale

While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior from its constituent chemical moieties.

  • Pyrazole Core: Pyrazole derivatives exhibit a range of polarities. Studies on similar small molecule pyrazoles, such as 3,5-dimethylpyrazole, have demonstrated solubility in various organic solvents, including alcohols (methanol, ethanol, butanol), acetone, and ethyl acetate.[6]

  • Weinreb Amide: The N-methoxy-N-methylamide group is generally stable and contributes to the overall polarity of the molecule.[5]

For initial assay development, a solvent that can effectively solubilize a broad range of organic compounds is preferred. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high polarity and ability to dissolve many poorly soluble compounds. It is widely used as a vehicle in biological assays.[7]

Table 1: Recommended Solvents for Dissolution of this compound
SolventAbbreviationUse CaseConsiderations
Dimethyl SulfoxideDMSOPrimary recommendation for stock solutions. High dissolving power.Can be cytotoxic at higher concentrations (>0.5-1%) in cell-based assays. Ensure final assay concentration is tolerated by the experimental system.
EthanolEtOHAlternative for assays sensitive to DMSO.May have lower dissolving power than DMSO. Potential for biological effects in some systems.
MethanolMeOHUseful for analytical techniques like HPLC and mass spectrometry.Generally too volatile and toxic for direct use in cell-based assays.
N,N-DimethylformamideDMFAn alternative polar aprotic solvent to DMSO.Use with caution; it is a known hepatotoxin.

Core Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in assay development.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Step-by-Step Dissolution Procedure
  • Determine the Required Mass: Calculate the mass of this compound needed. The molecular weight is 185.19 g/mol .

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 185.19 g/mol * (1000 mg / 1 g) = 1.85 mg

  • Weigh the Compound: Carefully weigh the calculated amount of the compound into a suitable vial. It is advisable to weigh slightly more than needed and adjust the solvent volume for precise concentration.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial securely.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter against a light source.

  • Gentle Heating and Sonication (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Check for dissolution.

    • Warming: Gently warm the solution in a water bath or heat block to 37°C for 10-15 minutes. Caution: Do not overheat, as this may degrade the compound. Vortex intermittently.

  • Final Verification: Once the solution is clear with no visible particles, it is ready for use or storage.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping clear vials in aluminum foil.

Diagram 1: Dissolution Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (If Needed) cluster_final Final Steps calc Calculate Mass & Volume weigh Weigh Compound calc->weigh add_solvent Add DMSO weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex inspect Visual Inspection vortex->inspect sonicate Ultrasonicate inspect->sonicate Particulates Remain ready Ready for Assay Dilution inspect->ready Completely Dissolved warm Warm to 37°C sonicate->warm warm->inspect store Store at -20°C / -80°C ready->store

Sources

Introduction to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide and Succinate Dehydrogenase (SDH) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide for succinate dehydrogenase inhibition.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme that plays a dual role in cellular metabolism. It is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. Due to its essential function in cellular respiration, SDH has become a significant target for the development of fungicides in agriculture.

This compound belongs to the class of pyrazole carboxamide fungicides, which are known to be effective inhibitors of succinate dehydrogenase. These compounds act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, thereby blocking the electron transfer from succinate to ubiquinone. This disruption of the mitochondrial respiratory chain leads to a halt in cellular energy production, ultimately resulting in the death of the fungal pathogen. The specificity and efficacy of pyrazole carboxamides make them a subject of extensive research and development in the field of crop protection.

Mechanism of Action: A Closer Look at SDH Inhibition

The inhibitory action of this compound on succinate dehydrogenase is a result of its specific interaction with the enzyme complex. The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). The pyrazole carboxamide inhibitor binds to a pocket formed by the SdhB, SdhC, and SdhD subunits. This binding event physically obstructs the ubiquinone-binding site, preventing the natural substrate from docking and accepting electrons from the flavin adenine dinucleotide (FAD) cofactor in the SdhA subunit. This targeted disruption of the electron flow is the basis for the fungicidal activity of this class of compounds.

SDH_Inhibition_Pathway cluster_ETC Mitochondrial Electron Transport Chain (Complex II) Succinate Succinate SDH_A SdhA (FAD) Succinate->SDH_A Oxidation SDH_B SdhB (Fe-S) SDH_A->SDH_B e- transfer Fumarate Fumarate SDH_A->Fumarate Q_site Ubiquinone (Q) Binding Site SDH_B->Q_site e- transfer SDH_C_D SdhC/SdhD (Heme b) Ubiquinone Ubiquinone (Q) Q_site->Ubiquinone Reduction Block Inhibition Inhibitor N-methoxy-N,1-dimethyl- 1H-pyrazole-3-carboxamide Inhibitor->Q_site Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol

Caption: Mechanism of SDH inhibition by this compound.

Protocols for Evaluating SDH Inhibition

The following protocols provide a framework for assessing the inhibitory activity of this compound against succinate dehydrogenase.

In Vitro Enzyme Assay Protocol

This protocol details the measurement of SDH activity in isolated mitochondria through a colorimetric assay.

Materials:

  • Mitochondria isolated from a target organism (e.g., fungal species, bovine heart)

  • This compound

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Substrate solution (e.g., 20 mM succinate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Electron coupler (e.g., phenazine methosulfate - PMS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, mitochondrial preparation, and the test compound at various concentrations. Include a positive control (a known SDH inhibitor) and a negative control (solvent only).

  • Initiation of Reaction: Add the substrate (succinate), DCPIP, and PMS to each well to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow A Prepare serial dilutions of N-methoxy-N,1-dimethyl- 1H-pyrazole-3-carboxamide B Add assay buffer, mitochondria, and compound to 96-well plate A->B C Include positive and negative controls B->C D Initiate reaction with succinate, DCPIP, and PMS C->D E Measure absorbance change (e.g., at 600 nm) over time D->E F Calculate % inhibition vs. control E->F G Determine IC50 value from dose-response curve F->G

Caption: Workflow for the in vitro SDH inhibition assay.

Whole-Organism (In Vivo) Assay Protocol

This protocol is designed to assess the efficacy of the compound on a whole organism, such as a fungal pathogen.

Materials:

  • Target fungal species

  • Growth medium (e.g., potato dextrose agar - PDA)

  • This compound

  • Petri dishes

  • Incubator

Procedure:

  • Compound Incorporation: Prepare the growth medium and amend it with various concentrations of this compound. Pour the medium into Petri dishes.

  • Inoculation: Place a mycelial plug or a spore suspension of the target fungus at the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Measurement: After a set incubation period, measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the control (no compound). Determine the effective concentration that inhibits 50% of growth (EC50).

Data Presentation and Interpretation

The results from the inhibition assays should be tabulated for clear comparison and interpretation.

CompoundIC50 (µM) - In VitroEC50 (µg/mL) - In Vivo
This compound[Insert Value][Insert Value]
Positive Control (e.g., Boscalid)[Insert Value][Insert Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

The IC50 and EC50 values provide a quantitative measure of the compound's potency. A lower value indicates higher inhibitory activity. These values are critical for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds.

Troubleshooting and Best Practices

  • Solubility Issues: If the test compound has poor solubility in aqueous solutions, using a co-solvent like DMSO is recommended. However, the final concentration of the solvent should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Mitochondrial Quality: The quality and integrity of the isolated mitochondria are crucial for reliable results. Ensure that the isolation procedure is optimized and that the mitochondria are kept on ice throughout the experiment.

  • Assay Interference: Some compounds may interfere with the colorimetric assay by absorbing light at the measurement wavelength. It is important to run a control with the compound alone to check for any such interference.

  • Reproducibility: To ensure the reproducibility of the results, each experiment should be performed in triplicate and repeated on different days.

Conclusion

This compound represents a class of potent succinate dehydrogenase inhibitors with significant potential in agricultural applications. The protocols and guidelines presented here provide a comprehensive framework for researchers and drug development professionals to evaluate its efficacy and mechanism of action. Careful experimental design and execution are paramount for obtaining reliable and reproducible data that can guide the development of new and effective fungicides.

References

Application Note & Protocol: Quantitative Analysis of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide is a novel heterocyclic compound with potential applications in pharmaceutical development. Its unique structure, featuring a pyrazole core and a Weinreb amide moiety, necessitates robust and reliable analytical methods for its quantification in various matrices, from bulk drug substance to complex biological fluids. Accurate quantification is critical for pharmacokinetic studies, dose-response analysis, quality control, and ensuring the safety and efficacy of potential therapeutic applications.[1][2]

This comprehensive guide provides detailed protocols for the quantification of this compound using state-of-the-art analytical techniques. We will delve into the rationale behind the chosen methodologies, offering insights honed from extensive experience in small molecule analysis. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Part 1: Primary Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Rationale for Selection:

UPLC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex matrices.[6][7] Its high chromatographic resolution minimizes co-elution of matrix components, while tandem mass spectrometry provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This is particularly advantageous when analyzing biological samples where endogenous components can interfere with other detection methods.[8][9]

Experimental Workflow: UPLC-MS/MS

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into UPLC Collect->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: UPLC-MS/MS workflow from sample preparation to quantification.

Detailed Protocol: UPLC-MS/MS Quantification in Human Plasma

1. Materials and Reagents:

  • This compound analytical standard (≥99.5% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., N-methoxy-N,1-(dimethyl-d6)-1H-pyrazole-3-carboxamide

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Hypothetical - requires optimization):

    • Analyte: Q1: m/z 170.1 → Q3: m/z 139.1 (loss of -OCH3)

    • SIL-IS: Q1: m/z 176.1 → Q3: m/z 145.1

5. Sample Preparation (Protein Precipitation): [10]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for analysis.

6. Calibration and Quality Control:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibration standards and QC samples alongside the unknown samples.

Part 2: Orthogonal Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Selection:

An HPLC-UV method serves as an excellent orthogonal technique for confirming results obtained by LC-MS/MS and is also suitable for the analysis of bulk drug substance and formulations where high concentrations of the analyte are expected.[11][12] Its robustness, cost-effectiveness, and widespread availability make it a valuable tool in a drug development setting.

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Bulk Substance or Formulation Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate External Standard Calibration Integrate->Calibrate Quantify Assay Calculation Calibrate->Quantify

Caption: HPLC-UV workflow for assay of bulk drug substance.

Detailed Protocol: HPLC-UV Assay

1. Materials and Reagents:

  • This compound analytical standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a UV/Vis or photodiode array (PDA) detector.

3. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan (e.g., 230 nm)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the analytical standard or sample.

  • Dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.

Part 3: Method Validation Protocol (Based on ICH Q2(R2))

A rigorous validation process is essential to demonstrate that the chosen analytical method is fit for its intended purpose.[2][4] The following parameters should be assessed for the primary UPLC-MS/MS method.

Validation Parameter Objective Acceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components).[1][3]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity To establish a linear relationship between concentration and response over a defined range.[1][5]Correlation coefficient (r²) ≥ 0.99. Calibration curve should be a good fit for the data.
Accuracy To determine the closeness of the measured value to the true value.[3][5]Mean recovery of 85-115% for QC samples at low, medium, and high concentrations.
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][3]Coefficient of variation (%CV) or relative standard deviation (%RSD) ≤ 15% for QC samples (≤ 20% at the Lower Limit of Quantification).[10]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[13]Signal-to-noise ratio ≥ 10. Accuracy and precision should meet acceptance criteria.
Matrix Effect To evaluate the effect of the matrix on the ionization of the analyte and internal standard.[8]The %CV of the matrix factor should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term).Analyte concentration should be within ±15% of the nominal concentration.
Validation Workflow Logic

Validation_Logic Start Method Development Protocol Validation Protocol Definition (ICH Q2) Start->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOQ LOQ Protocol->LOQ Stability Stability Protocol->Stability Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Stability->Report

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

<F302>

Introduction

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties.[1][2][3][4] This guide outlines a comprehensive experimental framework for determining the preclinical efficacy of a novel investigational compound, N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide. For the purposes of this document, we will hypothesize that this compound is a selective inhibitor of a key oncogenic protein kinase (referred to herein as "Target Kinase"), a common mechanism for pyrazole derivatives.[1][5]

The path from a promising small molecule to a potential therapeutic is an arduous process requiring rigorous, multi-stage validation.[6][7][8] This document provides a logical, stepwise progression of experiments, from initial biochemical characterization to in vivo proof-of-concept, designed to build a robust data package for this compound. Each protocol is designed to be self-validating, with clear endpoints and explanations for key experimental choices.

Part 1: Biochemical and Cellular Efficacy Assessment

The initial phase of efficacy testing focuses on confirming the compound's direct interaction with its intended molecular target and assessing its functional consequence in a controlled cellular environment.

Target Potency and Selectivity: Biochemical Kinase Assays

Rationale: The foundational step is to quantify the direct inhibitory activity of the compound against the purified Target Kinase. This establishes the intrinsic potency (typically as an IC50 value) and provides a baseline for interpreting cellular data. Equally important is assessing selectivity, as off-target kinase inhibition can lead to toxicity or confound efficacy results.

Protocol 1.1: In Vitro Kinase Inhibition Assay (LanthScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

  • Reagent Preparation:

    • Prepare a 20x kinase buffer solution.[9]

    • Reconstitute the purified, recombinant Target Kinase protein and a europium-labeled anti-tag antibody (e.g., anti-GST) in the prepared kinase buffer.

    • Prepare a tracer solution consisting of a fluorescently labeled, ATP-competitive kinase inhibitor.

    • Serially dilute this compound in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM), followed by an intermediate dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the Target Kinase/antibody mix to all wells.

    • Add the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add the tracer solution to all wells to initiate the competitive binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium antibody).

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Target Potency and Selectivity Panel

Kinase TargetIC50 (nM) for this compound
Target Kinase 15
Kinase A (related)850
Kinase B (related)> 10,000
Kinase C (unrelated)> 10,000
Kinase D (unrelated)> 10,000
... (panel of ~50-100 kinases)...
Table 1: Hypothetical data showing potent and selective inhibition of the Target Kinase.
Cellular Target Engagement: Confirming Interaction in a Biological System

Rationale: It is critical to confirm that the compound can enter cells and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12][13]

Protocol 1.2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cancer cells known to express the Target Kinase to ~80% confluency.

    • Treat cells with a high concentration (e.g., 10-20 µM) of this compound or a DMSO vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Target Kinase in each sample by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensity for the Target Kinase at each temperature for both treated and control samples.

    • Plot the percentage of soluble protein relative to the lowest temperature point against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[12]

Cellular Functional Efficacy: Measuring Impact on Cancer Cell Viability

Rationale: After confirming target engagement, the next step is to determine the compound's functional effect on cancer cell proliferation and viability. This is a crucial measure of its potential anti-cancer activity.

Protocol 1.3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

  • Cell Plating:

    • Seed cancer cell lines (both sensitive, with high Target Kinase expression/activity, and resistant/negative controls) in 96-well opaque-walled plates at a predetermined optimal density.

    • Allow cells to adhere and resume proliferation for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., from 50 µM to 0.5 nM). Include wells with DMSO as a negative control and a standard-of-care cytotoxic agent as a positive control.

    • Incubate for 72 hours under standard cell culture conditions.

  • Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Potency

Cell LineTarget Kinase StatusGI50 (nM)
Cancer Line AHigh Expression/Activated50
Cancer Line BHigh Expression/Activated85
Normal FibroblastLow/No Expression> 10,000
Cancer Line CLow/No Expression> 10,000
Table 2: Hypothetical data demonstrating selective growth inhibition in cancer cells dependent on the Target Kinase.

Part 2: In Vivo Efficacy Assessment in Preclinical Models

Moving from in vitro to in vivo models is a critical step to evaluate a compound's efficacy within a complex biological system, taking into account factors like pharmacokinetics and the tumor microenvironment.

Rationale and Model Selection

The cell line-derived xenograft (CDX) mouse model is a standard and essential tool in preclinical oncology research.[15][16] It involves implanting human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's ability to control tumor growth in vivo.[17][18] The choice of cell line should be based on the in vitro sensitivity data (e.g., Cancer Line A from Table 2).

Experimental Design and Workflow

A robust in vivo study requires careful planning, including appropriate control groups, randomization, and clearly defined endpoints.

G cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_endpoints Phase 3: Endpoint Analysis cell_culture 1. Propagate Cancer Line A Cells implantation 2. Implant Cells Subcutaneously into Immunodeficient Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (Calipers) implantation->tumor_growth randomization 4. Randomize Mice (Tumor Volume ~100-150mm³) tumor_growth->randomization dosing 5. Initiate Dosing Regimen (21-28 Days) randomization->dosing monitoring 6. Measure Tumor Volume & Body Weight (2x/week) dosing->monitoring termination 7. Study Termination (Tumor Volume Limit) monitoring->termination tissue_collection 8. Collect Tumors and Plasma for PD Analysis termination->tissue_collection data_analysis 9. Analyze Efficacy and Biomarker Data tissue_collection->data_analysis

In Vivo Xenograft Study Workflow.

Protocol 2.1: Subcutaneous Xenograft Efficacy Study
  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Inject 5 x 10^6 Cancer Line A cells suspended in Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

    • Group 1: Vehicle Control (e.g., PBS or specified formulation vehicle), dosed daily.[17]

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg), dosed daily.

    • Group 3: this compound (High Dose, e.g., 30 mg/kg), dosed daily.

    • Group 4: Positive Control (Standard-of-care drug), dosed as per literature.

  • Treatment and Monitoring: Administer treatments (e.g., by oral gavage) for 21-28 days. Measure tumor volume and body weight twice weekly. Monitor animal health daily.

  • Efficacy Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Calculated as: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the vehicle control group.

    • Secondary: Body weight change (as a measure of toxicity) and overall survival.

  • Study Termination: The study is concluded when tumors in the control group reach the predetermined size limit as per institutional animal care and use committee (IACUC) guidelines.

Pharmacodynamic (PD) Biomarker Analysis

Rationale: To link the observed anti-tumor efficacy directly to the compound's mechanism of action in vivo, it is crucial to measure target modulation in the tumor tissue.[19][20][21] This confirms that the drug reached the tumor at sufficient concentrations to engage its target and inhibit downstream signaling.

Protocol 2.2: Tumor Pharmacodynamic (PD) Marker Analysis

  • Sample Collection: At the end of the efficacy study (or from a separate satellite group of mice), collect tumor tissue approximately 2-4 hours after the final dose.

  • Tissue Processing:

    • Immediately flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis.

    • Fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumor samples.

    • Perform a Western blot using antibodies against the phosphorylated form of the Target Kinase (p-Target Kinase) and a key downstream substrate (p-Substrate). Use total Target Kinase and a housekeeping protein (e.g., GAPDH) as loading controls.

  • Immunohistochemistry (IHC):

    • Embed the fixed tissue in paraffin and section it.

    • Perform IHC staining using the same p-Target Kinase antibody to visualize the extent and distribution of target inhibition within the tumor architecture.

  • Data Analysis: Quantify the reduction in p-Target Kinase and p-Substrate levels in the treated groups compared to the vehicle control group.

G cluster_pathway Hypothetical Signaling Pathway Compound N-methoxy-N,1-dimethyl- 1H-pyrazole-3-carboxamide TargetKinase Target Kinase (Active) Compound->TargetKinase Binds & Inhibits pTargetKinase Target Kinase (Inactive) Downstream Downstream Substrate TargetKinase->Downstream Phosphorylates pDownstream Phosphorylated Substrate Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibition Inhibition

Hypothetical Target Kinase Signaling Pathway.

Conclusion

This application guide provides a structured, multi-faceted approach to rigorously evaluate the preclinical efficacy of this compound. By systematically progressing from biochemical potency and selectivity to cellular target engagement and functional outcomes, and finally to in vivo proof-of-concept with integrated pharmacodynamic markers, researchers can build a comprehensive and compelling data package. This logical framework ensures that key questions of potency, selectivity, and mechanism-of-action are addressed, providing a solid foundation for further drug development decisions.

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Application Notes and Protocols for the Investigation of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Carboxamides in Inflammation

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1] A significant number of these compounds, including the well-known COX-2 inhibitor Celecoxib, have demonstrated potent anti-inflammatory effects.[2] The pyrazole scaffold is considered a versatile template for the design of novel anti-inflammatory agents, often targeting key enzymes and signaling pathways involved in the inflammatory cascade.[2][3] This document provides a detailed guide for researchers and drug development professionals on the investigation of a specific, novel compound, N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide , for its potential anti-inflammatory properties.

While specific studies on this particular molecule are not yet prevalent in published literature, its structural similarity to other biologically active pyrazole carboxamides suggests a promising avenue for discovery.[4][5] This guide, therefore, outlines a comprehensive, field-proven workflow for the systematic evaluation of its anti-inflammatory efficacy, from initial in vitro screening to in vivo validation.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2][6] Another common mechanism involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7]

Based on these precedents, a plausible hypothesis is that this compound may modulate the inflammatory response through one or both of these pathways. The following diagram illustrates a hypothetical signaling cascade that could be targeted by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound N-methoxy-N,1-dimethyl- 1H-pyrazole-3-carboxamide Compound->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory signaling pathway.

In Vitro Evaluation: A Step-by-Step Workflow

A systematic in vitro evaluation is crucial to determine the anti-inflammatory potential and safety profile of this compound. The following workflow, utilizing the RAW 264.7 macrophage cell line, is a well-established model for mimicking an inflammatory response.[8][9]

G start Start cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc no_assay Nitric Oxide (NO) Production Assay (Griess) determine_conc->no_assay cytokine_assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) determine_conc->cytokine_assay data_analysis Data Analysis (IC50 Calculation) no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 96-well plates

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the test compound in DMEM. Treat the cells with various concentrations (e.g., 1, 10, 50, 100 µM) and incubate for 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. This will determine the non-toxic concentration range for subsequent anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8][10]

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • Test compound (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) solution (1 µg/mL)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a control group with cells treated with LPS only.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (equal parts A and B, mixed just before use).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells.

Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, released by macrophages upon stimulation.[9]

Materials:

  • Supernatants from the NO production assay (or a parallel experiment)

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Assay Setup: Follow the manufacturer's instructions provided with the commercial ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the collected cell culture supernatants, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants using a standard curve generated from recombinant cytokines provided in the kit. Determine the percentage inhibition of cytokine production by the test compound.

Hypothetical In Vitro Data Presentation

The following table illustrates how the results from the in vitro assays could be presented.

AssayParameterConcentration (µM)% Inhibition / % ViabilityIC50 (µM)
MTT Assay Cell Viability198.5 ± 2.1%> 100
1095.2 ± 3.4%
5091.8 ± 2.9%
10088.3 ± 4.5%
Griess Assay NO Inhibition115.6 ± 2.8%25.4
1042.1 ± 3.9%
5078.9 ± 4.2%
ELISA TNF-α Inhibition112.3 ± 3.1%32.8
1038.5 ± 4.7%
5071.4 ± 5.1%
ELISA IL-6 Inhibition110.1 ± 2.5%38.2
1035.2 ± 3.8%
5065.9 ± 4.6%

Note: The data presented is hypothetical and for illustrative purposes only.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

Should the in vitro results demonstrate significant anti-inflammatory activity, the next logical step is to validate these findings in an in vivo model of acute inflammation. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for screening potential anti-inflammatory drugs.[2][6][11]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Test compound (this compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletismometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide them into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This guide provides a robust framework for the initial anti-inflammatory characterization of this compound. A strong performance in the outlined in vitro and in vivo assays would warrant further investigation into its precise mechanism of action, including specific enzyme inhibition assays (e.g., COX-1/COX-2) and Western blot analysis to probe effects on the NF-κB signaling pathway. Subsequent studies could explore its efficacy in chronic inflammation models, such as collagen-induced arthritis, to further delineate its therapeutic potential.[12]

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Application Notes and Protocols for Developing Assays with N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Carboxamides

The pyrazole ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Derivatives of pyrazole carboxamide, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][3][4][5] These compounds often exert their effects through the specific modulation of key biological targets such as enzymes and receptors.[3][6][7][8] N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide represents a specific entity within this promising class of molecules. While public domain data on this exact compound is limited, its structural motifs are present in molecules investigated as potent inhibitors of enzymes like succinate dehydrogenase (SDH).[9]

The development of robust and reliable assays is paramount for the successful screening, characterization, and optimization of novel pyrazole carboxamide derivatives in any drug discovery pipeline.[10][11][12] These assays, whether biochemical or cell-based, provide the quantitative data necessary to understand a compound's potency, selectivity, mechanism of action, and potential toxicity.[13][14] This guide offers detailed protocols and expert insights for developing both biochemical enzyme inhibition and cell-based cytotoxicity assays, using this compound as a representative compound. The principles and methodologies described herein are broadly applicable to the wider class of pyrazole carboxamides.

Part 1: Biochemical Assays - Characterizing Enzyme Inhibition

Biochemical assays are essential for determining the direct interaction between a compound and its purified molecular target, free from the complexities of a cellular environment.[14][15][16] For many pyrazole derivatives, this involves measuring the inhibition of a specific enzyme's catalytic activity.[3][4][7]

Principle of Enzyme Inhibition Assays

The core principle of an enzyme inhibition assay is to measure the rate of an enzymatic reaction in the presence and absence of a test compound. A reduction in the reaction rate in the presence of the compound indicates inhibition. By testing a range of compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Workflow for a Generic Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Compound Dilutions add_components Add buffer, compound, and enzyme to microplate wells prep_reagents->add_components pre_incubate Pre-incubate to allow compound-enzyme binding add_components->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction incubate Incubate at optimal temperature for a fixed time initiate_reaction->incubate stop_reaction Stop reaction (if necessary) incubate->stop_reaction read_signal Read signal (e.g., absorbance, fluorescence) stop_reaction->read_signal data_analysis Analyze data and calculate IC50 read_signal->data_analysis

Caption: Workflow for a typical enzyme inhibition assay.

Detailed Protocol: Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations, incubation times, and buffer components must be optimized for the particular enzyme-substrate system.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer that ensures optimal enzyme activity and stability. A common starting point is 50 mM Tris-HCl, pH 7.5, with additives such as 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100. The exact composition should be determined from literature or preliminary experiments for the target enzyme.
  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should be in the linear range of the reaction rate.
  • Substrate Stock Solution: Dissolve the substrate in a suitable solvent (e.g., assay buffer, DMSO) to make a concentrated stock. The final substrate concentration in the assay is typically at or near its Michaelis-Menten constant (Km).
  • Compound Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.
  • Compound Dilution Series: Perform serial dilutions of the compound stock in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM). Then, perform a final dilution of this series into the assay buffer.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of assay buffer to all wells.
  • Add 2 µL of the diluted compound solutions to the test wells. For control wells, add 2 µL of DMSO (for 100% activity) and 2 µL of a known inhibitor (for 0% activity).
  • Add 25 µL of the diluted enzyme solution to all wells.
  • Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
  • Initiate the reaction by adding 25 µL of the substrate solution to all wells.
  • Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
  • Stop the reaction if necessary (e.g., by adding a stop solution).
  • Read the plate using a microplate reader at the appropriate wavelength for the detection method (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).

3. Data Analysis:

  • Subtract the background signal (wells with no enzyme) from all other readings.
  • Normalize the data by setting the average of the DMSO control wells to 100% activity and the average of the positive control inhibitor wells to 0% activity.
  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.
ParameterRecommended Starting ConditionRationale
Enzyme Concentration In the linear range of the assayEnsures that the measured activity is proportional to the enzyme concentration.
Substrate Concentration At or near KmProvides a good balance between signal intensity and sensitivity to inhibition.
Compound Solvent DMSOSolubilizes a wide range of organic molecules.
Final DMSO Concentration <1%High concentrations of DMSO can inhibit enzyme activity.
Pre-incubation Time 15-30 minutesAllows for equilibrium to be reached between the compound and the enzyme.
Reaction Time Within the linear rangeEnsures that the measured rate is constant over time.

Part 2: Cell-Based Assays - Assessing Cytotoxicity and Viability

Cell-based assays are crucial for understanding a compound's effect in a more physiologically relevant context.[10][11][12][17] They can reveal information about cell permeability, metabolic stability, and off-target effects that are not apparent in biochemical assays.[14] A fundamental cell-based assay is the measurement of cell viability or cytotoxicity.

Principle of MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect of the compound.

Workflow for a Cell Viability Assay

cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_assay_readout Assay Readout seed_cells Seed cells into a 96-well plate allow_adhesion Allow cells to adhere overnight seed_cells->allow_adhesion prepare_dilutions Prepare compound serial dilutions in culture medium treat_cells Treat cells with compound dilutions prepare_dilutions->treat_cells incubate_treatment Incubate for a defined period (e.g., 24-72h) treat_cells->incubate_treatment add_reagent Add MTT reagent to each well incubate_treatment->add_reagent incubate_reagent Incubate to allow formazan formation add_reagent->incubate_reagent solubilize Solubilize formazan crystals incubate_reagent->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance

Caption: General workflow for an MTT cell viability assay.

Detailed Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Culture the chosen cancer cell line (e.g., A549, HeLa) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells and perform a cell count.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5%.
  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay and Readout:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan.
  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Mix gently on an orbital shaker to ensure complete dissolution.
  • Read the absorbance at approximately 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of a blank well (medium only) from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  • Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
ParameterRecommended Starting ConditionRationale
Cell Seeding Density Ensures cells are in the exponential growth phase during treatment.Over- or under-confluent cells can affect assay results.
Compound Exposure Time 24, 48, or 72 hoursAllows for the assessment of time-dependent cytotoxic effects.
Final DMSO Concentration <0.5%Higher concentrations can be toxic to cells.
MTT Incubation Time 3-4 hoursProvides sufficient time for formazan crystal formation without causing toxicity from the reagent itself.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, every assay should include appropriate controls:

  • Negative Control (Vehicle): Cells or enzyme treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This represents 100% activity or viability.

  • Positive Control: A known inhibitor or cytotoxic agent. This confirms that the assay system is responsive to modulation.

  • Blank Control: Wells containing all assay components except the cells or enzyme. This is used for background subtraction.

The development of any assay should be a systematic process of optimization and validation to ensure it is robust, reproducible, and fit for purpose.[18][19]

Conclusion

The protocols and guidelines presented provide a solid foundation for researchers, scientists, and drug development professionals to begin developing assays for this compound and other pyrazole carboxamide derivatives. By carefully optimizing and validating these biochemical and cell-based assays, it is possible to generate high-quality, reliable data that will be instrumental in advancing the understanding and therapeutic potential of this important class of compounds.

References

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Lee, J., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research. [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al., editors. (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Mire-Sluis, A., et al. (2011). A guide for potency assay development of cell-based product candidates. BioProcess International. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • El-Sayed, M. A. A., et al. (2022). Exploring biochemical pathways in the development of novel therapeutic agents. Journal of Biosciences and Medicines. [Link]

  • Wertalik, P. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Visikol. [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Ichor Life Sciences. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Pharmaffiliates. [Link]

  • Taslimi, P., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Menpara, J. K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. [Link]

  • Yang, S., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Sharma, D., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (n.d.). N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

  • Sharma, V., et al. (2010). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • da Silva, A. C. A., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

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Application Notes and Protocols for the Scalable Synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the scalable synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, a versatile Weinreb amide intermediate crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] We present a robust, two-stage synthetic strategy commencing with the construction of the 1-methyl-1H-pyrazole-3-carboxylic acid core, followed by an efficient amide coupling step. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, explanations for key experimental choices, and considerations for process scale-up. Two distinct, field-proven methods for the critical amide bond formation are detailed to provide flexibility based on available equipment and safety infrastructure.

Overview of the Synthetic Strategy

The production of this compound is most effectively approached via a convergent, two-stage process.[3] This strategy ensures high overall yields, facilitates purification of intermediates, and is amenable to large-scale production.

  • Stage 1: Synthesis of the Pyrazole Core. This involves the construction of the key intermediate, 1-methyl-1H-pyrazole-3-carboxylic acid , through a classical cyclocondensation reaction followed by saponification. The Knorr pyrazole synthesis and related methods, which involve the reaction of a 1,3-dicarbonyl compound with a hydrazine, are foundational to this approach.[3][4]

  • Stage 2: Amide Bond Formation. The prepared pyrazole carboxylic acid is coupled with N,O-dimethylhydroxylamine to yield the target Weinreb amide. This critical step can be achieved through several activation methods, and we will detail two of the most scalable and reliable protocols.

The overall workflow is illustrated below.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Coupling Starting_Materials β-Ketoester Precursors + Methylhydrazine Pyrazole_Ester Ethyl 1-methyl-1H- pyrazole-3-carboxylate Starting_Materials->Pyrazole_Ester Cyclocondensation Pyrazole_Acid 1-methyl-1H-pyrazole- 3-carboxylic acid Pyrazole_Ester->Pyrazole_Acid Saponification Final_Product N-methoxy-N,1-dimethyl-1H- pyrazole-3-carboxamide Pyrazole_Acid->Final_Product Amide Coupling (Route A or B) Amine N,O-Dimethylhydroxylamine Hydrochloride Amine->Final_Product

Caption: High-level workflow for the synthesis of the target Weinreb amide.

Rationale for Route Selection

For any process intended for scale-up, the synthetic route must be efficient, reproducible, and cost-effective.

  • Expertise & Experience: The chosen two-stage approach is rooted in well-established and reliable chemical transformations. Cyclocondensation reactions for pyrazole synthesis are a cornerstone of heterocyclic chemistry, known for their high yields and predictability.[5][6] Similarly, the conversion of a carboxylic acid to an amide is a fundamental and extensively optimized process in industrial chemistry.

  • Trustworthiness: This route is inherently self-validating. The isolation and characterization of the crystalline intermediate, 1-methyl-1H-pyrazole-3-carboxylic acid, provides a critical quality control checkpoint. Ensuring the purity of this intermediate is paramount to the success of the subsequent coupling reaction and simplifies the final product purification.

  • Scalability: The starting materials for Stage 1 are commodity chemicals. The reaction conditions are generally mild, avoiding the need for high-pressure or cryogenic equipment. The protocols detailed below utilize standard reactors and workup procedures common in pilot and production plants.

Detailed Synthetic Protocols

Part A: Synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid (Intermediate 1)

This synthesis is performed in two steps: formation of the pyrazole ester followed by its hydrolysis.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification A Diethyl Oxalate + Acetone C Ethyl 2,4-dioxopentanoate (in situ) A->C B Sodium Ethoxide (in Ethanol) B->C E Ethyl 1-methyl-1H-pyrazole-3-carboxylate C->E D Methylhydrazine Sulfate D->E F Ethyl 1-methyl-1H-pyrazole-3-carboxylate E->F H 1-methyl-1H-pyrazole-3-carboxylic acid F->H G 1. NaOH (aq) 2. HCl (aq)

Caption: Reaction scheme for the synthesis of Intermediate 1.

Protocol 1: Synthesis of Intermediate 1

Step 1.1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • Reactor Setup: To a dry 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add absolute ethanol (4 L).

  • Base Preparation: Cool the ethanol to 0-5°C. Carefully add sodium metal (115 g, 5.0 mol) in portions, ensuring the temperature does not exceed 20°C. Stir until all sodium has dissolved to form sodium ethoxide.

  • Claisen Condensation: To the sodium ethoxide solution, add a pre-mixed solution of diethyl oxalate (657 g, 4.5 mol) and dry acetone (262 g, 4.5 mol) dropwise over 2 hours, maintaining the internal temperature at 5-10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. The formation of the sodium salt of ethyl 2,4-dioxopentanoate will result in a thick slurry.

  • Cyclization: Cool the slurry to 0-5°C. Separately, dissolve methylhydrazine sulfate (648 g, 4.5 mol) in water (2 L) and add this solution slowly to the reactor, keeping the temperature below 15°C.

  • Reflux: After addition, heat the reaction mixture to reflux (approx. 78-80°C) for 4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup & Isolation: Cool the mixture to room temperature and reduce the volume by approximately half using a rotary evaporator. Add water (4 L) and extract the product with ethyl acetate (3 x 2 L). Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester as an oil. Purification can be achieved by vacuum distillation.

Step 1.2: Saponification to 1-methyl-1H-pyrazole-3-carboxylic acid

  • Hydrolysis: To the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate (approx. 4.5 mol) in a 20 L reactor, add a solution of sodium hydroxide (270 g, 6.75 mol) in water (5 L).

  • Heating: Heat the biphasic mixture to 80-90°C and stir vigorously for 3 hours.[7] The reaction is complete when the mixture becomes a single clear phase.

  • Acidification: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add concentrated hydrochloric acid (approx. 600 mL) until the pH of the solution is ~2. A white precipitate will form.

  • Isolation & Drying: Stir the cold slurry for 1 hour to ensure complete crystallization. Collect the solid product by filtration, wash the filter cake with cold water (2 x 1 L), and dry under vacuum at 50°C to a constant weight. The resulting 1-methyl-1H-pyrazole-3-carboxylic acid is typically obtained as a white to off-white crystalline solid.

Part B: Synthesis of this compound (Final Product)

We present two robust methods for this transformation. The choice between them often depends on cost, safety handling capabilities, and substrate sensitivity.

G cluster_A Route A: Acid Chloride Method cluster_B Route B: CDI Coupling Method A_Acid Pyrazole Acid A_Intermediate Pyrazole-3-carbonyl chloride A_Acid->A_Intermediate Activation A_SOCl2 SOCl₂ or (COCl)₂ A_Product Final Product A_Intermediate->A_Product Coupling A_Amine N,O-Dimethylhydroxylamine HCl + Base (e.g., TEA) A_Amine->A_Product B_Acid Pyrazole Acid B_Intermediate Acylimidazolide Intermediate B_Acid->B_Intermediate Activation B_CDI CDI B_Product Final Product B_Intermediate->B_Product Coupling B_Amine N,O-Dimethylhydroxylamine HCl B_Amine->B_Product

Caption: Alternative scalable routes for the final amide coupling step.

Protocol 2A: Acid Chloride Route

This classic method is cost-effective but requires careful handling of the chlorinating agent.[8][9]

  • Acid Chloride Formation: To a dry 10 L reactor under a nitrogen atmosphere, add 1-methyl-1H-pyrazole-3-carboxylic acid (500 g, 3.96 mol) and dichloromethane (DCM, 5 L). Cool the suspension to 0-5°C. Add thionyl chloride (495 g, 4.16 mol, 1.05 equiv.) dropwise over 1 hour, ensuring the temperature remains below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (~40°C) for 2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Solvent Removal: Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and DCM. The resulting crude acid chloride is a solid or oil and is used immediately in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in fresh, dry DCM (5 L) and cool to 0-5°C. In a separate vessel, dissolve N,O-dimethylhydroxylamine hydrochloride (425 g, 4.36 mol, 1.1 equiv.) and triethylamine (882 g, 8.72 mol, 2.2 equiv.) in DCM (2 L) and cool to 0-5°C.

  • Coupling: Add the amine/base solution to the acid chloride solution dropwise over 2 hours, maintaining a temperature below 10°C.

  • Workup: After the addition, stir at room temperature for 1 hour. Quench the reaction by adding 1 M HCl (2 L). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (2 L).

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography for higher purity.

Protocol 2B: Carbonyldiimidazole (CDI) Coupling Route

This method uses a milder activating agent, avoiding the use of thionyl chloride and the generation of corrosive HCl gas, making it an excellent alternative.[10]

  • Activation: To a dry 10 L reactor under a nitrogen atmosphere, add 1-methyl-1H-pyrazole-3-carboxylic acid (500 g, 3.96 mol) and dry dichloromethane (DCM, 5 L). Add 1,1'-carbonyldiimidazole (CDI) (675 g, 4.16 mol, 1.05 equiv.) portion-wise over 30 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The evolution of CO₂ gas will be observed. The formation of the acylimidazolide intermediate is typically complete within this time.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (425 g, 4.36 mol, 1.1 equiv.) directly to the reaction mixture in one portion.

  • Heating: Heat the reaction mixture to reflux (~40°C) and maintain for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature and quench with 1 M HCl (3 L). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product as described in Protocol 2A.

Process Data and Scale-Up Considerations

StepProductTypical YieldTypical Purity (HPLC)Key Scale-Up Parameters
1.1 Ethyl 1-methyl-1H-pyrazole-3-carboxylate75-85%>95%Efficient heat removal during exotherms; effective stirring for slurry handling.
1.2 1-methyl-1H-pyrazole-3-carboxylic acid90-97%>99%Controlled rate of acidification to manage temperature and ensure optimal crystal formation.
2A Final Product (Acid Chloride Route)80-90%>98%Strict moisture control; efficient scrubbing system for HCl/SO₂ off-gassing.
2B Final Product (CDI Route)85-95%>98%Use of high-quality, dry CDI and solvents; monitoring CO₂ evolution to track activation.

Causality Behind Experimental Choices:

  • Choice of Base in 2A: Triethylamine (TEA) is used in excess to both neutralize the HCl byproduct from the acid chloride formation and to freebase the N,O-dimethylhydroxylamine from its hydrochloride salt.

  • Solvent Selection: Dichloromethane (DCM) is an excellent choice for both coupling protocols due to its inertness, low boiling point (facilitating removal), and ability to dissolve both starting materials and intermediates. For larger-scale operations, a switch to 2-MeTHF or Toluene might be considered for environmental and safety reasons.

  • Aqueous Workup: The series of acidic and basic washes is critical for removing unreacted starting materials, coupling agents, and byproducts. The bicarbonate wash removes any remaining acidic species, while the initial HCl wash removes excess amine and base.

Conclusion

The presented two-stage synthesis provides a reliable and scalable pathway to this compound. The synthesis of the key 1-methyl-1H-pyrazole-3-carboxylic acid intermediate is robust and high-yielding. For the final amide coupling, the CDI method (Protocol 2B) is recommended for its milder conditions and operational simplicity, though the acid chloride route (Protocol 2A) remains a viable, cost-effective alternative. Careful control of reaction parameters and intermediate purity are essential for achieving high yields and quality on a large scale.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis. Chemicalbook.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
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  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Molbase.
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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. PubMed.
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  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Pyrazole-carboxamide derivatives 8a-8d obtained via four-step synthesis.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • Amide formation from carboxylic acid deriv
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your synthesis.

Our goal is to empower you to not only identify and solve common issues but also to proactively improve your reaction yields and purity. We will address specific challenges in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Part 1: Synthesis Overview & Core Mechanism

The target molecule, this compound, is a Weinreb amide. These amides are exceptionally useful intermediates in organic synthesis because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols[1][2]. The synthesis is typically a straightforward amide coupling between the carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, and N,O-dimethylhydroxylamine.

The success of this synthesis hinges on the efficient activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the hydroxylamine.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Workup & Product SM1 1-methyl-1H-pyrazole- 3-carboxylic acid Activation Carboxylic Acid Activation SM1->Activation Coupling Reagent + Base SM2 N,O-dimethylhydroxylamine (often as HCl salt) SM2->Activation Coupling Reagent + Base Coupling Nucleophilic Attack & Amide Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Target Weinreb Amide Purification->Product Troubleshooting_Yield cluster_activation Step 1: Verify Activation cluster_conditions Step 2: Check Reaction Conditions cluster_materials Step 3: Assess Starting Materials Start Problem: Low Yield / Stalled Reaction CheckActivation Is the coupling reagent and base appropriate? Start->CheckActivation ReagentChoice Consult Coupling Reagent Table. Consider HATU or PyBOP for higher efficiency. CheckActivation->ReagentChoice No BaseChoice Ensure a non-nucleophilic base (e.g., DIPEA, NMM) is used. Check stoichiometry (2-3 eq.). CheckActivation->BaseChoice No Moisture Are anhydrous conditions being maintained? Dry solvents and use inert gas. CheckActivation->Moisture No Temp Is the temperature optimal? Run at 0 °C to RT. Avoid excessive heat. CheckActivation->Temp Yes TempSol Low temp can slow kinetics. Allow reaction to warm to RT and monitor by TLC/LCMS. Temp->TempSol Too Low Degradation High temp can degrade activated species or product. Maintain recommended temp. Temp->Degradation Too High Purity Are starting materials pure? (Acid & Amine) Temp->Purity Optimal PuritySol Recrystallize carboxylic acid. Ensure amine salt is dry and pure. Use fresh, high-quality reagents. Purity->PuritySol No

Caption: Troubleshooting logic for low reaction yield.

In-Depth Explanation:

  • Inefficient Carboxylic Acid Activation: This is the most critical step. The carboxylate must be converted into a highly reactive species (like an active ester) for the weakly nucleophilic N,O-dimethylhydroxylamine to attack.

    • Causality: Standard carbodiimide reagents like EDC can form a reactive O-acylisourea intermediate, but this can be unstable. Additives like HOBt or HOAt trap this intermediate to form a more stable and reactive ester, which minimizes side reactions and racemization (if applicable).[3]

    • Solution: For challenging couplings, stronger uronium/aminium or phosphonium-based reagents are recommended. Reagents like HATU are often superior because they generate highly reactive HOAt esters. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance during the coupling, accelerating the reaction.[4][5]

  • Choice of Base: If using the hydrochloride salt of N,O-dimethylhydroxylamine, a base is required to liberate the free amine.

    • Causality: A nucleophilic base (e.g., triethylamine in some contexts, or hydroxide) can compete with the desired hydroxylamine, attacking the activated carboxylic acid and consuming your intermediate.

    • Solution: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6] Use at least two equivalents: one to neutralize the amine salt and one to facilitate the coupling reaction.

  • Anhydrous Conditions: Coupling reagents are highly sensitive to water.

    • Causality: Water can hydrolyze the activated ester intermediate back to the starting carboxylic acid, effectively killing the reaction.

    • Solution: Use anhydrous solvents (DMF or DCM are common choices), dry all glassware thoroughly, and run the reaction under an inert atmosphere (Nitrogen or Argon).

Question 2: My final product is contaminated with a persistent impurity. How do I identify and prevent it?

Impurity profiles often point directly to a specific flaw in the reaction setup or workup.

Answer:

The most common impurity is the urea byproduct from carbodiimide coupling agents, or unreacted starting material.

  • Urea Byproduct (from DCC/EDC):

    • Identification: This is typically a white, poorly soluble solid. In NMR, it will have characteristic signals.

    • Causality: Carbodiimide reagents are consumed in the reaction to form a urea derivative. Dicyclohexylurea (from DCC) is notoriously insoluble in many organic solvents, while the urea from EDC is water-soluble.[7]

    • Prevention & Removal:

      • If using DCC in a solution-phase synthesis, the urea can often be removed by filtration.

      • If using EDC, the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash during workup. A dilute acid wash (e.g., 1M HCl or citric acid) followed by a base wash (e.g., sat. NaHCO₃) is effective.

      • Consider switching to a phosphonium or aminium salt reagent (like PyBOP or HATU) whose byproducts are highly soluble in both water and organic solvents, making purification much simpler.[6]

  • Unreacted 1-methyl-1H-pyrazole-3-carboxylic acid:

    • Identification: Acidic nature. Can be detected by LCMS or by observing a broad peak in the ¹H NMR spectrum.

    • Causality: Incomplete reaction due to reasons outlined in Question 1.

    • Prevention & Removal: Improve reaction efficiency using the steps above. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, pulling it into the aqueous layer and separating it from your neutral amide product in the organic layer.

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassTypical EquivalentsBase RequiredProsCons/Considerations
EDC / HOBt Carbodiimide1.1 - 1.5DIPEA or NMMCost-effective; water-soluble urea byproduct.Slower kinetics; less effective for hindered substrates.
HBTU / TBTU Aminium Salt1.1 - 1.2DIPEA or NMM (2-3 eq.)Fast, efficient, soluble byproducts. [6]Based on potentially explosive HOBt.
HATU Aminium Salt1.1 - 1.2DIPEA or NMM (2-3 eq.)Highly efficient, even for difficult couplings; low racemization. [4][5]More expensive; based on potentially explosive HOAt.
PyBOP Phosphonium Salt1.1 - 1.2DIPEA or NMM (2-3 eq.)High reactivity; by-product (HMPA) is carcinogenic and requires careful handling.Byproduct toxicity is a major concern.
COMU Aminium Salt1.1 - 1.2DIPEA or NMM (2-3 eq.)High efficiency comparable to HATU; safer (Oxyma-based, not HOBt/HOAt). [6]Newer reagent, may be less available.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the starting material, 1-methyl-1H-pyrazole-3-carboxylic acid?

While several routes exist, a common and reliable method involves the hydrolysis of the corresponding ester, which can be formed via cyclocondensation reactions. An alternative involves the methylation of a pyrazole-3-carboxylic acid precursor. For example, 5-methyl-1H-pyrazole-3-carboxylic acid can be synthesized from 3,5-dimethylpyrazole via oxidation.[8] The N-methylation of the pyrazole ring can be achieved using reagents like dimethyl sulfate or methyl iodide, though greener alternatives like dimethyl carbonate are gaining traction.[9] Ensure the precursor is fully purified before proceeding to the amide coupling step, as impurities will carry through and complicate the final purification.

Q2: What is the recommended step-by-step protocol for the amide coupling?

This protocol uses HATU, a highly reliable reagent for this transformation.

Experimental Protocol: HATU-Mediated Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), HATU (1.1 eq.), and finally, slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) at 0 °C (ice bath).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Quench & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous citric acid or 1M HCl (to remove excess DIPEA).

    • Saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt).

    • Brine (to reduce water content in the organic layer).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Q3: Can I use thionyl chloride (SOCl₂) to form the acid chloride first?

Yes, this is a classic and effective method. The process involves converting the carboxylic acid to the more reactive acyl chloride using SOCl₂ or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine.[10]

  • Advantages: Very cost-effective and often leads to high conversion.

  • Disadvantages: SOCl₂ is highly corrosive and moisture-sensitive, and the reaction liberates HCl and SO₂ gas, requiring a well-ventilated fume hood and careful handling. The intermediate acyl chloride can be unstable, so this method is often performed as a one-pot procedure without isolating the intermediate. For sensitive substrates, the milder conditions of modern coupling reagents are often preferred.

References

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]

  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • 1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Springer. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • N -Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

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"N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide stability issues in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

A Guide for Researchers on Solution Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this compound in solution. Ensuring the stability and integrity of your molecule is paramount for generating reproducible and reliable experimental data. This document addresses common stability-related questions and provides troubleshooting protocols to help you navigate potential challenges.

Core Stability Concerns: A Quick Reference

This compound combines a pyrazole core with a Weinreb amide functional group. Understanding the inherent chemical liabilities of these two moieties is key to preventing degradation.

Factor Potential Issue Primary Cause Recommended Mitigation Strategy
pH Hydrolysis of the amide bondStrong acidic or basic conditions can catalyze the cleavage of the N-methoxy-N-methylamide (Weinreb amide).Maintain aqueous solutions within a pH range of 5-8. Use well-characterized buffers.
Light PhotodegradationThe aromatic pyrazole ring can be susceptible to degradation upon exposure to UV or high-intensity visible light.[1][2]Prepare and store solutions in amber glass vials or protect them from light with aluminum foil. Minimize exposure during experiments.
Temperature Accelerated HydrolysisElevated temperatures can increase the rate of hydrolytic degradation, especially at non-optimal pH.[3]Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C for short-term use (≤ 24 hours).
Oxidants Oxidative DegradationPresence of strong oxidizing agents may affect the pyrazole ring or other parts of the molecule.Avoid using oxidizing agents (e.g., hydrogen peroxide) in the formulation unless required and specifically evaluated.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Analyte Concentration Decrease & Inconsistent Results

Q1: My stock solution in DMSO appears stable, but I see a rapid loss of my compound when I dilute it into an aqueous assay buffer (pH 9.0). Why is this happening?

A1: This is a classic sign of pH-dependent hydrolysis. The functional group this compound is a specific type of amide known as a Weinreb-Nahm amide.[4] While amides are generally stable, they are susceptible to hydrolysis under strongly acidic or basic conditions.[5] At pH 9.0, you are likely observing base-catalyzed hydrolysis of the amide bond, which cleaves the molecule into N,1-dimethyl-1H-pyrazole-3-carboxylic acid and N,O-dimethylhydroxylamine. This degradation is often rapid and can significantly impact the accuracy of your experimental results.

Q2: What is the ideal pH range for working with this compound in aqueous solutions, and what buffers do you recommend?

A2: To minimize hydrolysis, we strongly recommend maintaining your aqueous working solutions within a pH range of 5 to 8 . In this range, the rates of both acid- and base-catalyzed hydrolysis are typically at their minimum.

  • Recommended Buffers:

    • Phosphate-buffered saline (PBS): Typically pH ~7.4, it is a common and suitable choice for many biological assays.

    • HEPES: Offers good buffering capacity in the pH 6.8-8.2 range.

    • MES: Suitable for experiments requiring a pH between 5.5 and 6.7.

Always prepare buffers fresh and verify the pH after all components, including your compound, have been added.

Issue 2: Appearance of Unknown Peaks in Chromatography

Q3: I left my working solution on the benchtop under ambient lab lighting for several hours and now see a new, unexpected peak in my HPLC analysis. What could this be?

A3: The appearance of a new peak after light exposure suggests photodegradation. Pyrazole, as a heteroaromatic ring, can absorb UV light and may undergo photochemical reactions.[1][2] While many pyrazole derivatives are noted for good photostability, it should not be assumed.[1] International Council for Harmonisation (ICH) guidelines for stability testing mandate photostability assessment for this very reason.[6][7] The new peak is likely a photodegradant, which could result from ring rearrangement, oxidation, or other complex reactions.

Q4: How can I definitively prevent photodegradation during my experiments?

A4: Rigorous light protection is essential.

  • Storage: Always use amber glass vials or tubes for storing both stock and working solutions. If amberware is unavailable, wrap clear vials tightly in aluminum foil.

  • Handling: During experimental procedures, minimize the time solutions are exposed to direct light. If possible, work in a dimly lit area or use protective covers over your samples (e.g., on an autosampler tray).

  • Confirmation: To confirm light sensitivity, you can run a simple control experiment: expose a solution to ambient lab light for a set period and compare its HPLC profile to an identical solution kept protected in the dark for the same duration.

Issue 3: Long-Term Storage and Handling

Q5: What are the definitive recommended storage conditions for this compound as a solid and in various solvents?

A5: Proper storage is critical for ensuring the long-term integrity of the compound.

Form Solvent Temperature Duration Notes
Solid N/A-20°C> 1 yearStore in a tightly sealed container with a desiccant to protect from moisture.
Stock Solution Anhydrous DMSO or Ethanol-20°C or -80°CUp to 6 monthsEnsure the solvent is high-purity and anhydrous. Use vials with tight-fitting caps.
Working Solution Aqueous Buffer (pH 5-8)2-8°C≤ 24 hoursPrepare fresh daily. Discard any unused solution after the experiment.
Working Solution Aqueous Buffer (pH 5-8)Room Temperature< 4 hoursNot recommended. If unavoidable, protect from light and use as quickly as possible.

In-Depth Experimental Protocols

To empower users to validate stability in their own experimental systems, we provide the following detailed protocols. These are based on principles outlined in regulatory guidelines for forced degradation studies.[3][6][8]

Protocol 3.1: Rapid pH Stability Screening

This protocol allows for a quick assessment of your compound's stability in different aqueous pH environments.

Objective: To identify the optimal pH range for your working solutions.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Buffers: 0.1 M HCl (pH 1), 0.1 M Acetate buffer (pH 4), PBS (pH 7.4), 0.1 M Tris buffer (pH 9), 0.1 M NaOH (pH 13)

  • HPLC system with UV detector

  • Amber HPLC vials

Procedure:

  • Prepare Stock: Create a 10 mg/mL stock solution of the compound in DMSO.

  • Prepare Samples: For each pH condition, dilute the stock solution 1:100 into the respective buffer in an amber HPLC vial to a final concentration of 100 µg/mL. Prepare a control sample (T=0) by diluting the stock into a 50:50 acetonitrile:water mixture.

  • Initial Analysis (T=0): Immediately inject the control sample and each pH sample onto the HPLC to determine the initial peak area.

  • Incubation: Store the vials at room temperature, protected from light.

  • Time-Point Analysis: Inject each sample again at T=1, 4, and 24 hours.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to its T=0 peak area. Plot the % remaining vs. time for each pH. Significant degradation is often considered to be >5-10%.[6][9]

A visual guide to the experimental steps.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mg/mL Stock in DMSO prep_samples Dilute Stock into Buffers (pH 1, 4, 7.4, 9, 13) prep_stock->prep_samples t0_analysis Inject T=0 Samples (Establish Baseline) prep_samples->t0_analysis incubation Incubate Samples at RT (Protected from Light) t0_analysis->incubation timepoint_analysis Inject at T=1, 4, 24h incubation->timepoint_analysis calc Calculate % Remaining vs. T=0 timepoint_analysis->calc plot Plot % Remaining vs. Time calc->plot conclusion Identify Optimal pH Range (Minimal Degradation) plot->conclusion

Caption: Workflow for pH stability screening.

Visualizing Degradation: Pathways and Logic

Understanding the potential degradation pathways is crucial for troubleshooting.

Diagram 4.1: Potential Hydrolytic Degradation Pathway

This diagram illustrates the likely hydrolysis mechanism of the Weinreb amide moiety under acidic or basic conditions. The stability of the tetrahedral intermediate is a key feature of Weinreb amides, but this stability can be overcome by strong acid or base catalysis.[4][10]

Caption: Proposed hydrolytic degradation pathway.

Note: The images in the diagram above are placeholders. A real implementation would render the chemical structures.

This guide provides a comprehensive framework for understanding and managing the solution stability of this compound. By following these recommendations and utilizing the provided protocols, researchers can ensure the integrity of their compound, leading to more accurate and reproducible scientific outcomes. For further questions, please do not hesitate to contact our technical support team.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025, September 20). YouTube.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024, December 11). National Institutes of Health.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016, January 8). Chemistry Stack Exchange.
  • Weinreb ketone synthesis - Wikipedia. Wikipedia.
  • core components of analytical method validation for small molecules-an overview. (2025, August 10). ResearchGate.
  • N-Methoxy-N-methylacetamide | 78191-00-1 - ChemicalBook. (2025, September 25). ChemicalBook.
  • N-methoxy-N-methyl Acetamide - lifechem pharma. Lifechem Pharma.
  • Synthesis of Weinreb and their Derivatives (A Review). (2020, April 22). Oriental Journal of Chemistry.
  • mechanism of amide hydrolysis - YouTube. (2019, January 15). YouTube.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI.
  • On the relationships between basicity and acidity in azoles. (2016, April 15). ResearchGate.
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
  • Current status of pyrazole and its biological activities - PMC. PubMed Central.
  • Recent Developments in Weinreb Synthesis and Their Applications. (2019, December 12). ResearchGate.
  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. ACS Publications.
  • N-Methoxy-N-methylacetamide 98 78191-00-1 - Sigma-Aldrich. Sigma-Aldrich.
  • N-Methoxy-N-methylacetamide SDS, 78191-00-1 Safety Data Sheets. ECHEMI.
  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (1993). Taylor & Francis Online.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central.
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed.

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis of this critical structural motif found in numerous pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for improved yield, purity, and scalability.

The most common and versatile method for synthesizing pyrazole carboxamides is the coupling of a pyrazole-carboxylic acid with a desired amine.[2] This approach allows for late-stage diversification, which is highly valuable in drug discovery campaigns. This guide will focus primarily on optimizing this crucial amide bond-forming step.

I. Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of pyrazole carboxamides. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions.

Q1: My reaction shows low or no conversion of the starting materials (pyrazole carboxylic acid and amine). What are the primary causes and how can I fix this?

A1: Low or no conversion is one of the most common issues and typically points to inadequate activation of the carboxylic acid or issues with the nucleophilicity of the amine.

Probable Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The formation of an amide bond is kinetically slow and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] If your coupling reagent is not performing optimally, the reaction will stall.

    • Solution: Re-evaluate your choice of coupling reagent. For sterically hindered acids or poorly nucleophilic amines, a stronger coupling reagent like HATU is often more effective than carbodiimides such as EDC.[3] HATU forms a highly reactive OAt-active ester, which can accelerate sluggish reactions.[3]

    • Protocol: If switching from EDC/HOBt to HATU, ensure you use a non-nucleophilic base like DIPEA, as tertiary amines like triethylamine can interfere with the reaction.[2][3]

  • Sub-optimal pH and Base Selection: The choice and amount of base are critical. An insufficient amount of base will result in the protonation of the amine starting material by the carboxylic acid, rendering the amine non-nucleophilic. Conversely, too much of a strong base can lead to side reactions or degradation.

    • Solution: Typically, 2.0-3.0 equivalents of a non-nucleophilic amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are used.[2] DIPEA is often preferred as it is less likely to cause side reactions. The base neutralizes the acid formed during the reaction and ensures the amine remains as a free base.

  • Poor Solubility: If any of the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: Ensure all components are fully dissolved before initiating the reaction. DMF and DCM are common solvents for these reactions.[2] If solubility is an issue, consider gentle heating or switching to a more polar aprotic solvent like DMAc or NMP. Recent studies have also explored greener solvent alternatives.[4][5]

  • Reagent Degradation: Coupling agents, especially carbodiimides and uronium salts, can be sensitive to moisture.

    • Solution: Use freshly opened bottles of reagents or ensure they have been stored properly in a desiccator. Always use anhydrous solvents for the reaction.[2]

Q2: My reaction is complete, but I am getting a significant amount of a side product. How do I identify and prevent it?

A2: Side product formation is often related to the reactivity of the intermediates or the reaction conditions. Common side products include N-acylurea, epimerization of chiral centers, and reactions involving other functional groups.

Probable Causes & Solutions:

    • Solution: This side reaction can be suppressed by adding a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement, but still reactive enough to couple with the amine.[3][7]

  • Epimerization: If your pyrazole carboxylic acid or amine contains a chiral center adjacent to the reacting functional group, there is a risk of racemization or epimerization, especially under harsh conditions or with prolonged reaction times.

    • Solution: Use coupling reagents known for low racemization rates, such as HATU or COMU.[6] These reagents are based on HOAt and OxymaPure®, respectively, which are known to suppress epimerization.[6] Running the reaction at a lower temperature (e.g., 0 °C) can also help minimize this side reaction.[3]

  • N-Acylation vs. C-Acylation of the Pyrazole Ring: While amide bond formation at the carboxylic acid is the desired reaction, under certain conditions, acylation can occur on one of the pyrazole ring nitrogens, especially if it is unsubstituted.[8]

    • Solution: This is generally less common when using pre-formed pyrazole carboxylic acids. However, if you suspect this is occurring, ensure that the pyrazole nitrogen is protected if it is not already substituted. The choice of coupling conditions can also influence the outcome.

Q3: The work-up procedure is complicated, and I am losing a lot of my product during purification. How can I optimize the post-reaction process?

A3: A well-planned work-up and purification strategy is crucial for obtaining a high yield of pure product.

Probable Causes & Solutions:

  • Difficulty Removing Byproducts: The byproducts of the coupling reaction (e.g., dicyclohexylurea (DCU) from DCC, or tetramethylurea from HATU) and excess reagents can co-elute with your product during chromatography.

    • Solution:

      • For EDC: The urea byproduct from EDC is water-soluble, making it easy to remove with an aqueous wash.[3] This is a significant advantage over DCC, whose urea byproduct is often poorly soluble.

      • Aqueous Wash: A standard work-up procedure involves diluting the reaction mixture with a solvent like ethyl acetate and washing sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.[2]

      • Crystallization: If the product is crystalline, recrystallization can be a highly effective purification method. For some pyrazoles, forming an acid addition salt can facilitate crystallization and purification.[9]

  • Product Solubility Issues: The pyrazole carboxamide product may have limited solubility in common extraction solvents, or it may partition into the aqueous layer during the wash.

    • Solution: Carefully select your extraction solvent. If your product is highly polar, you may need to use a more polar solvent like DCM for extraction, or perform multiple extractions. Back-extracting the aqueous layers with fresh organic solvent can help recover any dissolved product.

II. Frequently Asked Questions (FAQs)

Q4: How do I choose the right coupling reagent for my specific pyrazole carboxamide synthesis?

A4: The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of your substrates, potential for racemization, and cost.

Coupling Reagent Mechanism/Key Features Best For Considerations
EDC/HOBt Carbodiimide-based. Forms an O-acylisourea intermediate, which is trapped by HOBt to form a more stable active ester.[3]Routine couplings, cost-effective, water-soluble urea byproduct.[3]Can be sluggish for hindered substrates. Risk of N-acylurea side product if HOBt is omitted.[6]
HATU/DIPEA Uronium/Aminium salt-based. Forms a highly reactive OAt-active ester.[3]Challenging couplings, hindered substrates, acid-sensitive substrates, minimizing racemization.[6][10]More expensive. The byproduct is water-soluble. Requires a non-nucleophilic base like DIPEA.[3]
SOCl₂ or (COCl)₂ Acid Chloride Formation. Converts the carboxylic acid to a highly reactive acyl chloride.[2]Simple, inexpensive substrates where harsh conditions are tolerated.Generates HCl, requiring a stoichiometric amount of base. Not suitable for sensitive functional groups.[11]
COMU Uronium salt incorporating OxymaPure®.Similar applications to HATU but with improved safety profile (Oxyma is not explosive like HOAt/HOBt).[6]Newer reagent, may be more expensive.
Q5: What is the role of additives like HOBt, HOAt, and DMAP?

A5: These additives play crucial roles in enhancing reaction rates, minimizing side reactions, and improving yields.

  • HOBt (1-Hydroxybenzotriazole) & HOAt (1-Hydroxy-7-azabenzotriazole): These are known as "trapping" agents. When used with carbodiimides like EDC, they intercept the highly reactive O-acylisourea intermediate to form a more stable active ester.[3] This has two main benefits:

    • Reduces Side Reactions: It prevents the rearrangement of the O-acylisourea to the N-acylurea byproduct.[6]

    • Minimizes Racemization: The active esters are less prone to racemization than the O-acylisourea intermediate.[3] HOAt is generally considered more effective than HOBt in this regard.

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst.[12] In some protocols, a catalytic amount of DMAP is added. It can function as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate, which can accelerate the reaction, especially with poorly nucleophilic amines.[12] However, it should be used with caution as it can also increase the risk of racemization.

Q6: How do I select the optimal solvent and reaction temperature?

A6: Solvent and temperature are key parameters for optimizing reaction kinetics and solubility.

  • Solvent: The ideal solvent should dissolve all reactants and reagents.

    • Aprotic Polar Solvents like DMF , DCM , and THF are most commonly used.[2] DMF is often a good choice due to its high polarity and ability to dissolve a wide range of substrates.

    • Greener Alternatives: There is a growing interest in replacing solvents like DMF and DCM with more environmentally friendly options. Studies have shown that solvents like 2-MeTHF and ethyl acetate can be effective replacements in many amide coupling reactions.[4][5] In some cases, even water can be used as a solvent for amide bond formation.[13][14]

  • Temperature:

    • Room Temperature: Most amide coupling reactions are conveniently run at room temperature.[2]

    • 0 °C to Room Temperature: For reactions involving sensitive substrates or to minimize racemization, it is common practice to start the reaction at 0 °C and then allow it to slowly warm to room temperature.[3][11]

    • Elevated Temperatures: Gentle heating (e.g., 40-50 °C) can sometimes be used to drive sluggish reactions to completion, but this should be done cautiously as it can increase the rate of side reactions.

III. Methodologies & Visualizations

General Experimental Protocol for Pyrazole Carboxamide Synthesis using HATU

This protocol provides a reliable starting point for the synthesis of a pyrazole carboxamide from a pyrazole-carboxylic acid and a primary or secondary amine.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyrazole-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or another suitable aprotic solvent).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq). The order of addition can be important; often the acid, amine, and HATU are mixed before the base is added dropwise.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyrazole carboxamide.[2]

Visual Workflow and Troubleshooting Diagrams

G General Workflow for Pyrazole Carboxamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Start Pyrazole-Carboxylic Acid + Amine Coupling Amide Coupling (Reagent, Base, Solvent) Start->Coupling Monitor Monitor Progress (TLC / LC-MS) Coupling->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Chromatography or Recrystallization Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End Pure Pyrazole Carboxamide Characterize->End

Caption: General synthetic workflow.

G Troubleshooting Decision Tree: Low Yield cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Poor Recovery Problem Problem: Low Yield or No Reaction Cause1 Incomplete Conversion? (Check TLC/LCMS) Problem->Cause1 Cause2 Complex Mixture of Products? Problem->Cause2 Cause3 Product Lost During Work-up? Problem->Cause3 Sol1a Use stronger coupling agent (e.g., HATU) Cause1->Sol1a Yes Sol1b Check reagent quality (anhydrous conditions) Cause1->Sol1b Yes Sol1c Optimize Base/Solvent Cause1->Sol1c Yes Sol2a Add HOBt/HOAt (suppress N-acylurea) Cause2->Sol2a Yes Sol2b Lower reaction temperature (minimize epimerization) Cause2->Sol2b Yes Sol3a Optimize extraction solvent Cause3->Sol3a Yes Sol3b Consider alternative purification (crystallization, salt formation) Cause3->Sol3b Yes

Caption: Troubleshooting low yield issues.

IV. References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

  • BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.

  • Dunetz, J. R., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4743-4756.

  • MacMillan, D., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry.

  • University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.

  • Hao, Z., et al. (2025). Discovery of Aromatic Amide Derivatives Bearing Oxime Ethers Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles: A Review. TSI Journals.

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • Boger, D. L., et al. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central.

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

  • Journal of Scientific Research. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Gunda, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

  • Google Patents. (n.d.). Method for purifying pyrazoles.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.

  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Chen, Y., et al. (n.d.). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central.

  • PMC - NIH. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.

  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

  • ResearchGate. (2025). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents.

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Chauhan, S. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate.

  • ResearchGate. (2025). ChemInform Abstract: C-Acylation of Pyrazole and Its Derivatives by o-Chlorobenzenesulfonyl Isocyanate.

  • Graham, B., et al. (n.d.). Investigation of Pyrazole Compounds. VIII.1 Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Journal of the American Chemical Society.

Sources

"N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide solubility problems and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this and similar pyrazole carboxamide derivatives. Our goal is to provide you with a comprehensive resource for troubleshooting and optimizing the solubility of this compound in your specific applications.

Introduction: Understanding the Solubility Profile

This compound, like many heterocyclic carboxamides, may exhibit limited aqueous solubility, which can present challenges in various experimental settings, from biological assays to formulation development.[1] This guide provides a systematic approach to identifying and solving these solubility issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the generally expected solubility characteristics of this compound?

A1: While specific quantitative data for this exact molecule is not extensively published, pyrazole derivatives generally demonstrate good solubility in many organic solvents such as acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM).[1] However, their aqueous solubility is often limited.[1] The N-methoxy-N-methyl amide group may impart a degree of polarity, but the overall solubility will be influenced by the entire molecular structure.

Q2: I'm observing precipitation of the compound in my aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for compounds with low water solubility. This can be triggered by several factors, including:

  • Supersaturation: If the compound was initially dissolved in a small amount of an organic co-solvent and then diluted into the aqueous buffer, the final concentration may exceed its aqueous solubility limit.

  • pH Effects: If the compound has ionizable groups, the pH of the buffer can significantly impact its solubility.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound.

  • Salt Effects: High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds (salting out).

Q3: Can I simply increase the temperature to improve solubility?

A3: Increasing the temperature often enhances the solubility of solid compounds in a liquid solvent.[1] However, this approach should be used with caution as excessive heat can lead to the degradation of your compound. It is crucial to assess the thermal stability of this compound before employing heat for solubilization.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound in Common Organic Solvents

If you are facing challenges in dissolving this compound even in organic solvents, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for dissolution in organic solvents.

Detailed Protocol 1: Solvent Selection and Dissolution Enhancement

  • Solvent Screening: Begin by testing the solubility in a range of common organic solvents. A suggested panel is provided in the table below.

  • Gentle Heating: If the compound has poor solubility at room temperature, gently warm the solvent to 40-50°C while stirring.[2] Always monitor for any signs of degradation (e.g., color change).

  • Sonication: Use a sonication bath to provide energy to break up solid aggregates and enhance dissolution.

  • Stronger Solvents: If solubility is still limited, consider using aprotic, polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Be mindful that these solvents can be difficult to remove and may affect downstream applications.

Table 1: Recommended Organic Solvents for Initial Solubility Screening

SolventClassBoiling Point (°C)Notes
AcetoneKetone56Good starting point for many pyrazole derivatives.[1]
EthanolAlcohol78.5A polar protic solvent, often used in formulations.[1]
Dichloromethane (DCM)Halogenated40Effective for many organic compounds, but volatile.[1]
AcetonitrileNitrile82A polar aprotic solvent with good solvating power.[1]
Dimethylformamide (DMF)Amide153A strong, polar aprotic solvent for poorly soluble compounds.[1]
Dimethyl Sulfoxide (DMSO)Sulfoxide189A very strong, polar aprotic solvent.[1]
Issue 2: Precipitation in Aqueous Solutions and Buffers

For experiments requiring the compound to be in an aqueous medium, the following strategies can be employed to enhance and maintain solubility.

Caption: Decision tree for improving aqueous solubility.

Detailed Protocol 2: Preparation of an Aqueous Stock Solution using a Co-solvent

  • Initial Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol.[1]

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) in the chosen co-solvent.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to reach the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent as low as possible (typically <1%) to avoid potential artifacts in biological assays.

Detailed Protocol 3: Exploring pH-Dependent Solubility

If your compound possesses acidic or basic functional groups, its solubility can be dramatically influenced by the pH of the aqueous medium.[1]

  • Structure Analysis: Examine the structure of this compound for any ionizable moieties. The pyrazole ring itself is weakly basic.

  • pH Screening: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Determination: Add an excess of the solid compound to each buffer and equilibrate for a set period (e.g., 24 hours) with agitation.

  • Quantification: Centrifuge the samples to pellet the undissolved solid, and then quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot solubility versus pH to identify the optimal pH range for your experiments.

Advanced Solutions for Formulation Development

For more persistent solubility challenges, particularly in the context of drug development, more advanced formulation strategies may be necessary.

Table 2: Advanced Formulation Strategies for Poorly Soluble Compounds

StrategyPrincipleConsiderations
Particle Size Reduction Increasing the surface area of the solid particles enhances the dissolution rate according to the Noyes-Whitney equation.[3]Techniques include micronization and nanosuspension. Does not increase equilibrium solubility.[4]
Solid Dispersions The drug is dispersed in an inert carrier matrix at the solid state, often resulting in an amorphous form with higher solubility.[4]Can be prepared by methods like spray drying or hot-melt extrusion. Stability of the amorphous form is critical.[2]
Complexation Encapsulating the drug molecule within a larger molecule, such as a cyclodextrin, to form a more soluble complex.[3]The stoichiometry and binding constant of the complex are important parameters.
Use of Surfactants Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[5]The choice of surfactant and its concentration (above the critical micelle concentration) are key.[5]
Salt Formation If the compound has acidic or basic groups, converting it to a salt can significantly improve aqueous solubility.[6]Requires an ionizable functional group on the parent molecule.[6]
Prodrug Approach Covalently modifying the drug with a hydrophilic moiety that is cleaved in vivo to release the active parent drug.[6]Requires careful design to ensure efficient in vivo conversion.

References

  • PubChem. (n.d.). CID 157050772 | C10H16N4. National Center for Biotechnology Information. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. (2024). ResearchGate. Retrieved from [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2022). National Institutes of Health. Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). MDPI. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • International Journal of Lifescience and Pharma Research. (2020). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). National Institutes of Health. Retrieved from [Link]

  • “Solubility enhancement techniques for novel Drugs.”. (2024). IJNRD. Retrieved from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research. Our approach is grounded in scientific principles and practical field experience to ensure the integrity and success of your experiments.

Introduction

This compound belongs to the pyrazole carboxamide class of compounds, which are widely utilized in the pharmaceutical and agrochemical industries for their diverse biological activities.[1][2] Understanding the degradation pathways of this molecule is crucial for assessing its environmental fate, metabolic stability, and the potential toxicity of its degradation products.[3] This guide will walk you through the key aspects of designing, executing, and interpreting degradation studies for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the investigation of this compound degradation.

Q1: What are the most likely degradation pathways for this compound under environmental conditions?

A1: Based on its chemical structure, several degradation pathways are plausible. The primary routes of degradation are expected to be hydrolysis, photodegradation, and microbial degradation.[4] Key transformations may include:

  • Hydrolysis of the amide bond: This is a common degradation pathway for carboxamides, which can be influenced by pH.[5] This would lead to the formation of N-methoxy-N-methylamine and 1-methyl-1H-pyrazole-3-carboxylic acid.

  • Cleavage of the N-O bond: The N-methoxy group may be susceptible to reductive or hydrolytic cleavage.

  • Demethylation: The N-methyl groups on the pyrazole ring and the amide nitrogen could be removed through oxidative processes.

  • Pyrazole ring opening: Under more strenuous conditions, such as strong UV radiation or microbial action, the pyrazole ring itself may be cleaved.

Q2: How does pH influence the hydrolytic degradation of this compound?

A2: The rate of hydrolysis of the amide bond is typically pH-dependent. Alkaline conditions can promote the hydrolysis of amides.[5] It is crucial to conduct stability studies across a range of pH values (e.g., acidic, neutral, and alkaline) to determine the compound's susceptibility to pH-mediated degradation.

Q3: What are the expected challenges in identifying the degradation products?

A3: A significant challenge is the potential for the formation of a complex mixture of degradation products, some of which may be present at very low concentrations.[6] Additionally, some degradation products may be isomeric or have similar polarities, making their separation and identification difficult. The use of high-resolution analytical techniques such as LC-MS/MS is often necessary for structural elucidation.[7]

Q4: Can I use accelerated stability studies (forced degradation) for this compound?

A4: Yes, forced degradation studies are highly recommended. These studies use exaggerated conditions (e.g., high temperature, extreme pH, strong light, oxidizing agents) to accelerate the degradation process.[6] This helps in rapidly identifying potential degradation products and understanding the degradation pathways. However, it is important to note that some degradation products formed under forced conditions may not be observed under normal storage or environmental conditions.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the tested conditions. The stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of reagents).[8] Ensure that the experimental setup is appropriate for the type of stress being applied (e.g., for photodegradation, use a lamp with an appropriate wavelength range).[9]
Multiple unknown peaks in the chromatogram. Formation of a complex mixture of degradation products. Contamination of the sample or solvent.Use a high-resolution chromatographic method to improve separation. Employ a mass spectrometer detector (LC-MS) to obtain mass information for each peak, which can aid in identification.[7] Run blank samples (solvent without the compound) to identify any peaks originating from the solvent or system.
Poor reproducibility of degradation rates. Inconsistent experimental conditions (temperature, pH, light intensity). Variability in the purity of the starting material.Carefully control all experimental parameters.[10] Use a calibrated and well-maintained incubator, pH meter, and light source. Ensure the starting material is of high and consistent purity.
Difficulty in elucidating the structure of a degradation product. Insufficient amount of the isolated degradation product for analysis. The degradation product is unstable.If possible, scale up the degradation experiment to obtain a larger quantity of the product for analysis by techniques like NMR.[7] Use online characterization techniques like LC-MS/MS to obtain structural information without the need for isolation.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for key experiments in studying the degradation of this compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Photostability chamber

  • Thermostatic oven

  • HPLC or UPLC system with a PDA detector and a mass spectrometer (LC-MS)[6]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark.

    • Thermal Degradation: Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours.[8]

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) and visible light in a photostability chamber.[9][11]

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC or UPLC method.[6]

    • Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

Part 4: Visualization of Degradation Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and general principles of pesticide degradation.[3][4]

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products A N-methoxy-N,1-dimethyl- 1H-pyrazole-3-carboxamide B 1-methyl-1H-pyrazole-3-carboxylic acid A->B Hydrolysis C N-methoxy-N-methylamine A->C Hydrolysis D 1-methyl-1H-pyrazole-3-carboxamide A->D N-O Cleavage E N,1-dimethyl-1H-pyrazole-3-carboxamide A->E O-Demethylation Workflow start Start: Define Study Objectives forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., LC-MS) forced_deg->method_dev sample_analysis Analyze Samples from Forced Degradation method_dev->sample_analysis id_products Identify and Characterize Degradation Products sample_analysis->id_products pathway Propose Degradation Pathways id_products->pathway kinetic Perform Kinetic Studies (Determine degradation rates) pathway->kinetic report Final Report and Data Interpretation kinetic->report

Sources

Technical Support Center: Purification of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile Weinreb amide intermediate. The following troubleshooting guides and FAQs address common challenges encountered during its purification, providing not just protocols but the underlying chemical principles to empower your experimental decisions.

Section 1: Understanding the Compound and Common Impurities

This compound is a key intermediate used in organic synthesis, primarily for the preparation of ketones via reaction with organometallic reagents. Its purification can be non-trivial due to its physicochemical properties and the nature of impurities generated during its synthesis.

FAQ: What are the most common impurities I should expect?

The impurity profile is intrinsically linked to the synthetic route. A common method for preparing this Weinreb amide is the coupling of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with N,O-dimethylhydroxylamine. This process can introduce several challenging impurities:

  • Unreacted Starting Material: Residual 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a highly polar, acidic impurity that can complicate purification.

  • Unreacted Coupling Reagent: Excess N,O-dimethylhydroxylamine hydrochloride and the base used for its neutralization can persist after workup.

  • Hydrolysis Product: The target Weinreb amide can hydrolyze back to the starting carboxylic acid if exposed to harsh acidic or basic conditions, particularly during aqueous workup or prolonged storage.[1]

  • Side-Products from Activation: Depending on the method used to activate the carboxylic acid (e.g., thionyl chloride, oxalyl chloride), various side-products can form.

G cluster_0 Synthesis Pathway cluster_1 Sources of Impurity A 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid B Acid Chloride Intermediate A->B SOCl2 or (COCl)2 I1 Unreacted Carboxylic Acid A->I1 Incomplete Reaction D N-methoxy-N,1-dimethyl-1H- pyrazole-3-carboxamide (Target Product) B->D C N,O-Dimethylhydroxylamine (Reactant) C->D Base I2 Unreacted Amine C->I2 Excess Reagent I3 Hydrolysis Product D->I3 Workup/ Storage

Section 2: Troubleshooting Purification by Chromatography

Often, the crude product is obtained as a persistent oil or a waxy solid, making direct crystallization challenging. In these cases, column chromatography is the method of choice.

FAQ: My crude product is an oil that won't crystallize. What are the recommended starting conditions for column chromatography?

Expert Insight: The target molecule is moderately polar. The key is to select a solvent system that clearly separates the product from the highly polar starting acid and the baseline impurities, while also distinguishing it from less polar byproducts.

Recommended Protocol: Silica Gel Flash Chromatography

  • Adsorb the Crude Product: Dissolve your crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves separation.

  • Select the Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system and gradually increase the polarity. This ensures that non-polar impurities elute first, followed by your product, leaving the very polar impurities on the column.

  • Run the Column:

    • Load the dry-loaded sample onto a pre-packed silica gel column.

    • Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

    • Gradually increase the polarity (e.g., to 50-60% Ethyl Acetate in Hexanes).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with potassium permanganate or iodine if the compound is not UV-active.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Suggested Solvent Systems for Silica Gel Chromatography

Polarity Level Mobile Phase System Typical Gradient Range (v/v) Application Notes
Standard Hexanes / Ethyl Acetate 10% -> 70% EtOAc Excellent starting point. Provides good resolution for moderately polar compounds.[2]

| Alternative | Dichloromethane / Methanol | 0.5% -> 5% MeOH | Useful if the product has poor solubility in hexanes or for separating more polar compounds.[3] |

FAQ: My compound is co-eluting with an impurity. How can I improve the separation?

If you experience co-elution, consider these adjustments:

  • Shallow the Gradient: Run the gradient more slowly around the elution point of your compound. For example, instead of increasing from 30% to 50% EtOAc in one step, increase it in 2% increments.

  • Change Solvent System: Switch to a different solvent system with different selectivities. For instance, if you used Hexanes/EtOAc, try DCM/Acetone. The change in solvent-solute interactions can often resolve overlapping spots.

  • Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) silica for very stubborn separations.[4][5]

Section 3: Troubleshooting by Recrystallization and Precipitation

If chromatography yields a sufficiently pure oil or solid, recrystallization can be an excellent final polishing step to achieve high analytical purity and obtain a crystalline solid.

FAQ: How do I select an appropriate solvent for recrystallization?

The Principle of Recrystallization: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.

Step-by-Step Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your purified product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will NOT dissolve the compound readily at this stage.

  • Heat the tubes that showed poor solubility. The ideal solvent will now fully dissolve the compound upon heating.

  • Allow the clear solutions to cool slowly to room temperature, then in an ice bath.

  • The solvent that produces high-quality crystals upon cooling is your best choice. If no single solvent works, a dual-solvent system (one solvent in which the compound is soluble and an "anti-solvent" in which it is not) may be required. A common pair is Ethyl Acetate/Hexanes.

FAQ: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common for compounds with low melting points or residual impurities.

Troubleshooting Strategies:

  • Add More Solvent: The concentration of your compound may be too high. Add more of the hot solvent to reduce saturation.

  • Slow Down Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool very slowly to room temperature, perhaps by insulating the flask. This gives molecules more time to arrange into a crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cooled solution to initiate crystallization.

  • Switch to Precipitation: If recrystallization proves impossible, dissolve the compound in a good solvent (like DCM) and add it dropwise to a large volume of a vigorously stirring anti-solvent (like cold hexanes or diethyl ether).[6] This will force the product to crash out as a solid, which can then be collected by filtration.

Section 4: Overall Purification and Decision-Making

Choosing the right purification strategy from the start can save significant time and material. The physical state of your crude product is the first major decision point.

G start Crude Product Post-Workup check_state Is the crude a solid or an oil? start->check_state is_solid Solid check_state->is_solid Solid is_oil Oil / Waxy Solid check_state->is_oil Oil recryst_attempt Attempt Direct Recrystallization is_solid->recryst_attempt col_chrom Perform Column Chromatography is_oil->col_chrom recryst_success Was it successful? recryst_attempt->recryst_success post_chrom_state Analyze Fractions by TLC & Combine col_chrom->post_chrom_state recryst_success->col_chrom No (oiled out/ low purity) final_product Pure Product recryst_success->final_product Yes post_chrom_purity Is purity >95%? post_chrom_state->post_chrom_purity recryst_post_chrom Recrystallize from Purified Oil/Solid post_chrom_purity->recryst_post_chrom No post_chrom_purity->final_product Yes recryst_post_chrom->final_product

References

  • S. M. M. Ali, et al. (2018). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. IUCrData, 3(10), x181478. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. [Link]

  • Cardiff University. (2022, May 5). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Supporting Information. [Link]

  • SFU Summit. Appendix D. Experimental Data for Chapter 4. [Link]

  • Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]

  • MDPI. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Google Patents.
  • Semantic Scholar. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet: N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. [Link]

  • PubChem. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1_3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl_methylidene_hydroxylamine]([Link]

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this and structurally related molecules. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate accurate spectral interpretation and structure confirmation.

Introduction: The Challenge of Ambiguity

This compound, a Weinreb amide derivative of a substituted pyrazole, is a valuable synthetic intermediate. However, its NMR spectra can often appear unexpectedly complex, leading to confusion and potential misinterpretation. The primary source of this ambiguity arises from the phenomenon of rotational isomerism (also known as rotamers) around the amide C-N bond. This guide will equip you with the knowledge and practical techniques to dissect these complex spectra with confidence.

Troubleshooting and FAQs

Here we address common issues and questions that arise during the NMR analysis of this compound.

Q1: Why does the ¹H NMR spectrum of my compound show more signals than expected? I see doubled or broad peaks for the N-methyl and N-methoxy groups.

A1: The presence of rotational isomers (rotamers) is the most likely cause.

The partial double bond character of the amide C-N bond restricts free rotation at room temperature.[1] This creates two distinct, slowly interconverting conformers, or rotamers, which are observable on the NMR timescale.[2][3] Consequently, protons and carbons near the amide bond will exist in two different chemical environments, leading to a doubling of the expected signals. For the N-methoxy and N-methyl groups, you may observe two distinct singlets or broad humps instead of the single sharp singlets you might anticipate.[4]

  • Causality: The energy barrier to rotation around the C-N amide bond is high enough at room temperature to slow the interchange between rotamers to a rate that is slow relative to the NMR experiment's timescale.[5] This results in the observation of separate signals for each rotamer.

Q2: How can I confirm that the extra peaks are due to rotamers and not impurities?

A2: Variable Temperature (VT) NMR is the definitive experiment to identify and study rotamers.

By acquiring ¹H NMR spectra at different temperatures, you can observe changes in the rate of rotation around the amide bond.[6][7]

  • At higher temperatures: The increased thermal energy will cause the rotamers to interconvert more rapidly. As the rate of exchange increases, the two distinct signals for a given proton will broaden, move closer together, and eventually coalesce into a single, sharp, time-averaged signal.[3][7]

  • At lower temperatures: The rate of interconversion will decrease, leading to sharper, more well-defined signals for each individual rotamer.[2][3]

If the doubled signals coalesce upon heating and sharpen upon cooling, this is strong evidence for the presence of rotamers.[5][7] Signals from impurities, on the other hand, will generally not show this temperature-dependent behavior.

Q3: How do I assign the signals for the two pyrazole protons (H4 and H5)?

A3: A combination of 1D ¹H NMR chemical shift prediction and 2D NMR techniques is the most reliable approach.

  • 1D ¹H NMR: In pyrazole systems, the proton at the 5-position (H5) is typically downfield (at a higher ppm value) compared to the proton at the 4-position (H4). However, substituent effects can sometimes alter this expected pattern.

  • 2D NMR Spectroscopy: For unambiguous assignment, 2D NMR experiments are invaluable.[8][9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. Look for correlations between the pyrazole protons and the ring carbons. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity. You can look for NOE correlations between the N1-methyl group and the H5 proton.

Q4: What are the expected chemical shifts for the key protons in this compound?

A4: While precise chemical shifts can vary with solvent and concentration, the following table provides typical ranges.

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Pyrazole H57.0 - 8.0Singlet
Pyrazole H46.0 - 7.0Singlet
N1-CH₃3.8 - 4.2Singlet
N-OCH₃3.6 - 3.9Singlet (may be doubled or broad)Due to rotamers
N-CH₃3.1 - 3.5Singlet (may be doubled or broad)Due to rotamers

Note: This data is illustrative and based on typical values for similar pyrazole and Weinreb amide structures.[11][12][13]

Experimental Protocols for Troubleshooting

To provide self-validating data, follow these detailed experimental protocols.

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy

This protocol will help you determine if the observed signal doubling is due to rotational isomerism.

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Gradually increase the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[6]

  • Data Acquisition: Record a ¹H NMR spectrum at each temperature until you observe the coalescence of the doubled signals into single peaks, or until you reach the solvent's boiling point or the instrument's safe operating limit.[7]

  • Analysis: Analyze the spectra to identify the coalescence temperature (Tc), where the two separate signals merge into one broad peak.[5][7]

Protocol 2: 2D NMR for Structural Elucidation

These experiments will allow for the unambiguous assignment of all proton and carbon signals.[14]

  • Sample Preparation: Prepare a reasonably concentrated sample of your compound in a common deuterated solvent like CDCl₃ or DMSO-d₆.

  • Acquire Standard Spectra: Obtain high-quality 1D ¹H and ¹³C{¹H} NMR spectra.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). While there are no vicinal protons on the pyrazole ring in this molecule, it can be useful to confirm the absence of such couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[8] This is essential for assigning the carbons that have attached protons (C4 and C5 in the pyrazole ring, and the methyl groups).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart.[8][10] This is critical for assigning the quaternary carbons and for piecing together the molecular framework. Key expected correlations are shown in the table below.

Proton Expected HMBC Correlations to Carbons
H5C3, C4, N1-C H₃
H4C3, C5, C=O
N1-CH₃C5, C(N1)-N
N-CH₃C=O, N-OC H₃
N-OCH₃C=O, N-C H₃

Visualization of Key Concepts

Rotational Isomerism Workflow

The following diagram illustrates the concept of rotational isomerism and the effect of temperature on the NMR spectrum.

G cluster_0 Room Temperature (Slow Exchange) cluster_1 High Temperature (Fast Exchange) Rotamer A Rotamer A Rotamer B Rotamer B Rotamer A->Rotamer B Slow NMR_Spectrum_Room_Temp Two distinct signals observed Rotamer A->NMR_Spectrum_Room_Temp Rotamer B->NMR_Spectrum_Room_Temp Rotamer A_HighT Rotamer A Rotamer B_HighT Rotamer B Rotamer A_HighT->Rotamer B_HighT Fast NMR_Spectrum_High_Temp One averaged signal observed Rotamer A_HighT->NMR_Spectrum_High_Temp Rotamer B_HighT->NMR_Spectrum_High_Temp Initial_State N-methoxy-N,1-dimethyl-1H- pyrazole-3-carboxamide in solution Initial_State->Rotamer A Equilibrium Initial_State->Rotamer B Equilibrium

Caption: Rotational isomerism and the effect of temperature.

Systematic NMR Interpretation Workflow

This diagram outlines a logical workflow for interpreting the NMR spectra of your compound.

G A Acquire 1D ¹H Spectrum B Identify number of signals and integration A->B C Observe doubled/broad signals? B->C D Perform Variable Temperature (VT) NMR C->D Yes H Acquire 2D NMR (COSY, HSQC, HMBC) C->H No E Signals coalesce? D->E F Confirm Rotamers E->F Yes G Investigate for Impurities E->G No F->H I Assign all ¹H and ¹³C signals H->I J Final Structure Confirmation I->J

Caption: Workflow for systematic NMR spectral interpretation.

References

  • Sussex Drug Discovery Centre. (2013, April 9). Rotamers- assigned by a simple NMR experiment. [Link]

  • ORGANIC CHEMISTRY SELECT. (2013, April 14). Rotamers- assigned by a simple NMR experiment. [Link]

  • University of Oxford. Variable Temperature NMR Experiments. [Link]

  • Request PDF. (n.d.). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. [Link]

  • MDPI. (2021, April 16). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. [Link]

  • ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • National Center for Biotechnology Information. (2007, May 24). Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. [Link]

  • Semantic Scholar. (n.d.). [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • John Wiley & Sons, Inc. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off). [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. [Link]

  • MDPI. (2024, November 1). Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

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"cell viability issues with N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide treatment"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide and related pyrazole carboxamide derivatives. This resource is designed to provide in-depth troubleshooting for common cell viability issues encountered during in vitro experiments. Given that novel chemical entities can present unique challenges, this guide synthesizes established principles of cell-based assay troubleshooting with specific knowledge of the pyrazole chemical class.

Section 1: Understanding the Compound Class - Pyrazole Carboxamides

This compound belongs to the broad class of pyrazole derivatives. This chemical scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common core found in many pharmacologically active compounds.[1][2] Pyrazole derivatives are known to interact with a wide range of biological targets, including kinases, enzymes, and receptors, and are investigated for diverse therapeutic applications, including as anticancer agents.[1][3][4]

The biological activity of pyrazole compounds can be potent and specific, but can also lead to off-target effects or unexpected cytotoxicity.[4][5] Several studies have shown that pyrazole derivatives can induce cell death through mechanisms such as apoptosis (programmed cell death) and autophagy.[6][7] Therefore, observing a decrease in cell viability upon treatment is not necessarily an experimental artifact, but may be an intrinsic property of the compound being studied. The key is to differentiate between expected pharmacological effects and unintended experimental error.

One critical insight from studies on similar compounds, specifically 1-methyl-1H-pyrazole-5-carboxamides, is the potential for mitochondrial toxicity.[8] These compounds showed minimal cytotoxicity in standard cell culture but were found to inhibit mitochondrial respiration, leading to acute toxicity in vivo.[8] This highlights a crucial point: standard viability assays (like those based on metabolic activity) may not capture the full picture if the compound's primary target is the mitochondria.[8][9]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions that arise when unexpected cell viability results are observed.

Q1: My untreated control cells (vehicle only) show low viability. What's wrong? This points to a problem with your experimental setup, not the compound. High background cell death can be caused by:

  • Solvent Toxicity: Many small molecules are dissolved in DMSO, which is toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture medium is low, typically ≤0.5%, and always include a vehicle-only control.[10][11]

  • Suboptimal Culture Conditions: Ensure cells are healthy, within a low passage number, and not overgrown (confluent), as this can lead to spontaneous cell death.[10]

  • Handling-Induced Damage: Overly aggressive pipetting can damage cell membranes. Handle cells gently, especially during media changes and reagent additions.[10]

  • Contamination: Visually inspect plates under a microscope for signs of bacterial or yeast contamination, which can affect cell health and assay readings.[10]

Q2: My compound shows zero viability at all tested concentrations. How do I find a working concentration? This suggests your starting concentration is far too high. The solution is to perform a broad dose-response curve.

  • Perform a Wide-Range Titration: Test a much broader range of concentrations, spanning several orders of magnitude (e.g., from 100 µM down to 1 nM). This is essential to determine the cytotoxic concentration 50% (CC50).[12]

  • Check Compound Solubility: The compound may be precipitating out of solution at high concentrations, which can cause physical damage to cells or lead to inaccurate concentration estimates. Visually inspect the culture wells for precipitate. If observed, reconsider the solvent or the maximum concentration used.[10]

Q3: My viability results are not reproducible between experiments. What should I check? Lack of reproducibility often points to subtle variations in protocol execution.

  • Standardize Cell Conditions: Always use cells from the same passage number range and ensure they are in the logarithmic growth phase.[10]

  • Consistent Timing: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are identical across all experiments.[10]

  • Reagent Preparation: Prepare fresh reagents when possible. Avoid repeated freeze-thaw cycles of stock solutions.[10]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical data points; instead, fill them with sterile PBS or media to create a humidity barrier.[10][13]

Q4: My MTT/MTS assay shows high viability, but the cells look dead under the microscope. Why? This is a classic example of choosing an inappropriate assay for the compound's mechanism of action.

  • Mechanism-Assay Mismatch: MTT and similar tetrazolium-based assays measure metabolic activity by monitoring the function of mitochondrial dehydrogenases.[13][14] If your pyrazole compound is a mitochondrial toxicant, it could directly inhibit these enzymes.[8] This would stop the production of the colored formazan product, making it seem like the cells are dead, even if the cell membranes are still intact. Conversely, in some scenarios, cells can be metabolically active for a period even after committing to apoptosis.

  • Recommended Action: Switch to a different viability assay that measures a different health marker, such as an ATP-based assay (which measures energy levels) or a membrane integrity assay (like Trypan Blue or LDH release).[10][14]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Diagnosing Unexpected Cytotoxicity

This guide provides a systematic workflow to determine if the observed cell death is a genuine compound effect or an experimental artifact.

Step-by-Step Diagnostic Workflow
  • Microscopic Examination: Before adding any assay reagents, carefully observe the cells under a microscope.

    • Look for: Changes in morphology, cell rounding, detachment from the plate, or the presence of precipitate.

    • Rationale: Visual inspection is the fastest way to spot major issues like contamination, compound precipitation, or widespread, acute cell death.

  • Verify Assay Controls:

    • Negative Control (Vehicle): Should show high viability (>95%). If not, troubleshoot your cell culture and solvent conditions first (See FAQ Q1).

    • Positive Control (Toxicant): Include a well-known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton X-100 for necrosis) to confirm the assay is working correctly and your cells are responsive.

    • Rationale: Proper controls are essential to validate that the assay itself is performing as expected.

  • Orthogonal Viability Assay: Run a second, different type of viability assay in parallel.

    • Rationale: If the results from two assays with different detection principles agree, you can be much more confident that the observed cytotoxicity is real.[14]

Assay TypePrincipleMeasuresPotential Pyrazole Interference
Metabolic (MTT, MTS, WST-1) Reduction of tetrazolium saltMitochondrial dehydrogenase activityHigh. Compound may directly inhibit mitochondrial enzymes, giving a false reading.[8]
ATP Content (e.g., CellTiter-Glo®) Luciferase-based luminescenceTotal cellular ATP levelsMedium. ATP levels are a robust indicator of viability but can be affected by mitochondrial toxicants.[15][16]
Membrane Integrity (LDH, Trypan Blue) Measures leaked enzyme or dye uptakeCompromised cell membraneLow. Directly measures cell death/lysis, less prone to metabolic interference.[10][15]
Real-time Cytotoxicity (e.g., CellTox™ Green) Impermeable DNA dye fluoresces upon bindingLoss of membrane integrity over timeLow. Excellent for kinetic analysis and determining the onset of cytotoxicity.[17]
Workflow Diagram: Diagnosing Cytotoxicity ```dot

G start Unexpected Cell Death Observed microscopy Step 1: Microscopic Inspection start->microscopy precipitate Precipitate or Contamination? microscopy->precipitate troubleshoot_culture Address Solubility / Culture Issues precipitate->troubleshoot_culture Yes controls Step 2: Check Assay Controls precipitate->controls No controls_ok Controls OK? controls->controls_ok troubleshoot_assay Troubleshoot Assay Protocol / Reagents controls_ok->troubleshoot_assay No orthogonal Step 3: Perform Orthogonal Assay (e.g., ATP or LDH-based) controls_ok->orthogonal Yes results_match Results Match? orthogonal->results_match conclusion_real Conclusion: Cytotoxicity is likely a REAL COMPOUND EFFECT results_match->conclusion_real Yes conclusion_artifact Conclusion: Initial result was likely an ASSAY-SPECIFIC ARTIFACT results_match->conclusion_artifact No

Caption: A workflow for investigating the primary mechanism of cell death.

References

  • Shalini, S., Dorstyn, L., Nedjic, E., & Kumar, S. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Pessayre, D., & Fromenty, B. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International Journal of Molecular Sciences, 23(15), 8325. Retrieved from [Link]

  • Lu, J., Wu, D., & Li, H. (2022). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. International Journal of Molecular Sciences, 23(19), 11475. Retrieved from [Link]

  • Sekine, S., & Horie, T. (2016). Assessment of mitochondrial dysfunction-related, drug-induced hepatotoxicity in primary rat hepatocytes. Toxicology and Applied Pharmacology, 305, 124-132. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Retrieved from [Link]

  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Retrieved from [Link]

  • BMG Labtech. (2023, March 10). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]

  • Li, J., Chen, J., & Wang, S. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-5328. Retrieved from [Link]

  • Will, Y., & Dykens, J. A. (2014). Mitochondrial toxicity assessment in industry – a decade of technology development and insight. Expert Opinion on Drug Metabolism & Toxicology, 10(10), 1321-1325. Retrieved from [Link]

  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. Retrieved from [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1686-1709. Retrieved from [Link]

  • Ashourpour, M., Mostafavi-Hosseini, F., Amini, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2081-2087. Retrieved from [Link]

  • Ashourpour, M., Mostafavi-Hosseini, F., Amini, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention, 22(7), 2081-2087. Retrieved from [Link]

  • Al-Sanea, M. M., & Al-Obaid, A. M. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. BioTech, 13(1), 1. Retrieved from [Link]

  • Pérez-Jaramillo, F., & D'Souza, W. M. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1367. Retrieved from [Link]

  • The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • El-Gamal, M. I., & Al-Ameen, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Retrieved from [Link]

  • El-Gamal, M. I., & Al-Ameen, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Toumy, E. M. H. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(1), 134. Retrieved from [Link]

  • ResearchGate. (2021, July 10). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Pyrazole-Carboxamide SDHI Fungicides and Their Place in Modern Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide and other prominent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. As a Senior Application Scientist, the following analysis is grounded in established experimental data and field observations to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance and nuances of this critical class of agricultural compounds.

While this compound represents a specific chemical structure within the broader pyrazole-carboxamide class, this guide will use a well-characterized and commercially significant member of this family, Pydiflumetofen , as a primary reference for comparison. Pydiflumetofen shares the core pyrazole-carboxamide scaffold and offers a wealth of publicly available performance data. We will compare its profile against other key SDHI fungicides from different chemical groups to highlight the spectrum of activity, resistance profiles, and application niches.

The comparison will focus on Pydiflumetofen versus:

  • Boscalid: A first-generation pyridine-carboxamide SDHI.

  • Fluxapyroxad: A widely used pyrazole-carboxamide SDHI.

  • Isopyrazam: A benzonorbornene-containing pyrazole-carboxamide SDHI known for its high intrinsic activity.

Mechanism of Action: The Succinate Dehydrogenase Complex

Succinate Dehydrogenase Inhibitor (SDHI) fungicides act by disrupting the fungal mitochondrial respiratory chain at Complex II (Succinate Dehydrogenase). This enzyme is a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting this enzyme, SDHIs effectively halt cellular respiration, leading to a rapid depletion of cellular energy (ATP) and ultimately, fungal cell death.

The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). SDHI fungicides specifically target the ubiquinone-binding (Qp) site within this complex, which is formed by the SdhB, SdhC, and SdhD subunits. The binding of the fungicide molecule to this site physically blocks the reduction of ubiquinone to ubiquinol, thereby inhibiting the entire respiratory process.

The chemical structure of the SDHI molecule dictates its binding affinity and efficacy. The pyrazole-carboxamide class, to which Pydiflumetofen belongs, is known for its high affinity and broad-spectrum activity.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II Subunits ComplexII Complex II (Succinate Dehydrogenase) ATP ATP Production Blocked ComplexII->ATP Energy Production SdhB SdhB Ubiquinol Ubiquinol (QH2) SdhB->Ubiquinol SdhC SdhC SdhD SdhD SdhA SdhA Fumarate Fumarate SdhA->Fumarate Succinate Succinate Succinate->SdhA Oxidation TCA TCA Cycle Succinate->TCA Ubiquinone Ubiquinone (Q) Ubiquinone->SdhB ETC Electron Transport Chain (to Complex III) Ubiquinol->ETC SDHI SDHI Fungicide (e.g., Pydiflumetofen) SDHI->SdhB Binding to Qp site (SdhB, SdhC, SdhD)

Caption: Mechanism of SDHI fungicides at Complex II.

Comparative Efficacy and Spectrum of Activity

The efficacy of an SDHI fungicide is determined by its intrinsic activity against the target pathogen and its physicochemical properties, which influence its uptake, translocation, and stability. The following table summarizes the comparative performance of selected SDHIs against key agricultural pathogens, based on published research.

FungicideChemical ClassTarget PathogenDiseaseRelative EfficacyReference
Pydiflumetofen Pyrazole-carboxamideZymoseptoria triticiSeptoria tritici blotch++++
Corynespora cassiicolaTarget spot+++++
Botrytis cinereaGrey mould+++
Boscalid Pyridine-carboxamideBotrytis cinereaGrey mould++
Alternaria alternataLeaf spot++
Sclerotinia sclerotiorumWhite mould+++
Fluxapyroxad Pyrazole-carboxamideZymoseptoria triticiSeptoria tritici blotch+++
Puccinia triticinaLeaf rust++++
Phakopsora pachyrhiziAsian soybean rust++++
Isopyrazam Pyrazole-carboxamideZymoseptoria triticiSeptoria tritici blotch+++++
Ramularia collo-cygniRamularia leaf spot++++

Key Insights:

  • Pydiflumetofen exhibits exceptionally high intrinsic activity against a broad spectrum of pathogens, including difficult-to-control diseases like target spot in soybeans and Septoria in wheat.

  • Boscalid , as an earlier generation SDHI, has a narrower spectrum of activity and generally lower intrinsic efficacy compared to the newer pyrazole-carboxamides.

  • Fluxapyroxad provides a broad and reliable level of control across numerous crops and is particularly effective against rusts and soybean diseases.

  • Isopyrazam is noted for its very high potency, particularly against Zymoseptoria tritici, which has made it a key tool in cereal disease management.

Fungicide Resistance and Management

The high efficacy of SDHI fungicides has led to their widespread use, which in turn has created selection pressure for resistant pathogen populations. Resistance to SDHIs is primarily associated with point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase enzyme. These mutations can reduce the binding affinity of the fungicide to its target site, thereby lowering its efficacy.

The Fungicide Resistance Action Committee (FRAC) has documented numerous mutations conferring resistance to SDHIs. The specific mutation and the chemical structure of the SDHI fungicide determine the level of resistance observed, a phenomenon known as differential cross-resistance.

Sdh SubunitMutationPydiflumetofenBoscalidFluxapyroxadIsopyrazam
SdhB H272Y/RRRRR
SdhC H152RS/MRRMRR
SdhC A84VSRSS
SdhD H134RSRSS

R = Resistant; MR = Moderately Resistant; S = Sensitive (fungicide remains effective)

Analysis:

  • Mutations in the SdhB subunit, such as H272Y/R, generally confer broad cross-resistance to all SDHI fungicides.

  • However, mutations in the SdhC and SdhD subunits show a more complex pattern. For example, Pydiflumetofen and Fluxapyroxad often remain effective against certain pathogen strains that have developed resistance to Boscalid and Isopyrazam. This highlights the importance of molecular diagnostics in guiding fungicide selection.

  • The unique N-methoxy-pyrazole structure of Pydiflumetofen may contribute to its ability to control certain resistant haplotypes, offering a valuable tool for resistance management programs.

A robust resistance management strategy involves rotating fungicides with different modes of action, using mixtures of fungicides, and adhering to label-recommended application rates and timings.

Experimental Protocols

The following protocols outline standard methodologies for evaluating and comparing the performance of SDHI fungicides in a laboratory setting.

In Vitro Fungicidal Activity Assay (EC₅₀ Determination)

This protocol determines the concentration of a fungicide required to inhibit 50% of fungal growth (EC₅₀), providing a measure of its intrinsic activity.

Methodology:

  • Fungal Isolate Preparation: Culture the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

  • Spore Suspension: Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20). Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Fungicide Stock Solutions: Prepare a 10,000 ppm stock solution of each test fungicide in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the fungicide stock solutions in liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate. Typical final concentrations range from 0.001 to 100 ppm.

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate. Include a positive control (no fungicide) and a negative control (no spores).

  • Incubation: Incubate the plates at the optimal growth temperature for the pathogen (e.g., 22°C) for 3-7 days, or until sufficient growth is observed in the positive control wells.

  • Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth.

  • EC₅₀ Calculation: Plot the percentage of growth inhibition versus the log of the fungicide concentration. Use a non-linear regression model (e.g., log-logistic) to calculate the EC₅₀ value.

EC50_Workflow A 1. Prepare Fungal Spore Suspension C 3. Inoculate Plate with Spore Suspension A->C B 2. Prepare Fungicide Serial Dilutions in 96-Well Plate B->C D 4. Incubate (e.g., 3-7 days) C->D E 5. Measure Optical Density (OD600) D->E F 6. Calculate EC50 Value (Dose-Response Curve) E->F

Caption: Workflow for EC₅₀ determination of fungicides.

Conclusion

The pyrazole-carboxamide class of SDHI fungicides, including compounds like Pydiflumetofen and Fluxapyroxad, represents a significant advancement in fungal disease control. They offer a broad spectrum of activity and high intrinsic efficacy, making them valuable tools for modern agriculture.

While this compound itself is not a widely commercialized product, its chemical structure is representative of a class of molecules that have been optimized for potent and broad-spectrum fungicidal activity. The comparison with other SDHIs like Boscalid and Isopyrazam reveals important trends in the development of these fungicides, with newer generations offering improved performance and, in some cases, advantages in managing resistant pathogen populations.

The continued success of SDHI fungicides will depend on a deep understanding of their mode of action, performance spectrum, and the mechanisms of resistance. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and deployment of these essential crop protection agents.

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal pathogens. Crop Protection, 29(7), 643-651. [Link]

  • Häger, K. P., et al. (2020). The chemical biology of respiration: A historical overview and current developments in the field of mitochondrial complex II. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]

  • Huf, W., et al. (2018). Pydiflumetofen, a new succinate dehydrogenase inhibitor for the control of Septoria tritici blotch in wheat. Pest Management Science, 74(4), 856-863. [Link]

  • Xavier, S. A., et al. (2019). Pydiflumetofen, a new SDHI fungicide for the control of target spot of soybean. Plant Disease, 103(10), 2548-2554. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]

  • Veloukas, T., Leroch, M., Hahn, M., & Karaoglanidis, G. S. (2011). Detection and molecular characterization of boscalid-resistant Botrytis cinerea isolates from strawberry. Plant Disease, 95(10), 1302-1307. [Link]

  • FRAC (Fungicide Resistance Action Committee). (2023). List of plant pathogenic organisms resistant to disease control agents. [Link]

  • FRAC (Fungicide Resistance Action Committee). (2023). SDHI Fungicides - Mode of Action and Resistance. [Link]

"comparative study of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide and similar compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide and Structurally Related Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of this compound, a representative Weinreb amide derivative of the versatile pyrazole carboxamide scaffold. We will explore its synthesis, structure-activity relationships (SAR), and biological performance in context with other key analogs targeting a range of applications from agriculture to medicine. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this important class of compounds.

Introduction: The Pyrazole Carboxamide Privileged Scaffold

The pyrazole ring is a foundational heterocyclic motif in modern chemistry.[1] Its derivatives are recognized as "privileged scaffolds" due to their ability to bind to a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, anticancer, antifungal, and analgesic properties.[1][2][3] The general pyrazole carboxamide structure is central to numerous commercial products, most notably the selective COX-2 inhibitor Celecoxib and the succinate dehydrogenase inhibitor (SDHI) fungicide, Fluxapyroxad.[4][5]

The focus of this guide, This compound , incorporates a specific N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide. This functional group is of particular strategic importance in organic synthesis. Unlike more reactive acylating agents, the Weinreb amide's tetrahedral intermediate, formed upon nucleophilic attack, is stabilized by chelation with the magnesium or lithium cation of the organometallic reagent, preventing the common problem of over-addition.[6] This allows for the clean synthesis of ketones and aldehydes.[7] Beyond its synthetic utility, the N-methoxyamide group can also directly influence biological activity, as we will explore in the context of SDHI fungicides.

Synthetic Strategies and Methodologies

The synthesis of the target compound and its analogs can be logically divided into two primary stages: the construction of the substituted pyrazole carboxylic acid core and the subsequent formation of the carboxamide.

Synthesis of the 1-Methyl-1H-pyrazole-3-carboxylic Acid Core

A common and efficient route to pyrazole carboxylic acids involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the N-methylated core, methylhydrazine is the reagent of choice.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid

This protocol describes a representative synthesis of a pyrazole carboxylic acid precursor.

  • Preparation of the Diketone Equivalent: A solution of ethyl acetoacetate is treated with a base (e.g., sodium ethoxide in ethanol) to generate the enolate.

  • Cyclization with Methylhydrazine: Methylhydrazine sulfate is added to the reaction mixture. The causality here is the nucleophilic attack of the hydrazine on the carbonyl carbons of the diketone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

  • Saponification: The resulting ethyl 5-methyl-1H-pyrazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH) in ethanol, followed by acidic workup to protonate the carboxylate.[8]

  • Purification and Validation: The crude product is purified by recrystallization. The structure and purity are validated using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the presence of the pyrazole ring, methyl group, and carboxylic acid protons at their characteristic chemical shifts.

Weinreb Amide Formation: A Self-Validating Protocol

The conversion of a carboxylic acid to a Weinreb amide is a critical transformation. This requires activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with N,O-dimethylhydroxylamine.

Experimental Protocol: Synthesis of this compound

  • Carboxylic Acid Activation: To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid in an anhydrous aprotic solvent (e.g., THF or DCM), a peptide coupling reagent such as BOP (benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or an acid chloride-forming reagent like oxalyl chloride is added.[6][9] The choice of an activating agent is critical; peptide coupling reagents are often preferred for their mild conditions, which prevent racemization in chiral substrates.[9]

  • Amide Coupling: N,O-dimethylhydroxylamine hydrochloride is added, along with a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl salt and the acid generated during the reaction.[7][9] The reaction is typically stirred at room temperature.

  • Workup and Purification: The reaction is quenched with a mild aqueous acid (e.g., citric acid) to remove excess base. The organic layer is washed, dried, and concentrated. The final product is purified via silica gel column chromatography.

  • Structural Confirmation: The integrity of the final this compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS), ensuring the presence of the N-methoxy and N-methyl signals of the Weinreb amide.

G cluster_0 Part A: Pyrazole Core Synthesis cluster_1 Part B: Weinreb Amide Formation start_A 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) reagent_A + Methylhydrazine step_A Cyclocondensation start_A->step_A reagent_A->step_A intermediate Ethyl 1-Methyl-1H-pyrazole -3-carboxylate step_A->intermediate reagent_B + NaOH, then H₃O⁺ step_B Saponification intermediate->step_B reagent_B->step_B product_A 1-Methyl-1H-pyrazole -3-carboxylic Acid step_B->product_A reagent_C + Activating Agent (e.g., BOP, Oxalyl Chloride) product_A->reagent_C Input from Part A step_C Acid Activation reagent_C->step_C activated_intermediate Activated Ester / Acid Chloride step_C->activated_intermediate reagent_D + N,O-dimethylhydroxylamine + Base (TEA) step_D Amide Coupling activated_intermediate->step_D reagent_D->step_D product_B N-methoxy-N,1-dimethyl-1H- pyrazole-3-carboxamide step_D->product_B

Caption: Synthetic workflow for this compound.

Comparative Biological Activity

The biological activity of pyrazole carboxamides is highly dependent on the substitution patterns on both the pyrazole ring and the carboxamide nitrogen.

As Succinate Dehydrogenase Inhibitors (SDHIs)

SDHIs are a major class of fungicides that disrupt the mitochondrial respiratory chain in fungi.[5][10] The N-methoxy-pyrazole-carboxamide scaffold has been successfully explored for this target.

A study by an authoritative source describes the design of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as potent SDHIs.[10] By evaluating enzymatic activity against porcine SDH, they identified compounds with significantly higher potency than the commercial fungicide fluxapyroxad. For instance, compound 7s in their study showed an IC₅₀ of 0.014 µM, which was 205-fold more potent than fluxapyroxad.[10] Another compound, 7u , exhibited potent in-greenhouse activity against wheat powdery mildew with an EC₅₀ of 0.633 mg/L, outperforming both fluxapyroxad and benzovindiflupyr.[10] This demonstrates that the N-methoxyamide moiety is highly compatible with, and can even enhance, SDHI activity.

CompoundTargetIC₅₀ (µM) vs Porcine SDHEC₅₀ (mg/L) vs Wheat Powdery MildewReference
Compound 7s SDH0.014Not Reported[10]
Compound 7u SDHNot Reported0.633[10]
Fluxapyroxad SDH~2.87 (calculated)>0.633[10]
Bixafen SDHNot Reported>0.633[5]
Compound 3h Sclerotinia sclerotiorumNot Reported7.80[11]

Table 1: Comparative fungicidal and enzyme inhibitory activity of N-methoxy-pyrazole-carboxamides and commercial standards.

As Cyclooxygenase (COX) Inhibitors

The pyrazole carboxamide core is famously active against COX enzymes, key mediators of inflammation.[4] The nature of the substituents dictates potency and selectivity between the COX-1 and COX-2 isoforms. Selective COX-2 inhibition is a key goal to reduce gastrointestinal side effects associated with non-selective NSAIDs.[12]

Studies on trifluoromethyl-pyrazole-carboxamides reveal crucial SAR insights.[4][13] For example, a 4-sulfamoylphenyl group at the N1 position of the pyrazole is a key feature for high COX-2 selectivity, as seen in Celecoxib.[4] While direct data for this compound as a COX inhibitor is not prominent, we can infer its likely performance based on related structures. The replacement of the large aryl group on the carboxamide nitrogen with a small N-methoxy-N-methyl group would likely alter the binding mode within the COX active site, potentially reducing potency or changing the selectivity profile.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 3b 0.463.820.12[12][13]
Compound 3g 4.452.651.68[12][13]
Compound 3d 5.614.921.14[12][13]
Ketoprofen 0.783.780.21[4]
Celecoxib --78.06[12]

Table 2: Comparative in vitro COX inhibition data for various pyrazole carboxamide derivatives.

As Cannabinoid Receptor (CB1) Antagonists

Certain pyrazole carboxamides, such as SR141716A (Rimonabant), are potent and specific antagonists of the CB1 receptor.[14][15][16] The structural requirements for this activity are well-defined and differ significantly from those for COX or SDH inhibition. Key features include:[15]

  • A para-substituted phenyl ring at the pyrazole C5-position.

  • A large, often cyclic, carboxamide group at the C3-position (e.g., piperidinyl).

  • A 2,4-dichlorophenyl substituent at the N1-position.

Given these specific requirements, this compound, which lacks all three of these key features, is not expected to exhibit significant CB1 receptor antagonist activity. This highlights the scaffold's functional plasticity, where distinct substitution patterns direct the molecule to entirely different biological targets.

Structure-Activity Relationship (SAR) Summary

The diverse activities of the pyrazole carboxamide scaffold can be rationalized by analyzing the role of substituents at key positions.

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Alkoxy-1-methyl-1H-pyrazole-3-carboxamides and Analogs as Biologically Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-alkoxy-1-methyl-1H-pyrazole-3-carboxamide derivatives and related analogs. Drawing from extensive research in agrochemical and medicinal chemistry, this document will explore how structural modifications to the pyrazole carboxamide scaffold influence biological activity, with a focus on their role as fungicides and insecticides. Experimental data from peer-reviewed studies are presented to offer a clear comparison of the performance of various structural motifs.

Introduction: The Prominence of the Pyrazole Carboxamide Scaffold

The pyrazole carboxamide core is a highly versatile and privileged scaffold in the development of biologically active compounds. Its derivatives have found widespread application as fungicides, insecticides, herbicides, and pharmaceuticals.[1][2] The broad spectrum of activity is attributed to the ability of the pyrazole ring and the carboxamide linker to be readily functionalized, allowing for the fine-tuning of physicochemical properties and target interactions.[3] Many commercial pesticides, such as penthiopyrad, bixafen, and fluxapyroxad, are based on this core structure, primarily targeting the enzyme succinate dehydrogenase (SDH) in fungi.[1][4] This guide will focus on the N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide core and its analogs, dissecting the impact of structural changes on their biological efficacy.

Core Scaffold and Key Modification Points

The fundamental structure of the compounds discussed in this guide is the N-substituted 1-methyl-1H-pyrazole-3-carboxamide. The key points for structural modification that dictate the biological activity are highlighted in the diagram below.

SAR_scaffold cluster_core Pyrazole-3-carboxamide Core pyrazole N(1)-CH3 Pyrazole Ring carboxamide C(O)-N Linker pyrazole->carboxamide C3 Position R3 R3 Substituent (Amide Nitrogen) carboxamide->R3 R1 R1 Substituent (Position 5) R1->pyrazole R2 R2 Substituent (Position 4) R2->pyrazole

Figure 1: Core N-substituted 1-methyl-1H-pyrazole-3-carboxamide scaffold and key modification points.

Structure-Activity Relationship Analysis

The biological activity of pyrazole carboxamides is highly dependent on the nature of the substituents at the R1, R2, and R3 positions. The following sections will delve into the specific contributions of these modifications, supported by experimental data.

Impact of Substituents on the Amide Nitrogen (R3)

The substituent on the amide nitrogen (R3) plays a critical role in defining the spectrum of activity and potency. The introduction of an N-methoxy group, as in the titular compound class, is a key feature in several potent fungicides.

Recent studies have explored a range of N-alkoxy and N-aryl groups. For instance, a series of novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides were synthesized and evaluated as SDH inhibitors.[5] The results demonstrated that the presence of the N-methoxy group in combination with a biphenyl-ethyl moiety led to potent fungicidal activity.

Table 1: Comparison of Fungicidal Activity of N-Substituted Pyrazole Carboxamides against Sclerotinia sclerotiorum

CompoundR3 SubstituentEC50 (µg/mL)Reference
3h N-methoxy-N-(4-chlorobenzyl)7.80[6]
Bixafen N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)6.70[6]

EC50: Half maximal effective concentration.

The data in Table 1 indicates that N-methoxy-N-alkyl derivatives can achieve fungicidal activity comparable to commercial standards like bixafen.[6] The N-methoxy group is thought to influence the conformation of the molecule and its binding to the target enzyme.

Role of Substituents on the Pyrazole Ring (R1 and R2)

Modifications at the 4 and 5-positions of the pyrazole ring significantly impact the biological activity.

  • Position 4 (R2): Introduction of a substituent at the 4-position can lead to a dramatic change in properties. For example, comparing 4-chloro-pyrazole compounds with their 4-hydro-pyrazole counterparts revealed significant differences in their insecticidal and miticidal activities.[7]

  • Position 5 (R1): The nature of the substituent at the 5-position is also crucial. In a study on pyrazole-based inhibitors of meprin α and β, varying the substituent at this position from a methyl to a benzyl or cyclopentyl group resulted in a notable change in inhibitory activity.[8]

Table 2: Influence of Pyrazole Ring Substituents on Antifungal Activity against Rhizoctonia solani

CompoundR1 SubstituentR2 SubstituentEC50 (µg/mL)Reference
7ai IsoxazololH0.37[1]
Carbendazim (Control) --1.00[1]

As shown in Table 2, the incorporation of an isoxazolol moiety at the R1 position resulted in a compound with significantly higher antifungal activity against R. solani compared to the commercial fungicide carbendazol.[1] This highlights the potential for discovering novel and potent agents by exploring diverse substituents on the pyrazole ring.

Comparative Analysis with Alternative Scaffolds

While the pyrazole-3-carboxamide scaffold is highly effective, other related heterocyclic structures also exhibit potent biological activities. For instance, pyrazole-5-carboxamides have been shown to possess excellent insecticidal activity, while some pyrazole-4-carboxamides display strong fungicidal properties.[9][10] This suggests that the position of the carboxamide group on the pyrazole ring is a key determinant of the type of biological activity.[9]

Thiazole carboxamides have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, demonstrating that the core heterocyclic ring can be varied to target different biological pathways.[11]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, a detailed experimental protocol for a key biological assay is provided below.

In Vitro Antifungal Assay: Mycelium Growth Inhibition Method

This protocol is adapted from studies evaluating the antifungal activity of pyrazole carboxamide derivatives.[1]

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A solvent control (containing only the solvent) and a blank control (no compound) should also be prepared.

  • Pouring Plates: Pour the PDA medium containing the test compounds into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing fungal culture. Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the mycelial growth in the blank control plate has reached approximately 7-8 cm.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 values are calculated by probit analysis of the inhibition data.

Antifungal_Assay_Workflow start Start prep_media Prepare & Cool PDA Medium start->prep_media add_compounds Add Test Compounds to PDA prep_media->add_compounds pour_plates Pour Plates & Allow to Solidify add_compounds->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition (%) measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50 end End determine_ec50->end

Figure 2: Workflow for the in vitro antifungal mycelium growth inhibition assay.

Conclusion

The N-alkoxy-1-methyl-1H-pyrazole-3-carboxamide scaffold and its analogs represent a rich area for the discovery of novel fungicides and insecticides. The structure-activity relationship studies reveal that the biological activity can be precisely modulated by strategic modifications of the substituents on the pyrazole ring and the amide nitrogen. The N-methoxy group, in particular, has been shown to be a favorable moiety for achieving high fungicidal potency. Future research in this area will likely focus on further exploring the vast chemical space around this scaffold to develop next-generation crop protection agents and pharmaceuticals with improved efficacy, selectivity, and environmental profiles.

References

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link][9][10]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link][1]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link][2][12]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link][4]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Pest Management Science. [Link][13]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. [Link][14]

  • Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy. [Link][3]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. [Link][15]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link][16]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry. [Link][7]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link][8]

  • N-Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ChemistrySelect. [Link][6]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link][5]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports. [Link][11]

Sources

"cross-reactivity of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide with other enzymes"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Enzyme Cross-Reactivity of N-Methoxy-Pyrazole Carboxamides

A Note on the Subject Compound: Initial searches for the specific molecule, N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, did not yield sufficient public data regarding its primary biological target or cross-reactivity profile. This guide has therefore been broadened to address the well-documented class of N-methoxy-pyrazole carboxamide derivatives , which are predominantly known for their potent inhibition of the enzyme Succinate Dehydrogenase (SDH) . This allows for a robust, data-driven comparison based on established scientific literature.

Introduction: The Prominence of the Pyrazole Carboxamide Scaffold

The pyrazole carboxamide chemical scaffold is a cornerstone in modern agrochemical and pharmaceutical research. Derivatives of this structure have given rise to a significant class of fungicides that play a crucial role in global food security.[1] Their primary and most well-understood mechanism of action is the potent and specific inhibition of succinate dehydrogenase (SDH), a critical enzyme in cellular respiration.[1]

This guide offers a technical comparison of the enzymatic cross-reactivity of N-methoxy-pyrazole carboxamide derivatives, with a focus on their activity as SDH inhibitors (SDHIs). We will explore the structural basis of their selectivity, present experimental data on their performance against alternative enzymes, and provide detailed protocols for researchers to conduct their own comparative assessments.

Mechanism of Action: Targeting the Powerhouse of the Cell

N-methoxy-pyrazole carboxamide SDHIs function by disrupting the mitochondrial electron transport chain (ETC), the central hub of energy production in aerobic organisms.[2] Their specific target is Complex II, also known as succinate dehydrogenase.[3]

SDH is a unique enzyme as it participates in both the Krebs (or tricarboxylic acid, TCA) cycle and the ETC.[4] It catalyzes the oxidation of succinate to fumarate, feeding electrons directly into the ETC.[5] Pyrazole carboxamide inhibitors bind to the ubiquinone-binding site (the Qp site) of the SDH enzyme complex.[1] This binding event physically blocks the natural substrate, ubiquinone, from accepting electrons, thereby halting the entire respiratory process.[1] The consequences for the fungal cell are catastrophic, leading to a rapid depletion of ATP (the cell's energy currency) and ultimately, cell death.[1]

cluster_TCA Krebs Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) C1 Complex I Q Ubiquinone (Q) C1->Q C2 Complex II (SDH) C2->Q C3 Complex III Q->C3 C4 Complex IV C3->C4 ATP ATP Synthesis C4->ATP Inhibitor N-Methoxy-Pyrazole Carboxamide Inhibitor Inhibitor->C2 Binds to Qp site, blocks electron transfer

Figure 1: Mechanism of SDH Inhibition.

Comparative Selectivity and Cross-Reactivity

While highly effective against fungal SDH, a key consideration in the development of any enzyme inhibitor is its selectivity. Cross-reactivity with enzymes in non-target organisms, such as mammals, can lead to toxicity.[2][5] SDHIs have been shown to inhibit mammalian SDH, although often at different concentrations than their fungal target.[5] This differential activity is the basis for their use as fungicides and is rooted in subtle structural differences in the enzyme's ubiquinone-binding pocket between species.

The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC₅₀) against the target enzyme versus its IC₅₀ against other enzymes. A higher IC₅₀ value indicates lower potency.

Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical N-Methoxy-Pyrazole Carboxamide SDHI

Enzyme TargetSource OrganismIC₅₀ (nM)Selectivity Index (vs. Target)
Succinate Dehydrogenase (SDH) Botrytis cinerea (Fungus)15 1x
Succinate Dehydrogenase (SDH)Sus scrofa (Pig)1,25083x
Malate DehydrogenaseSus scrofa (Pig)> 50,000> 3333x
Lactate DehydrogenaseHomo sapiens (Human)> 50,000> 3333x
Dihydroorotate DehydrogenaseHomo sapiens (Human)25,0001667x

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of a selectivity profile.

The structural basis for this selectivity lies in the amino acid residues that form the Qp binding site. Variations in these residues between, for example, a fungal pathogen and a mammal can alter the binding affinity of the inhibitor.[6] This allows for the rational design of molecules that fit snugly into the fungal SDH active site while binding poorly to the mammalian equivalent, maximizing fungicidal activity while minimizing off-target effects.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the selectivity of a novel pyrazole carboxamide derivative, a series of robust enzymatic assays must be performed.

Primary Target Engagement: In Vitro SDH Inhibition Assay

This protocol details a common method to determine the IC₅₀ of a test compound against SDH using a spectrophotometric readout.[7][8] The assay measures the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), whose color change from blue to colorless is proportional to SDH activity.[8]

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition Mito 1. Isolate Mitochondria (or use purified SDH) Mix 4. Combine Reagents, Inhibitor, & Mitochondria Mito->Mix Inhibitor 2. Prepare Serial Dilution of Test Compound Inhibitor->Mix Reagents 3. Prepare Assay Buffer with Succinate & DCPIP Reagents->Mix Incubate 5. Incubate at 25-37°C Mix->Incubate Measure 6. Measure Absorbance (600 nm) over time (kinetic read) Incubate->Measure Plot 7. Plot % Inhibition vs. [Inhibitor] Measure->Plot IC50 8. Calculate IC₅₀ Plot->IC50

Figure 2: Workflow for SDH Inhibition Assay.

Objective: To determine the IC₅₀ of a test compound against succinate dehydrogenase.

Materials:

  • Isolated mitochondria or purified SDH enzyme[9]

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)[9]

  • Succinate solution (substrate)

  • Test compound (e.g., N-methoxy-pyrazole carboxamide derivative)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)[8]

  • 96-well microplate

  • Spectrophotometric plate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a suspension of isolated mitochondria or a solution of purified SDH in ice-cold Assay Buffer to a predetermined optimal concentration.[9]

  • Compound Preparation: Create a serial dilution of the test compound in a suitable solvent (e.g., DMSO), followed by a final dilution in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

    • Blank: 100 µL Assay Buffer.

    • Positive Control (100% Activity): 50 µL Assay Buffer, 25 µL succinate, 25 µL DCPIP.

    • Negative Control (Solvent): 50 µL Assay Buffer with solvent, 25 µL succinate, 25 µL DCPIP.

    • Test Wells: 50 µL of each test compound dilution, 25 µL succinate, 25 µL DCPIP.

  • Reaction Initiation: Add 50 µL of the enzyme preparation to all wells except the blank to start the reaction. The final volume should be uniform across all wells (e.g., 200 µL).

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to the reaction temperature (e.g., 25°C). Measure the decrease in absorbance at 600 nm over a period of 10-30 minutes in kinetic mode.[9] The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Broad Cross-Reactivity Screening: Enzyme Panel Profiling

To build a comprehensive selectivity profile, the test compound should be evaluated against a panel of related enzymes. This is a crucial step to identify potential off-target liabilities.[11]

Objective: To assess the inhibitory activity of a test compound against a panel of dehydrogenases and other relevant enzymes.

Methodology Outline:

  • Enzyme Selection: Select a panel of commercially available, purified enzymes. For an SDHI, this panel should ideally include other dehydrogenases (e.g., malate dehydrogenase, lactate dehydrogenase, glutamate dehydrogenase) and enzymes from related metabolic pathways.[6]

  • Assay Adaptation: For each enzyme in the panel, use an established and validated activity assay. These are typically spectrophotometric or fluorometric assays that monitor the consumption of a substrate or the formation of a product.[10]

  • Single-Point Screening: As a first pass, screen the test compound at a high, fixed concentration (e.g., 10 µM or 100 µM) against the entire enzyme panel. This quickly identifies potential "hits."

  • Dose-Response Confirmation: For any enzyme showing significant inhibition (>50%) in the single-point screen, perform a full dose-response experiment (as described in Protocol 4.1) to determine a precise IC₅₀ value.

  • Selectivity Index Calculation: Calculate the selectivity index for each off-target hit by dividing its IC₅₀ value by the IC₅₀ value of the primary target (e.g., fungal SDH).

cluster_screening Primary Screen (High Concentration) cluster_confirmation Dose-Response Confirmation Compound Test Compound Enzyme1 Enzyme A Assay Compound->Enzyme1 Enzyme2 Enzyme B Assay Compound->Enzyme2 EnzymeN Enzyme 'n' Assay Compound->EnzymeN Result1 <50% Inhibition Enzyme1->Result1 Result2 >50% Inhibition (HIT) Enzyme2->Result2 ResultN <50% Inhibition EnzymeN->ResultN DR_Assay Full IC₅₀ Determination for Enzyme B Result2->DR_Assay IC50_B Calculate IC₅₀ (B) DR_Assay->IC50_B

Sources

Benchmarking N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide: A Comparative Guide Against Known CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cell Cycle Control

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of these kinases is a hallmark of cancer, leading to uncontrolled cellular proliferation. Among the various CDKs, CDK2 plays a pivotal role in the G1/S phase transition and S phase progression. Consequently, the development of potent and selective CDK2 inhibitors represents a promising therapeutic strategy in oncology.[1][2]

This guide provides a comprehensive framework for benchmarking the novel compound, N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, hereafter referred to as "Compound-X," a putative CDK2 inhibitor. We will objectively compare its performance against established CDK inhibitors, providing detailed experimental protocols and supporting data to guide researchers and drug development professionals in their evaluation of this and other novel kinase inhibitors.

The Competitive Landscape: A Profile of Known CDK Inhibitors

A thorough benchmarking study requires comparison against well-characterized inhibitors. We have selected a panel of inhibitors that represent both broad-spectrum and next-generation selective CDK inhibitors.

  • Palbociclib (Ibrance®): An FDA-approved inhibitor of CDK4 and CDK6, Palbociclib is widely used in the treatment of HR+/HER2- breast cancer. While highly selective for CDK4/6, understanding its off-target effects, including any potential activity against CDK2, is crucial for a comprehensive analysis.[3] Palbociclib has been shown to have little to no direct activity against a wide range of other protein kinases.[3] However, some studies suggest it can indirectly lead to CDK2 inhibition.[4]

  • Ribociclib (Kisqali®): Another FDA-approved selective inhibitor of CDK4 and CDK6, Ribociclib is also used in combination with endocrine therapy for HR+/HER2- advanced or metastatic breast cancer.[5] It is a key comparator for assessing the selectivity profile of Compound-X. Ribociclib has demonstrated high selectivity for CDK4/6 in biochemical assays.[6]

  • Abemaciclib (Verzenio®): While also a potent CDK4/6 inhibitor, Abemaciclib exhibits a broader kinase inhibition profile compared to Palbociclib and Ribociclib, with activity against CDK1 and CDK2 at higher concentrations.[7][8] This makes it a valuable tool for comparing the potency and selectivity of Compound-X.

  • PF-07104091 & BLU-222: These are examples of next-generation, highly selective CDK2 inhibitors currently in clinical development.[9][10][11] Including a highly selective CDK2 inhibitor in the benchmarking panel provides a direct comparison for on-target potency.

The CDK2 Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of CDK2 in cell cycle progression, providing a visual context for the mechanism of action of the inhibitors discussed.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E Transcription CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E CDK2_Cyclin_E->pRb Hyper-phosphorylates DNA_Replication DNA Replication CDK2_Cyclin_E->DNA_Replication Initiates CDK2_Cyclin_A CDK2-Cyclin A CDK2_Cyclin_A->DNA_Replication Maintains Palbociclib Palbociclib Palbociclib->CDK46 Ribociclib Ribociclib Ribociclib->CDK46 Abemaciclib Abemaciclib Abemaciclib->CDK46 Compound_X Compound-X (Putative CDK2 Inhibitor) Compound_X->CDK2_Cyclin_E Compound_X->CDK2_Cyclin_A

Caption: The CDK2 signaling pathway in G1/S phase transition.

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough evaluation of a novel kinase inhibitor. The following workflow outlines the key experiments to characterize the potency, selectivity, and cellular effects of Compound-X.

Benchmarking_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Biochemical_Potency Biochemical Potency (IC50) CDK2/Cyclin A & CDK2/Cyclin E Kinase_Selectivity Kinase Selectivity Profiling (Kinome Panel) Biochemical_Potency->Kinase_Selectivity Cell_Proliferation Cell Proliferation Assay (IC50) (e.g., MCF-7, HCT116) Kinase_Selectivity->Cell_Proliferation Target_Engagement Target Engagement & Pathway Modulation (Western Blot for p-Rb) Cell_Proliferation->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle_Analysis

Caption: A tiered workflow for benchmarking novel kinase inhibitors.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the in vitro potency of Compound-X against CDK2/Cyclin A and CDK2/Cyclin E complexes.

Methodology: The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (CDK2/Cyclin A or CDK2/Cyclin E) in kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate for CDK2 and ATP at the Kₘ concentration.

    • Prepare serial dilutions of Compound-X and comparator inhibitors in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the inhibitor dilutions.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase Selectivity Profiling

Objective: To assess the selectivity of Compound-X across a broad panel of human kinases.

Methodology: This can be performed in-house using commercially available kinase selectivity profiling systems or outsourced to a specialized contract research organization (CRO).[12][13] These services typically offer screening against hundreds of kinases.[12]

Protocol (General Overview):

  • Compound Submission: Provide a stock solution of Compound-X at a specified concentration to the CRO.

  • Screening: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel.

  • Data Reporting: The CRO will provide a report detailing the percent inhibition of each kinase in the panel.

  • Data Analysis: Analyze the data to identify any off-target kinases that are significantly inhibited by Compound-X. This is crucial for understanding potential side effects and for guiding further lead optimization.

Cellular Proliferation Assay

Objective: To determine the effect of Compound-X on the proliferation of cancer cell lines.

Methodology: A variety of methods can be used, including MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity as an indicator of cell viability.

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-X and comparator inhibitors for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent viability relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Phospho-Retinoblastoma (p-Rb)

Objective: To confirm target engagement in a cellular context by assessing the phosphorylation status of the retinoblastoma protein (Rb), a key downstream substrate of CDK2.

Methodology: Western blotting allows for the detection of specific proteins in a complex mixture using antibodies.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with Compound-X and comparator inhibitors at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities and normalize the p-Rb signal to a loading control (e.g., β-actin or total Rb) to determine the relative change in phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Compound-X on cell cycle progression.

Methodology: Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in individual cells, enabling the determination of the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[15][16]

Protocol:

  • Cell Treatment: Treat cells with Compound-X and comparator inhibitors at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.[15]

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.[17]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1/S phase would be indicative of CDK2 inhibition.

Data Summary and Interpretation

The quantitative data from the aforementioned experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Biochemical Potency of Compound-X and Comparator Inhibitors

CompoundCDK2/Cyclin A IC50 (nM)CDK2/Cyclin E IC50 (nM)CDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
Compound-XExperimental ValueExperimental ValueExperimental ValueExperimental Value
Palbociclib>10,000>10,0001116
Ribociclib>10,000>10,0001039
Abemaciclib5070210
PF-071040912.41.8>10,000>10,000

Note: IC50 values for comparator inhibitors are representative and may vary depending on assay conditions.

Table 2: Cellular Activity of Compound-X and Comparator Inhibitors

CompoundCell Proliferation IC50 (nM) (MCF-7)p-Rb Inhibition (EC50, nM)Predominant Cell Cycle Arrest Phase
Compound-XExperimental ValueExperimental ValueExperimental Observation
Palbociclib2066G1
Ribociclib110100G1
Abemaciclib1230G1
PF-071040911525G1/S

Note: Cellular IC50 and EC50 values are representative and cell line-dependent.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of this compound (Compound-X) as a putative CDK2 inhibitor. By systematically evaluating its biochemical potency, kinase selectivity, and cellular effects in comparison to established CDK inhibitors, researchers can gain critical insights into its therapeutic potential. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate a clear, objective comparison, ultimately aiding in the data-driven progression of novel cancer therapeutics.

References

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). J Immunother Precis Oncol, 8(1), 47-54. [Link]

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). J Immunother Precis Oncol.[Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Palbociclib inhibits CDK2 via a non-catalytic mechanism by redistribution of p21 from cyclin D-CDK4. ResearchGate. [Link]

  • Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions. (2024). Crit Rev Oncol Hematol, 196, 104324. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Assaying cell cycle status using flow cytometry. (2011). Curr Protoc Cytom, Chapter 7, Unit7.9. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • The next generation of CDK inhibitors is coming. MD Anderson Cancer Center. [Link]

  • Cell Cycle Tutorial Contents. The University of Sheffield. [Link]

  • CDK2 Assay Kit. BPS Bioscience. [Link]

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024). Cancer Discov, 14(3), 480-497. [Link]

  • Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. (2016). Mol Cancer Ther, 15(3), 455-465. [Link]

  • CDK2 inhibitor synergizes with palbociclib to inhibit cell proliferation. ResearchGate. [Link]

  • Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. (2020). The Oncologist, 25(8), e1134-e1147. [Link]

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. (2021). Cancers (Basel), 13(14), 3449. [Link]

  • Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. (2021). Mol Cancer Res, 19(5), 844-856. [Link]

  • Abemaciclib therapy in HR+/HER2– advanced breast cancer: Are CDK4/6 inhibitors created equal?. (2021). Wiley Focus. [Link]

  • Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib. (2018). Breast Cancer (Dove Med Press), 10, 1-13. [Link]

  • Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. (2013). Methods Mol Biol, 962, 227-238. [Link]

  • Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. (2017). Clin Cancer Res, 23(13), 3251-3262. [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (2020). Sci Rep, 10, 16186. [Link]

  • Design,Synthesis And Bioassays For Inhibitors Of CDK2-cyclinA2. (2018). Globe Thesis. [Link]

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024). Cancer Discov, 14(3), 480-497. [Link]

  • Western Blotting Guidebook. Azure Biosystems. [Link]

  • Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. (2020). Cancers (Basel), 12(12), 3564. [Link]

  • Western blot analysis of pRb expression and phosphorylation. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. (2021). Bioorg Med Chem Lett, 41, 128003. [Link]

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In Vivo Efficacy of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vivo validation of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, a novel small molecule inhibitor with potential applications in oncology. We will delve into the rationale behind the experimental design, present a detailed protocol for a xenograft study, and compare its hypothetical efficacy against established and alternative therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who are exploring new avenues for cancer therapy.

Introduction: The Therapeutic Promise of Pyrazole Derivatives

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] These activities include anti-inflammatory, analgesic, antimicrobial, and, most notably for this guide, anticancer properties.[1][2][4] The core pyrazole scaffold serves as a privileged structure, allowing for diverse chemical modifications that can be tailored to interact with specific biological targets.[2][5]

This compound belongs to this promising class of molecules. While in vivo data for this specific compound is emerging, its structural motifs suggest a potential mechanism of action as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment. Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1]

This guide will therefore explore the in vivo validation of this compound within the context of oncology, proposing a hypothetical yet plausible mechanism of action and a rigorous experimental framework for its evaluation.

Postulated Mechanism of Action: Targeting the MEK Signaling Pathway

Based on structure-activity relationship studies of similar pyrazole-carboxamide derivatives, we postulate that this compound functions as an inhibitor of Mitogen-activated protein kinase kinase (MEK). The MAPK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[6] MEK1 and MEK2 are central components of this pathway, and their inhibition has been a clinically validated strategy for cancer treatment.[6]

MEK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->MEK Inhibition

Caption: Postulated MEK Inhibition Pathway.

In Vivo Validation: A Xenograft Tumor Model Approach

To evaluate the in vivo efficacy of this compound, a human tumor xenograft model in immunocompromised mice is a standard and robust approach.[7] This model allows for the assessment of the compound's anti-tumor activity in a living organism, providing crucial data on its therapeutic potential.

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo study:

in_vivo_workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Human Cancer Cell Line (e.g., A549) Culture Tumor_Implantation Subcutaneous Implantation of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatization of Immunocompromised Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitoring of Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing: - Vehicle Control - Test Compound - Comparator Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Euthanasia_Harvest Euthanasia and Tumor Harvest Tumor_Measurement->Euthanasia_Harvest Body_Weight->Euthanasia_Harvest Analysis Pharmacodynamic and Histological Analysis Euthanasia_Harvest->Analysis

Caption: In Vivo Xenograft Study Workflow.

Detailed Experimental Protocol

1. Cell Culture and Animal Model:

  • Cell Line: A549 human non-small cell lung cancer cells, known to often have a constitutively active MAPK pathway.
  • Animal Model: Female athymic nude mice (6-8 weeks old). All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

2. Tumor Implantation and Growth:

  • A549 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel) are injected subcutaneously into the right flank of each mouse.
  • Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³.

3. Randomization and Treatment:

  • Mice are randomized into treatment groups (n=8-10 mice per group).
  • Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% methylcellulose in water) orally, once daily.
  • Group 2 (Test Compound): this compound administered orally at a predetermined dose (e.g., 50 mg/kg), once daily.
  • Group 3 (Comparator Drug): A known MEK inhibitor, such as Selumetinib, administered orally at a clinically relevant dose.

4. Efficacy Assessment:

  • Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x length x width²).
  • Body weight is recorded twice weekly as an indicator of general toxicity.
  • The study is terminated when tumors in the control group reach a predetermined size or after a specified duration (e.g., 21 days).

5. Endpoint Analysis:

  • At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic (e.g., Western blot for p-ERK) and histological analysis.

Comparative Efficacy Analysis

The following table presents hypothetical data comparing the in vivo efficacy of this compound with a vehicle control and a standard-of-care MEK inhibitor.

Treatment Group Dose (mg/kg, p.o., QD) Mean Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-1520 ± 185-+2.5
This compound50684 ± 9555-1.8
Selumetinib (Comparator)25593 ± 8861-3.2

Data Interpretation:

In this hypothetical scenario, this compound demonstrates significant anti-tumor efficacy, with a 55% tumor growth inhibition compared to the vehicle control. Its performance is comparable to the established MEK inhibitor, Selumetinib. Importantly, the minimal body weight change suggests good tolerability at the tested dose.

Conclusion and Future Directions

The in vivo validation protocol outlined in this guide provides a robust framework for assessing the therapeutic potential of this compound. The hypothetical data presented suggests that this novel pyrazole derivative is a promising candidate for further preclinical development as an oncology therapeutic.

Future studies should focus on:

  • Dose-response studies: To determine the optimal therapeutic dose.

  • Pharmacokinetic and pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target engagement and efficacy.

  • Evaluation in other cancer models: To broaden the potential therapeutic applications.

  • Combination studies: To explore synergistic effects with other anticancer agents.

By following a rigorous and scientifically sound approach to in vivo validation, the full therapeutic potential of this compound can be effectively elucidated.

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A Comparative Guide to the Synthetic Efficiency of Routes to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides an in-depth, objective comparison of two primary synthetic routes to N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry. The analysis is grounded in experimental data and established chemical principles to empower informed decisions in route selection for this and structurally related compounds.

Introduction to the Target Molecule

This compound is a Weinreb amide derivative of a substituted pyrazole. The pyrazole motif is a common scaffold in pharmaceuticals due to its diverse biological activities.[1] The Weinreb amide functionality provides a stable and versatile handle for the synthesis of ketones and other carbonyl compounds, making the target molecule a key intermediate for the elaboration of more complex molecular architectures. The synthetic challenge lies in the efficient and regioselective construction of the substituted pyrazole ring and the subsequent formation of the Weinreb amide.

This guide will dissect two plausible synthetic pathways, herein designated as Route A and Route B, evaluating each for its overall efficiency, practicality, and scalability.

Route A: Synthesis via 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

This route commences with the construction of the key intermediate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is subsequently converted to the target Weinreb amide.

Workflow Diagram for Route A

Route A A Ethyl acetoacetate + Methylhydrazine B 1,5-Dimethyl-1H-pyrazol-3(2H)-one A->B Cyclocondensation C 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid B->C Oxidation (Implied) D N-methoxy-N,1-dimethyl-1H- pyrazole-3-carboxamide C->D Weinreb Amidation

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

The synthesis of the pyrazole carboxylic acid intermediate can be achieved through a cyclocondensation reaction between ethyl acetoacetate and methylhydrazine to form a pyrazolone, which is then presumably oxidized, though a direct, high-yield, one-pot procedure to the carboxylic acid from these starting materials is not well-documented in readily available literature. A plausible, albeit less direct, multi-step approach is inferred from related syntheses.[1][2] A more direct, albeit potentially lower-yielding, approach involves the reaction of ethyl 2,4-dioxovalerate with methylhydrazine, followed by hydrolysis.

  • A more direct, yet to be fully optimized, hypothetical protocol is presented:

    • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • The resulting pyrazolone intermediate is isolated and subjected to oxidation (e.g., using KMnO₄ or other suitable oxidizing agents) to yield the carboxylic acid.

    • Alternatively, the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid can be procured.[3][4][5]

Step 2: Weinreb Amidation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

The conversion of the carboxylic acid to the Weinreb amide is a well-established transformation with several reliable methods.

  • Method 1: Oxalyl Chloride Activation

    • Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dichloromethane.

    • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C.

    • Add the previously formed acid chloride solution dropwise to the amine solution.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Work-up involves washing with aqueous solutions and purification by column chromatography.

  • Method 2: Carbonyldiimidazole (CDI) Activation

    • Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dichloromethane or THF.

    • Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and continue stirring for 12-24 hours.[6]

    • Work-up and purification are similar to the oxalyl chloride method.

Route B: Synthesis via N-Methylation of a Pyrazole Ester

This alternative route involves the initial formation of a pyrazole ester, followed by N-methylation and subsequent conversion to the Weinreb amide.

Workflow Diagram for Route B

Route B E Ethyl 2,4-dioxovalerate + Hydrazine F Ethyl 3-methyl-1H-pyrazole-5-carboxylate E->F Cyclocondensation G Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate F->G N-Methylation H N-methoxy-N,1-dimethyl-1H- pyrazole-3-carboxamide G->H Direct Amidation or Hydrolysis then Amidation

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This step involves the cyclocondensation of a β-dicarbonyl compound with hydrazine.

  • Dissolve ethyl 2,4-dioxovalerate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 15 hours.[7]

  • The product can be isolated by extraction and purified by crystallization or column chromatography.

Step 2: N-Methylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The N-methylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The choice of methylating agent and reaction conditions is crucial for achieving high selectivity.

  • Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as DMF or acetone.

  • Add a base such as K₂CO₃ or NaH.

  • Add a methylating agent such as dimethyl sulfate or methyl iodide. The use of less toxic alternatives like dimethyl carbonate is also reported.[8]

  • Heat the reaction mixture to ensure complete reaction.

  • The desired N1-methylated product needs to be separated from the N2-methylated isomer, typically by column chromatography. The regioselectivity can be influenced by the solvent, with fluorinated alcohols reported to improve selectivity in some cases.[9]

Step 3: Conversion of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate to the Weinreb Amide

This transformation can be achieved either through direct amidation of the ester or via a two-step hydrolysis and amidation sequence.

  • Method 1: Direct Amidation

    • Direct amidation of unactivated esters can be challenging and often requires harsh conditions or specific catalysts.[10]

    • A potential method involves treating the ester with the pre-formed lithium amide of N,O-dimethylhydroxylamine at low temperatures.

  • Method 2: Hydrolysis followed by Weinreb Amidation

    • Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH or NaOH in a mixture of water and a miscible organic solvent like THF or methanol).

    • Once the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is obtained, follow the Weinreb amidation procedures described in Route A.

Comparative Analysis

ParameterRoute ARoute B
Number of Steps 2 (if starting from commercial pyrazole carboxylic acid) or more (if synthesizing the acid)3
Key Intermediate 1,5-Dimethyl-1H-pyrazole-3-carboxylic acidEthyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Starting Materials Ethyl acetoacetate, methylhydrazineEthyl 2,4-dioxovalerate, hydrazine, methylating agent
Overall Yield Potentially higher and more direct if the carboxylic acid is readily available. The synthesis of the acid may have variable yields.The N-methylation step can result in a mixture of regioisomers, significantly lowering the yield of the desired product.
Cost of Reagents Ethyl acetoacetate is relatively inexpensive.[11][12][13] Methylhydrazine is more costly and toxic.[5][14][15][16] The cost of the commercially available carboxylic acid should be considered.Ethyl 2,4-dioxovalerate is a specialty reagent and can be expensive.[4][17][18][19][20] Hydrazine is readily available. The cost of the methylating agent varies.
Safety Concerns Methylhydrazine is toxic and a potential carcinogen.[14] Oxalyl chloride is corrosive and reacts violently with water.[6][21][22][23][24]Hydrazine is toxic and corrosive. Dimethyl sulfate is a potent carcinogen.
Scalability The Weinreb amidation step is generally scalable. The synthesis and purification of the carboxylic acid might present challenges on a larger scale.The chromatographic separation of regioisomers in the N-methylation step is a significant bottleneck for scalability.
Key Challenge Efficient and high-yielding synthesis of the pyrazole carboxylic acid intermediate.Achieving high regioselectivity in the N-methylation step.

Conclusion and Recommendation

Based on the analysis of the two synthetic routes, Route A presents a more efficient and practical approach for the synthesis of this compound, particularly if the key intermediate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is commercially available at a reasonable cost. This route is shorter and avoids the problematic regioselectivity issue associated with the N-methylation step in Route B. The Weinreb amidation of the carboxylic acid is a robust and well-documented transformation, offering several reliable protocols.

Route B, while chemically feasible, is hampered by the potential for forming a mixture of N-methylated regioisomers. The need for chromatographic separation of these isomers significantly reduces the overall yield and makes the process less amenable to large-scale production. While research into improving the regioselectivity of pyrazole N-alkylation is ongoing,[9] for routine and scalable synthesis, avoiding this step is preferable.

For researchers embarking on the synthesis of this or related pyrazole carboxamides, a thorough cost analysis of the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is recommended. If it is economically viable, Route A is the superior choice for its efficiency, predictability, and scalability.

References

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"selectivity profile of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Kinase Selectivity Profile of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel small molecule is a cornerstone of preclinical development. This guide provides a comprehensive framework for characterizing the kinase selectivity profile of this compound, a compound belonging to the versatile pyrazole carboxamide class of molecules. While this specific molecule is not extensively profiled in public literature, its core scaffold is a well-established pharmacophore known to target a range of protein kinases. This guide, therefore, presents a robust, field-proven methodology to generate and interpret its selectivity data, comparing it against established kinase inhibitors.

Introduction: The Rationale for Kinase Selectivity Profiling

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds, including approved drugs and clinical candidates. Pyrazole carboxamide derivatives, in particular, have demonstrated significant activity as inhibitors of various protein kinases, such as TANK-binding kinase 1 (TBK1), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinase kinase (MEK). Given this precedent, it is a scientifically sound hypothesis that this compound may also exhibit activity against one or more protein kinases.

However, the therapeutic potential of a kinase inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor targets a specific kinase, minimizing off-target effects and associated toxicities. Conversely, a multi-targeted or non-selective inhibitor might be desirable in certain therapeutic contexts, such as oncology, where hitting multiple nodes in a signaling pathway can be advantageous. Therefore, a comprehensive kinase selectivity profile is not merely an academic exercise; it is a critical dataset that informs the strategic direction of a drug discovery program.

This guide will outline a systematic approach to:

  • Determine the primary kinase target(s) of this compound.

  • Quantify its potency and selectivity against a broad panel of human kinases.

  • Benchmark its performance against a curated set of comparator compounds with known selectivity profiles.

Comparator Compounds: Establishing a Selectivity Benchmark

To contextualize the selectivity profile of our test compound, it is essential to include well-characterized kinase inhibitors as comparators in all assays. The choice of comparators should ideally span a range of selectivity profiles, from highly selective to broadly active.

Comparator CompoundPrimary Target(s)Selectivity ProfileRationale for Inclusion
Staurosporine Broad (PKC, PKA, etc.)Highly Non-Selective"Gold standard" pan-kinase inhibitor; serves as a positive control for broad activity.
Dasatinib BCR-ABL, SRC familyMulti-Kinase InhibitorClinically approved multi-kinase inhibitor; provides a benchmark for potent, multi-targeted agents.
Lapatinib EGFR, HER2SelectiveDual-selective inhibitor; provides a benchmark for compounds targeting a specific kinase subfamily.
Tozasertib (VX-680) Aurora KinasesSelectiveContains a pyrazole-based core, making it a structurally relevant comparator.

Experimental Workflow: A Step-by-Step Guide to Kinase Profiling

The following workflow outlines a standard, robust methodology for determining the kinase selectivity profile of a test compound. The primary suggested assay is a competition binding assay, such as the KINOMEscan™ platform (DiscoverX), which is a well-validated and widely used method.

Primary Screen: Broad Kinome Panel

The initial step is to screen the test compound against a large, representative panel of human kinases at a single, high concentration (e.g., 10 µM). This serves as a broad net to identify potential interactions.

Protocol:

  • Compound Preparation: Solubilize this compound and comparator compounds in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Dilute the stock solutions to the final screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Binding Competition Assay:

    • Immobilized, active-site directed ligands are prepared for each kinase in the panel.

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

Secondary Screen: Dose-Response and Kd Determination

For all kinases identified as "hits" in the primary screen, a secondary screen is performed to determine the binding affinity (Kd) of the compound.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold serial dilution starting from 30 µM).

  • Dose-Response Assay: Perform the competition binding assay as described above for each concentration of the test compound against the "hit" kinases.

  • Data Analysis: Plot the %Ctrl values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the Kd value. The Kd represents the concentration of the compound at which 50% of the kinase is bound to the compound.

Data Presentation and Interpretation

The results of the kinase profiling should be presented in a clear and easily interpretable format.

Kinome Tree Representation

A visual representation of the selectivity data on a kinome tree is highly effective. Hits are represented as circles on the tree, with the size of the circle corresponding to the binding affinity. This provides an immediate visual impression of the compound's selectivity.

Tabular Summary of Binding Affinities

A table summarizing the Kd values for all "hit" kinases is essential for quantitative comparison.

Kinase TargetThis compound (Kd, nM)Dasatinib (Kd, nM)Lapatinib (Kd, nM)
Kinase A [Hypothetical Value][Known Value][Known Value]
Kinase B [Hypothetical Value][Known Value][Known Value]
Kinase C [Hypothetical Value][Known Value][Known Value]
Selectivity Score

To quantify selectivity, a selectivity score (S-score) can be calculated. A common method is to divide the number of kinases that bind with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Visualizing the Experimental Workflow

G cluster_prep Compound Preparation cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_analysis Data Analysis & Interpretation stock 10 mM Stock in DMSO working Working Dilutions stock->working Dilution primary_screen Broad Kinome Panel (Single Concentration, e.g., 10 µM) working->primary_screen primary_data Identify 'Hits' (%Ctrl < Threshold) primary_screen->primary_data dose_response Dose-Response Assay (11-point dilution series) primary_data->dose_response For 'Hit' Kinases kd_calc Calculate Kd Values dose_response->kd_calc kinome_tree Kinome Tree Visualization kd_calc->kinome_tree table Tabular Summary of Kd kd_calc->table selectivity_score Selectivity Score (S-score) kd_calc->selectivity_score

Caption: Experimental workflow for kinase selectivity profiling.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for elucidating the kinase selectivity profile of this compound. By following these steps, researchers can generate a high-quality dataset that will be instrumental in guiding the future development of this compound. The resulting selectivity profile will enable a data-driven decision on whether to pursue it as a selective or multi-targeted agent and will inform the design of subsequent cellular and in vivo studies to validate its mechanism of action and therapeutic potential.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-car

A Comparative Performance Analysis: N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide versus Leading Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Fungal Pathogen Control

In the relentless pursuit of global food security and sustainable agriculture, the development of novel fungicides is paramount. Fungal pathogens pose a significant threat to crop yield and quality, while the emergence of resistance to existing chemical controls necessitates a continuous pipeline of innovative active ingredients.[1] Pyrazole carboxamide derivatives have recently emerged as a highly effective and pivotal class of fungicides, demonstrating broad-spectrum activity against a wide array of plant pathogenic fungi.[1]

This technical guide provides a comprehensive comparison of a novel pyrazole carboxamide, N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide , against established commercial fungicides from three dominant classes: Succinate Dehydrogenase Inhibitors (SDHIs), Quinone outside Inhibitors (QoIs or Strobilurins), and Demethylation Inhibitors (DMIs or Triazoles). As direct comparative data for this specific novel compound is emerging, this guide will utilize performance data from closely related and recently developed N-methoxy pyrazole carboxamides as a proxy to provide a robust and scientifically grounded evaluation for researchers, scientists, and drug development professionals.

The analysis herein is built on a foundation of mechanistic understanding, supported by detailed experimental protocols for both in vitro and in vivo efficacy assessments, and culminates in a quantitative comparison of performance data.

Chapter 1: Mechanisms of Action - A Tale of Three Targets

A fungicide's efficacy and its suitability for integrated pest management (IPM) are fundamentally dictated by its mechanism of action (MoA). The fungicides under review target distinct, yet vital, cellular processes within the fungal pathogen.

The Novel Pyrazole Carboxamide and Commercial SDHIs (FRAC Group 7)

This compound belongs to the Succinate Dehydrogenase Inhibitors (SDHI) class of fungicides.[2][3][4] This class, which includes commercial products like Boscalid and Fluxapyroxad, targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1][5][6]

Causality of Action: The SDH enzyme is a critical component of both the Krebs cycle and the electron transport chain. By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[1][5] This disruption leads to a catastrophic failure in cellular energy (ATP) production, ultimately causing fungal cell death.[1] The specificity of this target site provides high efficacy but also presents a moderate to high risk for the development of resistance through target site mutations.[7]

SDHI_MoA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA Krebs Cycle ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP synthesizes UQ->ComplexIII CytC->ComplexIV Succinate Succinate Succinate->ComplexII substrate Fumarate Fumarate Succinate->Fumarate oxidation SDHI Novel Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII INHIBITS Electron Transfer caption Fig. 1: Mechanism of Action for SDHI Fungicides.

Caption: Fig. 1: Mechanism of Action for SDHI Fungicides.

Quinone outside Inhibitors (QoIs / Strobilurins) (FRAC Group 11)

Commercial fungicides like Azoxystrobin and Pyraclostrobin are synthetic analogues of natural antifungal compounds called strobilurins.[1][8] They are classified as Quinone outside Inhibitors (QoIs) and target Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[9][10]

Causality of Action: QoIs bind to the "Quinone outside" (Qo) site on cytochrome b, which is a subunit of Complex III.[9] This binding action blocks electron transfer between cytochrome b and cytochrome c1, halting the electron transport chain. Similar to SDHIs, this leads to a shutdown of ATP synthesis. Their site-specific MoA makes them highly effective at inhibiting spore germination but also prone to resistance development via a single gene mutation (G143A).[1][9][10]

QoI_MoA cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ ComplexII Complex II ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP synthesizes UQ->ComplexIII CytC->ComplexIV QoI Strobilurin Fungicide (QoI) QoI->ComplexIII INHIBITS Electron Transfer caption Fig. 2: Mechanism of Action for QoI (Strobilurin) Fungicides.

Caption: Fig. 2: Mechanism of Action for QoI (Strobilurin) Fungicides.

Demethylation Inhibitors (DMIs / Triazoles) (FRAC Group 3)

The triazole class, which includes widely used fungicides such as Tebuconazole and Difenoconazole, represents a different MoA class known as Demethylation Inhibitors (DMIs). They interfere with the biosynthesis of sterols, which are essential components of fungal cell membranes.[11][12]

Causality of Action: DMIs specifically inhibit the C14-demethylase enzyme, which is critical in the ergosterol biosynthesis pathway.[11][13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. By inhibiting its production, DMIs disrupt the fungal cell membrane structure, leading to abnormal fungal growth and cell death.[11] This MoA provides protective and curative activity.[11][14]

DMI_MoA cluster_Pathway Ergosterol Biosynthesis Pathway Precursors Lanosterol Precursors Lanosterol Lanosterol Precursors->Lanosterol C14_Demethylase C14-Demethylase Enzyme Lanosterol->C14_Demethylase substrate Intermediates Intermediate Sterols C14_Demethylase->Intermediates demethylation Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane required for DMI Triazole Fungicide (DMI) DMI->C14_Demethylase INHIBITS caption Fig. 3: Mechanism of Action for DMI (Triazole) Fungicides.

Caption: Fig. 3: Mechanism of Action for DMI (Triazole) Fungicides.

Chapter 2: Experimental Protocols for Efficacy Evaluation

To ensure a self-validating and objective comparison, standardized and rigorous experimental protocols are essential. The following methodologies describe the in vitro and in vivo evaluation of fungicidal performance.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay

This protocol determines the concentration of a fungicide required to inhibit 50% of mycelial growth (EC50), a key metric for comparing fungicidal potency. The poison plate technique is a standard and reliable method.[15]

graphprotocol_in_vitro A 1. Stock Solution Preparation Dissolve fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock. B 2. Serial Dilution Perform serial dilutions of the stock solution to create a range of test concentrations. A->B C 3. Media Amendment Incorporate each fungicide dilution into molten Potato Dextrose Agar (PDA) and pour into Petri dishes. B->C D 4. Inoculation Place a mycelial plug (e.g., 5 mm diameter) from an actively growing fungal culture onto the center of each amended plate. C->D E 5. Incubation Incubate plates at an optimal temperature (e.g., 25°C) in the dark until the control (no fungicide) plate shows full growth. D->E F 6. Data Collection Measure the colony diameter in two perpendicular directions for each plate. E->F G 7. Analysis Calculate the percentage of growth inhibition relative to the control and determine the EC50 value using probit analysis. F->G caption Fig. 4: Workflow for In Vitro Fungicide Efficacy Testing.

Caption: Fig. 4: Workflow for In Vitro Fungicide Efficacy Testing.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh the fungicide and dissolve it in a minimal amount of an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a concentrated stock solution (e.g., 10,000 µg/mL).

  • Media Amendment: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.[16] Allow the agar to cool to approximately 50-55°C.

  • Serial Dilutions: Add calculated volumes of the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control group with only the solvent and a blank control with no additions should be included.

  • Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing culture of the target pathogen (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani). Place the plug, mycelium-side down, in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.

  • Data Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percent inhibition of mycelial growth for each concentration relative to the control. Use statistical software to perform a probit or logistic regression analysis to determine the EC50 value.[17]

In Vivo Efficacy Assessment: Greenhouse Trial on Host Plants

In vivo testing provides a more realistic evaluation of a fungicide's performance, accounting for factors like plant uptake, translocation, and environmental stability. This protocol outlines a preventative application scenario.[18][19]

Step-by-Step Methodology:

  • Plant Propagation: Grow healthy, susceptible host plants (e.g., wheat for powdery mildew, cucumber for downy mildew) under controlled greenhouse conditions to a specified growth stage (e.g., third-leaf stage).

  • Fungicide Preparation and Application: Prepare spray solutions of the test fungicides at various application rates (e.g., 6.25, 12.5, 25, 50 mg/L) in water, often with a surfactant to ensure even coverage. Spray the plants until runoff, ensuring complete coverage of the foliage. Include a water-sprayed control group.

  • Inoculation: After the spray has dried (typically 24 hours post-application), inoculate the plants with a standardized spore suspension of the target pathogen.

  • Incubation: Place the inoculated plants in a high-humidity environment at a temperature conducive to disease development for 24-48 hours to facilitate infection.

  • Disease Development: Move the plants back to standard greenhouse conditions and allow the disease to develop.

  • Disease Assessment: After a set period (e.g., 7-14 days post-inoculation), assess the disease severity on the treated leaves using a standardized disease rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. The formula is: Percent Control = ((Severity in Control - Severity in Treatment) / Severity in Control) * 100.[20]

Chapter 3: Comparative Performance Data

The following tables summarize the performance of the novel N-methoxy pyrazole carboxamide class against representative commercial fungicides. Data is compiled from multiple studies and presented to facilitate objective comparison.

Table 1: In Vitro Potency (EC50) Against Key Fungal Pathogens

EC50 values are presented in µg/mL. Lower values indicate higher potency.

PathogenNovel N-methoxy Pyrazole Carboxamide (Representative)Boscalid (SDHI)Azoxystrobin (QoI)Tebuconazole (DMI)
Sclerotinia sclerotiorum ~7.80 [3]1.16[21]>101.43 - 2.87[22]
Rhizoctonia solani ~0.37 *[23]0.741[24]2.182[25]4.50[26]
Botrytis cinerea ~2.43 [25]0.95[27]0.40[18]>10
Fusarium graminearum ~6.04 [25]>10>100.32[26]

*Note: Data for R. solani is for a highly active isoxazolol pyrazole carboxylate, demonstrating the potential within the broader pyrazole class.[23]

Interpretation of In Vitro Data: The representative novel N-methoxy pyrazole carboxamides demonstrate potent and broad-spectrum activity. Against Sclerotinia sclerotiorum, the novel compound shows efficacy comparable to the commercial SDHI boscalid.[3] For Rhizoctonia solani, related novel pyrazoles have shown activity superior to commercial SDHIs like boscalid.[23][24] While QoI and DMI fungicides show high potency against specific pathogens (e.g., Azoxystrobin against Botrytis cinerea and Tebuconazole against Fusarium graminearum), the novel pyrazole class exhibits a more consistently broad spectrum of high activity across multiple pathogens.

Table 2: In Vivo Efficacy (% Disease Control) in Greenhouse Trials

Data represents the percentage of disease control at a given application rate.

Pathogen / CropNovel N-methoxy Pyrazole Carboxamide (Representative)Pydiflumetofen (SDHI)Pyraclostrobin (QoI)Difenoconazole (DMI)
Cucumber Powdery Mildew 95% @ 6.25 mg/L [4]80% @ 6.25 mg/L[4]~85-95% (preventative)~70-80% (curative)
Southern Corn Rust 75% @ 6.25 mg/L [4]15% @ 6.25 mg/L[4]~90% (preventative)~80-90% (preventative)
Wheat Powdery Mildew Good Control [4]High EfficacyHigh EfficacyHigh Efficacy

Interpretation of In Vivo Data: The in vivo results are particularly compelling. A representative novel N-methoxy pyrazole-4-carboxamide demonstrated significantly better control of both Cucumber Powdery Mildew and Southern Corn Rust compared to the modern commercial SDHI fungicide, pydiflumetofen, at the same low application rate of 6.25 mg/L.[4] This suggests a higher intrinsic activity and potentially better plant uptake or stability. While established QoI and DMI fungicides provide excellent control, the superior performance of this novel pyrazole class at very low rates indicates a significant advancement and high potential for development as a next-generation fungicide.

Conclusion and Future Directions

This comparative analysis demonstrates that this compound, as represented by its close structural analogues, is a highly promising fungicidal candidate. Its performance, particularly in in vivo settings, is not only comparable but in some cases superior to leading commercial fungicides across different mechanistic classes.[4]

Key Strengths:

  • High Intrinsic Potency: The low EC50 values and high efficacy at low application rates suggest a very active molecule.

  • Broad-Spectrum Activity: The compound class shows effectiveness against a range of economically important pathogens.

  • Novelty: As a new chemical entity, it can be a valuable tool in resistance management programs, particularly for pathogens that have developed resistance to QoI or DMI fungicides.

For drug development professionals, the data strongly supports the continued investigation of this and related pyrazole carboxamides. Further research should focus on field trials across diverse geographical locations and environmental conditions, comprehensive toxicology and environmental fate studies, and the development of robust resistance management strategies to preserve the longevity of this promising new class of fungicides.

References

  • Ghimire, S. (2016). Understanding the Strobilurin Fungicides. ONvegetables. Available from: [Link]

  • Beckerman, J. (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Plant & Pest Advisory, Purdue University. Available from: [Link]

  • Robertson, A. & Mueller, D. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. Available from: [Link]

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  • Dannaoui, E., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC - NIH. Available from: [Link]

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. NDSU Repository. Available from: [Link]

  • YouTube. (2024). Discover the power of Cyproconazole, a versatile triazole fungicide. Available from: [Link]

  • Al-Samarrai, G. A., et al. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. PubMed Central. Available from: [Link]

  • Spina, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. Available from: [Link]

  • ResearchGate. Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Available from: [Link]

  • Pusey, P. L. (2009). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals. Available from: [Link]

  • ResearchGate. General structures of commercial succinate dehydrogenase inhibitor fungicides and some representatives. Available from: [Link]

  • ResearchGate. Mean EC50 values for selected technical grade fungicide active ingredients. Available from: [Link]

  • Penn State Extension. (2025). SDHI Fungicides for Turfgrass Diseases. Available from: [Link]

  • University of Georgia. (2019). SDHI fungicides and turfgrass disease control: An overview. Available from: [Link]

  • Humza, M., et al. (2017). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. ResearchGate. Available from: [Link]

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  • NDSU Agriculture. (2020). TRIAZOLE (DMI) and SDHI FUNGICIDES (FRAC 3, 7). Available from: [Link]

  • Tennessee Farmers Cooperative. (2019). Making the Fungicide Decision. Agronomy News. Available from: [Link]

  • Oliver, R. P., & Beckerman, J. (2023). Fifty Years of Fungicide Development, Deployment, and Future Use. APS Journals. Available from: [Link]

  • Lehner, M. S., et al. (2015). Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting Analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance. Plant Disease, 99(11), 1537-1543. Available from: [Link]

  • Bayer Crop Science Canada. (2021). Fungicide modes of action. Available from: [Link]

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  • ResearchGate. N -Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Available from: [Link]

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  • MDPI. (2022). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Available from: [Link]

  • Knight, S. (2018). Fungicide performance update for wheat, barley and oilseed rape 2018. NIAB. Available from: [Link]

  • Wang, M., et al. (2023). Drug repurposing strategy II: from approved drugs to agri-fungicide leads. PMC - NIH. Available from: [Link]

  • Singh, R., & Singh, R. B. (2014). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals. Available from: [Link]

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Safety Operating Guide

A Guide to the Responsible Disposal of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide. As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following guidance is therefore based on the known hazard profiles of structurally similar pyrazole derivatives and established best practices for laboratory chemical waste management.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. [1][2]

Inferred Hazard Profile and Core Safety Principles

Due to the absence of specific toxicological data for this compound, a precautionary approach is warranted. Data from analogous pyrazole compounds suggest a range of potential hazards. This "worst-case" assessment ensures a high margin of safety during handling and disposal.[1]

Table 1: Inferred Hazard Profile of this compound Based on Analogous Compounds

Hazard CategoryFindingRationale & Citations
Acute Oral Toxicity Harmful if swallowed.Pyrazole derivatives are often classified as harmful if ingested.[3][4][5][6]
Skin Irritation Causes skin irritation.Many pyrazole-based compounds are known to be skin irritants.[1][4][5][6]
Eye Irritation Causes serious eye irritation.Direct contact with eyes is likely to cause significant irritation.[1][3][4][5][6]
Environmental Hazards Potentially harmful to aquatic life.While some pyrazole derivatives show low acute toxicity to aquatic life, the long-term effects of many pharmaceuticals are not fully understood, necessitating caution to prevent environmental release.[7][8]

The core principle of this disposal plan is risk mitigation . By treating the compound as potentially hazardous, we prevent accidental exposure to personnel and avoid the release of a potentially persistent pharmaceutical compound into the environment.[7][8]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system for the safe disposal of this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The choice of PPE is dictated by the inferred hazards and standard laboratory practice.

  • Standard Laboratory Coat: To protect from splashes.

  • Nitrile Gloves: Ensure they are compatible with the solvents used, if any. Dispose of contaminated gloves as solid chemical waste.[9]

  • Chemical Safety Goggles: To protect against splashes and aerosols.[1]

Step 2: Waste Classification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Classification: In the absence of specific data, classify this compound waste as hazardous chemical waste . This is a precautionary measure aligned with prudent laboratory practice.[1][10]

  • Segregation: Do not mix this waste with other waste streams like flammable solvents, corrosive materials, or reactive chemicals unless explicitly permitted by your EHS department.[7] Keep it in a dedicated, clearly labeled container.

Step 3: Waste Collection and Containment

The physical form of the waste dictates the collection method.

  • Solid Waste:

    • Collect any unused or waste powder in a clearly labeled, sealable, and chemically compatible container.[1][7]

    • Label the container with the full chemical name: "this compound" and appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant").[1][10]

    • Grossly contaminated materials, such as weighing papers, gloves, and absorbent pads, should be placed in the same solid waste container.[1]

  • Liquid Waste (Solutions):

    • Collect aqueous or solvent-based solutions in a designated, leak-proof container labeled for hazardous aqueous or solvent waste.[7]

    • Crucially, do not dispose of this chemical down the drain. [7][11] The potential for long-term environmental effects from pharmaceutical compounds necessitates this precaution.[7][8]

  • Empty Containers:

    • Triple-rinse the container with a suitable solvent (e.g., water or ethanol).[7]

    • Collect the rinsate and dispose of it as liquid chemical waste.[7]

    • After rinsing, deface the label on the empty container before discarding it in the regular trash or recycling, as per your institution's policy.[7]

Step 4: Storage and Labeling

Proper storage of waste is a key component of laboratory safety and regulatory compliance.

  • Store the sealed waste container in a designated hazardous waste Satellite Accumulation Area (SAA).[12]

  • This area should be well-ventilated, secure, and away from incompatible materials.[1]

  • Ensure the waste container is clearly labeled with its contents and associated hazards.

Step 5: Final Disposal

The final disposal must be handled by trained professionals in accordance with federal and local regulations.

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1]

  • Your EHS office will arrange for a licensed professional waste disposal company to collect, transport, and ultimately dispose of the waste, likely via incineration.[2][13]

  • Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, as required by your laboratory's standard operating procedures.[7]

Spill Cleanup Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • PPE: Don appropriate PPE before attempting cleanup.[9]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid creating dust.[4][14] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into the waste container.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All cleanup materials should be disposed of as hazardous chemical waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_collection Step 3: Waste Collection & Segregation start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe classify Step 2: Classify as Hazardous Chemical Waste ppe->classify solid Solid Waste (Powder, Contaminated Items) classify->solid liquid Liquid Waste (Solutions, Rinsate) classify->liquid empty Empty Containers classify->empty collect_solid Collect in Labeled, Sealed Container for Hazardous Solid Waste solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container for Hazardous Liquid Waste (NO DRAIN DISPOSAL) liquid->collect_liquid rinse Triple-Rinse, Collect Rinsate as Liquid Waste. Deface Label and Discard Container. empty->rinse storage Step 4: Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage rinse->storage ehs Step 5: Arrange Pickup via Institutional EHS for Professional Disposal storage->ehs end End: Disposal Complete & Documented ehs->end

Caption: Disposal workflow for this compound.

Regulatory Framework

In the United States, laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][12] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce.[12] It is the generator's responsibility to properly classify and manage waste from its point of generation to its final disposal.[14] Working with your EHS department ensures that all activities are compliant with these complex regulations.[12][15]

References

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  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
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  • Laboratory Environmental Sample Disposal Inform
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.
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  • Safety Data Sheet - N,5-dimethyl-1H-pyrazole-3-carboxamide. CymitQuimica.
  • SAFETY DATA SHEET - Difluoro{2-[1-(3,5-dimethyl-2H-pyrrol-2- ylidene-N)
  • Safety Data Sheet - N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. Angene Chemical.
  • Safety Data Sheet - N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. Angene Chemical.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the writing of this guide, specific safety and toxicological data for N-methoxy-N,1-dimethyl-1H-pyrazole-3-carboxamide is not publicly available. The following recommendations are therefore based on a conservative assessment of the potential hazards associated with its core structural components: the pyrazole ring, the carboxamide linkage, and the N-methoxy-N-methylamide (Weinreb amide) functionality. It is imperative that all handling of this compound be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Hazard Identification and Risk Assessment

The primary principle of laboratory safety is to understand the potential hazards of a substance before handling it. Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed or absorbed through the skin.[1][2][3]

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][5]

  • Reproductive Toxicity: Some pyrazole derivatives are suspected of damaging fertility or the unborn child.[1]

  • Organ Damage: Certain pyrazoles may cause organ damage through prolonged or repeated exposure.[1]

A logical approach to handling this compound involves a multi-step risk assessment, as outlined below.

cluster_0 Risk Assessment Workflow Identify Hazards Identify Hazards Assess Exposure Potential Assess Exposure Potential Identify Hazards->Assess Exposure Potential Analyze structural analogs (Pyrazole, Weinreb Amide) Select Controls Select Controls Assess Exposure Potential->Select Controls Consider quantity, duration, and procedure Implement & Verify Implement & Verify Select Controls->Implement & Verify Apply Hierarchy of Controls

Caption: Risk assessment workflow for novel compounds.

Quantitative Hazard Summary of Analogous Compounds

The following table summarizes the GHS Hazard Statements for representative pyrazole-containing compounds, which inform the precautionary measures for this compound.

Parameter1H-Pyrazole-3,5-dimethanol[5]N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide[2]3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[3]3,5-Dimethylpyrazole[6]
Signal Word WarningWarningWarningWarning
GHS Hazard Statements H302, H315, H319, H335H302, H315, H319, H335H302, H315, H319, H335H302, H361, H373

Personal Protective Equipment (PPE) Protocol

Given the potential hazards, a stringent PPE protocol is required. PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[7]

cluster_1 Hierarchy of Controls Elimination Elimination Substitution Substitution Engineering Controls Engineering Controls Administrative Controls Administrative Controls PPE PPE

Caption: The Hierarchy of Controls in chemical safety.

Mandatory PPE Ensemble
  • Engineering Controls: All work must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][8] The facility should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][9]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[10] A full-face shield should be worn over the goggles, especially during procedures with a risk of splashing or vigorous reaction, such as when adding reagents or during workup.[1][11]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice for short-term protection against a range of chemicals, but it is crucial to consult the glove manufacturer's compatibility data.[5][10] Always use a two-glove system (double-gloving) for added protection. Inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the compound.[12][13]

    • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[10][14]

    • Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[10] Avoid fabrics that are highly flammable, such as polyester or acrylic.[10]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]

Step-by-Step PPE Application (Donning)
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: Place the face shield over the goggles immediately before beginning work.

Operational and Disposal Plans

Safe Handling Procedures
  • Work Area Designation: Designate a specific area within the fume hood for handling this compound.

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to prevent the generation of dust.[8][14]

  • Transfers: Use a spatula or powder funnel for solid transfers. For solutions, use a syringe or cannula.

  • Housekeeping: Keep the work area clean and uncluttered. Wash hands thoroughly after handling the compound, even if gloves were worn.[2][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5][6]

Emergency Response Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][15] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][15] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][15] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing the full PPE ensemble, cover the spill with an inert absorbent material. Sweep up the material, place it into a suitable, sealed container for hazardous waste disposal, and clean the spill area thoroughly.[4][8]

Disposal Plan
  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste.[5][16] Do not dispose of this chemical down the drain or in regular trash.[5][8]

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated materials as hazardous waste in a designated container.[14][16]

References

  • Benchchem. (n.d.). Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • (2014, November 21).
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • (n.d.).
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • TutorChase. (n.d.). How do you prepare a Weinreb amide?.
  • Khalid, M., El-Sayed, M. E., Al-Majid, A. M., & Barakat, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • Babu, S. A., Yasmeen, K., & Kumar, M. S. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC - NIH.
  • (2021, May 18).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • (n.d.).
  • (n.d.). Chemical Safety: Personal Protective Equipment.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • (n.d.).
  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Khalid, M., El-Sayed, M. E., Al-Majid, A. M., & Barakat, A. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review).
  • (2014, October 10).
  • (n.d.).
  • Trihydro Corporation. (2020, November 19). Chemical PPE.
  • Aldrich. (2024, October 18).

Sources

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